4-Hydroxy-4-(hydroxymethyl)oxolan-2-one
Description
Structure
3D Structure
Properties
CAS No. |
207846-01-3 |
|---|---|
Molecular Formula |
C5H8O4 |
Molecular Weight |
132.11 g/mol |
IUPAC Name |
4-hydroxy-4-(hydroxymethyl)oxolan-2-one |
InChI |
InChI=1S/C5H8O4/c6-2-5(8)1-4(7)9-3-5/h6,8H,1-3H2 |
InChI Key |
DKZDYOGAQSXRDO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)OCC1(CO)O |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: 2-Deoxy-D-ribono-1,4-lactone (CAS 34371-14-7)
The following technical guide is structured to provide an exhaustive analysis of 2-Deoxy-D-ribono-1,4-lactone, synthesizing its chemical properties, synthetic pathways, and critical role in nucleoside drug development.
Core Identity & Strategic Applications in Drug Discovery
Executive Summary
2-Deoxy-D-ribono-1,4-lactone (CAS 34371-14-7) is a pivotal chiral scaffold in carbohydrate chemistry and nucleoside pharmacology. Structurally, it represents the oxidized lactone form of 2-deoxy-D-ribose. Unlike its parent sugar, which exists in equilibrium between furanose, pyranose, and open-chain forms, the lactone is a stable, fixed-ring intermediate.
Its significance is twofold:
-
Synthetic Scaffold: It serves as the immediate precursor for C-nucleosides and modified 2'-deoxy-nucleoside analogs (e.g., antiviral and anticancer agents like Gemcitabine derivatives).
-
Biological Probe: It mimics the "oxidized abasic site" (2-deoxyribonolactone residue) generated during oxidative DNA damage, acting as a potent, irreversible inhibitor of DNA Polymerase
(Pol ) via suicide cross-linking.
Chemical & Physical Characterization[1][2][3][4][5][6]
Physicochemical Properties Table
| Property | Data | Notes |
| CAS Number | 34371-14-7 | Specific to the D-isomer. |
| IUPAC Name | (4S,5R)-4-hydroxy-5-(hydroxymethyl)dihydrofuran-2(3H)-one | Defines absolute stereochemistry. |
| Molecular Formula | C | |
| Molecular Weight | 132.11 g/mol | |
| Appearance | White to off-white crystalline solid | Hygroscopic; store desiccated. |
| Melting Point | 83 – 85 °C | Distinct from D-ribonolactone (80-82°C) and Lyxonolactone (>105°C). |
| Solubility | High: Water, Methanol, DMSOLow: Hexane, Ether | Hydrolysis occurs slowly in basic aqueous media. |
| Stability | Stable at -20°C under inert atmosphere. | Susceptible to ring opening in strong alkali. |
Structural Analysis (NMR Signature)
The structure is distinguished by the absence of the anomeric proton (typical of lactols) and the presence of a methylene group at the C2 position.
-
H NMR (D
O/DMSO-d ):-
2.4 – 2.9 ppm (m, 2H): Characteristic C2-methylene protons (
to carbonyl). This upfield shift differentiates it from D-ribono-1,4-lactone, which has a hydroxyl at C2. - 4.3 – 4.6 ppm (m, 1H): C3-methine proton (CH-OH).
- 4.5 – 4.8 ppm (m, 1H): C4-methine proton (ring oxygen adjacent).
- 3.6 – 3.8 ppm (m, 2H): C5-hydroxymethyl protons.
-
2.4 – 2.9 ppm (m, 2H): Characteristic C2-methylene protons (
Synthetic Pathways & Production[7][8]
The synthesis of 2-Deoxy-D-ribono-1,4-lactone typically proceeds via the oxidation of 2-deoxy-D-ribose. While enzymatic routes exist, chemical oxidation using bromine water remains the standard for high-purity laboratory scale-up due to its stereochemical preservation.
Primary Route: Bromine Oxidation
This method relies on the selective oxidation of the anomeric hemiacetal of 2-deoxy-D-ribose to the lactone.
Reaction Logic:
-
Equilibrium Shift: 2-Deoxy-D-ribose exists primarily in ring forms. Bromine oxidizes the trace open-chain aldehyde or the hemiacetal directly.
-
Buffering: The reaction produces HBr, necessitating a base (typically Carbonate or Bicarbonate) to prevent acid-catalyzed degradation of the product.
Workflow Diagram (DOT)
Caption: Step-wise synthesis of 2-Deoxy-D-ribono-1,4-lactone via oxidative lactonization.
Biological Mechanism of Action[9]
The "Oxidized Abasic Site" Mimic
In biological systems, 2-deoxy-D-ribono-1,4-lactone is not just a metabolite but a specific DNA lesion known as Lactone (L) . It is generated when the C1' hydrogen of a nucleotide is abstracted by free radicals (e.g., from
Enzyme Inhibition: Suicide Cross-Linking
This lactone is a potent inhibitor of DNA Polymerase
-
Mechanism:
-
Recognition: Pol
recognizes the lactone lesion (or the free lactone mimicking the lesion) at the 5' end of a DNA gap. -
Schiff Base Formation: The
-amino group of a specific Lysine residue (Lys-72 in mammalian Pol ) in the enzyme's active site attacks the C1 carbonyl of the lactone. -
Irreversible Adduct: This forms a covalent enzyme-DNA cross-link (Schiff base), which may subsequently rearrange. This "suicide" inhibition permanently inactivates the repair enzyme, preventing DNA repair and triggering apoptosis.
-
Pathway Diagram (DOT)
Caption: Mechanism of irreversible DNA Polymerase Beta inhibition via covalent cross-linking.
Applications in Drug Discovery
C-Nucleoside Synthesis
The lactone is the standard starting material for C-nucleosides , where the nucleobase is attached via a Carbon-Carbon bond rather than a Carbon-Nitrogen bond. This modification renders the nucleoside resistant to enzymatic hydrolysis (nucleases).
-
Protocol Insight: The lactone carbonyl (C1) reacts with lithiated aryl/heteroaryl species (e.g., benzothiophene for unnatural base pairs) to form a lactol, which is then reduced to the C-nucleoside.
2'-Modified Nucleoside Analogs
It serves as a precursor for 2'-deoxy-2'-modified analogs (e.g., 2'-fluoro-2'-deoxy cytidine derivatives like Gemcitabine precursors).
-
Relevance: The pre-formed deoxy center at C2 eliminates the need for difficult deoxygenation steps later in the synthesis.
Experimental Protocols
Protocol: Synthesis via Bromine Oxidation
Based on standard carbohydrate oxidation methodologies (See Ref 1, 3).
Materials:
-
2-Deoxy-D-ribose (10 g, 74.6 mmol)
-
Bromine (Br
) (4.2 mL, ~82 mmol) -
Water (100 mL)
-
Silver Carbonate (Ag
CO ) or Calcium Carbonate (CaCO )
Procedure:
-
Dissolution: Dissolve 2-Deoxy-D-ribose in water (100 mL) in a round-bottom flask wrapped in foil (light protection).
-
Oxidation: Add Bromine dropwise over 30 minutes while stirring at 0°C. The solution will turn orange-red.
-
Reaction: Allow to warm to room temperature and stir for 24–48 hours.
-
Neutralization/Scavenging: Add Ag
CO or CaCO to neutralize HBr and precipitate bromide salts. -
Filtration: Filter the suspension through Celite to remove the metal bromide salts.
-
Isolation: Evaporate the filtrate under reduced pressure (rotary evaporator, bath < 45°C) to a syrup.
-
Crystallization: Triturate the syrup with cold ethanol or an ethyl acetate/hexane mixture to induce crystallization.
-
Yield: Expect 60–75% yield of white crystals.
Handling & Storage
-
Hygroscopicity: The lactone is hygroscopic. Store in a tightly sealed vial with a desiccant (e.g., silica gel packets).
-
Temperature: Long-term storage at -20°C is recommended to prevent hydrolysis or dimerization.
-
Safety: Irritant to eyes and respiratory tract. Use a fume hood during synthesis (Bromine vapor hazard).
References
-
Sowden, J. C. (1954).[1] "A Convenient Method of Preparing 2-Deoxy-D-ribose". Journal of the American Chemical Society, 76(13), 3541-3542. Link
-
DePuy, D. P., et al. (2009). "Irreversible Inhibition of DNA Polymerase
by an Oxidized Abasic Lesion". Journal of Biological Chemistry. Link -
Bierbaum, D., et al. (2021). "Clarifying the Use of Benzylidene Protecting Group for D-(+)-Ribono-1,4-Lactone". Molecules, 26(21), 6437. Link
-
Santa Cruz Biotechnology. "2-Deoxy-D-ribonic acid-1,4-lactone Product Data". Link
-
Malyshev, D. A., et al. (2014). "A semi-synthetic organism with an expanded genetic alphabet".[2] Nature, 509, 385–388. (Describes use of lactone for unnatural base pair synthesis). Link
Sources
2-Deoxy-D-erythro-pentonic acid gamma-lactone (2DRA): Synthetic Utility and Mechanistic Role in DNA Polymerase Inhibition
Executive Summary
As drug development pivots toward highly modified nucleoside analogs and unnatural base pairs, the reliance on robust, stereochemically pure chiral building blocks has never been higher. 2-Deoxy-D-erythro-pentonic acid gamma-lactone (commonly referred to as 2-Deoxy-D-ribono-1,4-lactone or 2DRA) serves as a cornerstone intermediate in carbohydrate chemistry and nucleoside synthesis[1]. Beyond its utility as a synthetic scaffold, 2DRA exhibits profound biological activity as an irreversible inhibitor of DNA polymerase, making it a dual-threat molecule in both the chemistry and biology of oncology and antiviral research[2].
This whitepaper details the structural rationale, step-by-step synthetic workflows, and biological mechanisms associated with 2DRA, providing a comprehensive guide for application scientists and drug development professionals.
Chemical Identity & Structural Nomenclature
The nomenclature surrounding 2DRA can be complex due to its multiple functional roles across different disciplines. Table 1 deconstructs the primary synonyms and their structural rationale.
Table 1: Nomenclature and Structural Rationale of CAS 34371-14-7 [1][2][3]
| Synonym | Context of Use | Structural Rationale |
|---|---|---|
| 2-Deoxy-D-erythro-pentonic acid gamma-lactone | IUPAC / Formal | Describes the 5-carbon (pentonic) acid lacking a hydroxyl at C2, cyclized into a 5-membered gamma-lactone ring. |
| 2-Deoxy-D-ribono-1,4-lactone | Carbohydrate Chemistry | Highlights its derivation from 2-deoxy-D-ribose via oxidation at C1, forming a 1,4-lactone. |
| (4S,5R)-4-hydroxy-5-(hydroxymethyl)dihydrofuran-2(3H)-one | Stereochemical | Explicitly defines the absolute stereochemistry at the chiral centers (C4 and C5) on the dihydrofuran-2-one core. |
| 2DRA | Biochemical Assays | Acronym for 2-Deoxy-D-ribonic acid-1,4-lactone, commonly used when describing its role as an enzyme inhibitor. |
Mechanistic Role in C-Nucleoside Synthesis
In the synthesis of C-nucleosides—where the nucleobase is attached via a carbon-carbon bond rather than a carbon-nitrogen glycosidic bond—2DRA is the premier starting material[4]. The mechanistic rationale for selecting this specific lactone is twofold:
-
Electrophilic Anomeric Carbon: The C1 carbonyl carbon of the lactone is highly electrophilic, making it an ideal acceptor for nucleophilic attack by aryllithium or Grignard reagents to form the critical C-C bond[4][5].
-
Stereochemical Fidelity: The rigid 1,4-lactone ring preserves the (4S, 5R) stereocenters. When the resulting hemiketal is subsequently reduced, the steric bulk of the protecting groups directs the incoming hydride to the α-face, yielding the desired natural β-D-configuration of the resulting nucleoside analog[5].
Fig 1: Synthetic workflow for C-nucleoside analogs via hemiketal intermediate.
Experimental Protocol: Synthesis of Fluorinated C-Nucleoside Analogs
The following self-validating protocol details the conversion of 2DRA into a fluorinated C-nucleoside, a common motif in antiviral drug development[4].
Step 1: Lactone Protection
-
Procedure: Dissolve 2DRA in anhydrous pyridine. Add 1.1 equivalents of 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDSCl2) dropwise at 0°C. Stir for 4 hours at room temperature.
-
Causality: The bifunctional TIPDSCl2 selectively protects the 3'- secondary and 5'- primary hydroxyls simultaneously, forming a stable 8-membered ring. This steric bulk is critical for preventing side reactions and directing the stereochemistry of the subsequent reduction.
Step 2: Organolithium Coupling (Hemiketal Formation)
-
Procedure: Dissolve the fluorinated aromatic base (e.g., 5-bromo-3,4-difluorobenzaldehyde derivative) in anhydrous pentane/THF (2 mL) and cool to -78°C. Add t-Butyllithium (1.5M in pentane, 1 eq.) dropwise. Stir for 30 minutes under Argon. Slowly add the protected lactone (dissolved in THF) and stir at -78°C for 3 hours[4].
-
Self-Validation/Quench: Quench with saturated aqueous NH4Cl at -78°C. A successful reaction is visually confirmed by the cessation of gas evolution and clear phase separation upon warming to room temperature. Extract with ether to isolate the hemiketal intermediate[4].
-
Causality: The cryogenic temperature (-78°C) is absolute; it prevents the collapse of the tetrahedral intermediate (which would lead to double addition of the organolithium reagent) and stabilizes the hemiketal.
Step 3: Stereoselective Reduction
-
Procedure: Dissolve the crude hemiketal in anhydrous CH2Cl2 at -78°C. Add triethylsilane (Et3SiH, 3 eq.) followed by boron trifluoride diethyl etherate (BF3·OEt2)[4][5].
-
Causality: BF3·OEt2 acts as a Lewis acid, activating the anomeric hydroxyl group to form an oxocarbenium ion. Et3SiH delivers a hydride. The bulky TIPDS protecting group blocks the α-face, forcing the hydride to attack from the opposite face, thereby establishing the desired β-configuration of the nucleobase[5].
Step 4: Deprotection
-
Procedure: Dissolve the protected nucleoside in dry THF. Add Tetrabutylammonium fluoride (TBAF, 1.0 M in THF) dropwise. Stir for 2 hours at room temperature[4].
-
Causality: The fluoride ion acts as a highly specific nucleophile for silicon due to the immense thermodynamic stability of the Si-F bond, cleanly cleaving the disiloxane ring to yield the free nucleoside analog[4].
Biological Implications: DNA Polymerase Inhibition and Lesion Bypass
Beyond synthesis, 2DRA and its derivatives have profound biological applications. 2DRA acts as a potent, irreversible inhibitor of nuclear DNA synthesis[2].
Mechanism of Inhibition: 2DRA mimics the natural deoxyribose sugar but lacks the nucleobase. It binds tightly to the nuclease domain of DNA polymerases. By occupying this catalytic pocket, it prevents the enzyme from cleaving phosphodiester bonds, effectively arresting the transfer reactions required for DNA replication[2]. This genotoxic effect makes it a valuable tool for studying DNA repair mechanisms and inducing targeted cellular mutations[2].
Fig 2: Mechanism of DNA polymerase inhibition by 2DRA via nuclease domain blockade.
Furthermore, the 2'-deoxyribonolactone lesion (the oxidized form of an abasic site) is frequently used in synthetic DNA templates to study translesion synthesis[6]. When DNA polymerases encounter this lactone lesion, their response varies by enzyme type, providing a measurable metric for polymerase fidelity.
Quantitative Data Summaries
The efficiency of polymerases when interacting with unnatural nucleosides (synthesized via 2DRA) or lactone lesions is quantified through kinetic parameters and extension efficiencies.
Table 2: Polymerase Behavior in the Presence of Lactone-Derived Analogs and Lesions [5][6]
| Polymerase Type | Substrate / Lesion | Kinetic / Behavioral Outcome | Mechanistic Implication |
|---|---|---|---|
| E. coli DNA Pol I | dNaM-dTPT3 (Unnatural Base Pair) | High retention (up to 99% at 150 μM) | Lactone-derived unnatural bases can be efficiently replicated in semi-synthetic organisms. |
| M-MuLV Reverse Transcriptase | 2'-deoxyribonolactone lesion | Complete blockage | RT lacks the flexibility to bypass the oxidized abasic site, halting cDNA synthesis. |
| Klenow Fragment (exo-) | 2'-deoxyribonolactone lesion | Base deletion / Misalignment | Induces mutational hot-spots via transient template-primer misalignment. |
References
Sources
- 1. 2-Deoxy-D-Ribono-1,4-Lactone | C5H8O4 | CID 161815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 34371-14-7: 2-Deoxy-D-ribono-1,4-lactone | CymitQuimica [cymitquimica.com]
- 3. CAS 34371-14-7: 2-Deoxy-D-ribono-1,4-lactone | CymitQuimica [cymitquimica.com]
- 4. Nonpolar Nucleoside Mimics as Active Substrates for Human Thymidine Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Progress Toward a Semi-Synthetic Organism with an Unrestricted Expanded Genetic Alphabet - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
An In-depth Technical Guide to the Formation of the Oxidized DNA Lesion 2-Deoxyribonolactone
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 2-Deoxyribonolactone in DNA Damage
Within the complex landscape of DNA damage, oxidized lesions to the 2-deoxyribose sugar backbone represent a critical and often underestimated threat to genomic integrity. Among these, 2-deoxyribonolactone (dL) is a prominent modification characterized by the oxidation of the C1' carbon of the deoxyribose sugar.[1] This lesion is induced by a variety of endogenous and exogenous agents, including reactive oxygen species (ROS) generated during normal cellular metabolism, ionizing radiation, and certain classes of antitumor antibiotics.[1][2][3] The formation of dL is not a benign event; it is an alkaline-labile lesion that can lead to DNA strand breaks and has been implicated in the formation of DNA-protein crosslinks, posing a significant challenge to DNA repair machinery.[1][4][5] Understanding the nuanced mechanisms of its formation is paramount for researchers in the fields of DNA damage and repair, toxicology, and for the rational design of novel therapeutics that either mitigate its formation or exploit its presence in pathological conditions. This guide provides a comprehensive overview of the core formation mechanisms of 2-deoxyribonolactone, the experimental methodologies to study this lesion, and the critical insights relevant to drug development.
Core Formation Mechanisms of 2-Deoxyribonolactone
The generation of 2-deoxyribonolactone is primarily a consequence of oxidative stress, where reactive oxygen species (ROS) attack the DNA backbone.[6][7][8][9] The two principal pathways leading to dL formation are the direct C1'-oxidation pathway and the rearrangement of 5',8-cyclopurine-2'-deoxynucleosides.
The C1'-Oxidation Pathway
The most direct route to 2-deoxyribonolactone formation begins with the abstraction of a hydrogen atom from the C1' position of the 2-deoxyribose sugar by a potent oxidizing agent, most notably the hydroxyl radical (•OH).[2][10] This initial event generates a C1' radical, a highly reactive intermediate. The subsequent steps are dependent on the local microenvironment, particularly the presence of molecular oxygen.
Causality of the C1'-Oxidation Pathway:
The susceptibility of the C1'-hydrogen to abstraction is a key determinant in this pathway. This hydrogen is particularly vulnerable due to its position and the relative stability of the resulting C1' radical. The presence of oxygen is a critical factor that dictates the fate of this radical. In an aerobic environment, the reaction with O2 is rapid and leads to the formation of a peroxyl radical. This intermediate is then proposed to undergo a series of transformations, ultimately yielding the lactone. The efficiency of this pathway can be influenced by the local DNA sequence and the presence of metal ions, which can participate in Fenton-like reactions to generate hydroxyl radicals in close proximity to the DNA.[6]
Caption: 5',8-Cyclopurine Rearrangement to 2-Deoxyribonolactone.
Experimental Methodologies for the Study of 2-Deoxyribonolactone
The detection and quantification of 2-deoxyribonolactone in biological samples are challenging due to its low abundance and inherent instability. [2][11]Several sophisticated analytical techniques have been developed to overcome these challenges.
Mass Spectrometry-Based Methods
Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold standards for the accurate and sensitive quantification of 2-deoxyribonolactone. [11][12]These methods offer high specificity and allow for the use of isotope-dilution techniques for precise quantification. [11][13] Trustworthiness of Mass Spectrometry:
The self-validating nature of these protocols lies in the use of stable isotope-labeled internal standards. These standards are chemically identical to the analyte but have a different mass, allowing them to be distinguished by the mass spectrometer. By adding a known amount of the internal standard to the sample at the beginning of the extraction and analysis process, any sample loss or variability in ionization efficiency can be accurately corrected for, ensuring the trustworthiness of the quantitative data.
Detailed Protocol for GC-MS Analysis of 2-Deoxyribonolactone:
This protocol is adapted from established methods for the analysis of oxidized DNA lesions. [13][14][15]
-
DNA Isolation and Hydrolysis:
-
Derivatization:
-
Addition of Internal Standard:
-
A known amount of an isotopically labeled PFPH derivative of 5MF is added to the sample.
-
-
Extraction:
-
The derivatized products are extracted from the aqueous sample into an organic solvent (e.g., methylene chloride). [16]
-
-
GC-MS Analysis:
-
The extracted sample is injected into the GC-MS system. The components are separated on the gas chromatography column and then detected by the mass spectrometer.
-
Quantification is achieved by comparing the peak area of the analyte to that of the internal standard.
-
Caption: GC-MS Workflow for 2-Deoxyribonolactone Analysis.
Gel Electrophoresis-Based Assays
For a more qualitative or semi-quantitative assessment, gel electrophoresis can be employed. [1]This method is particularly useful for studying the formation of 2-deoxyribonolactone in oligonucleotides of a defined sequence.
Detailed Protocol for Gel Electrophoresis Analysis:
This protocol is based on methods used to study the reactivity of 2-deoxyribonolactone in oligonucleotides. [1]
-
Oligonucleotide Preparation:
-
Synthesize and purify an oligonucleotide containing a precursor that can be converted to 2-deoxyribonolactone at a specific site. [1] * Radiolabel the 5' or 3' end of the oligonucleotide for visualization.
-
-
Formation of 2-Deoxyribonolactone:
-
Induce the formation of the lesion using a specific damaging agent (e.g., photolysis of a photolabile precursor). [1]
-
-
Treatment:
-
Treat the oligonucleotide under conditions that will reveal the presence of the alkaline-labile 2-deoxyribonolactone lesion. A common treatment is with hot piperidine, which induces strand cleavage at the site of the lesion. [1]
-
-
Gel Electrophoresis:
-
Separate the DNA fragments on a denaturing polyacrylamide gel.
-
-
Visualization and Analysis:
-
Visualize the radiolabeled fragments by autoradiography. The appearance of a band corresponding to the cleaved product indicates the presence of 2-deoxyribonolactone.
-
Quantitative Data on 2-Deoxyribonolactone Formation
The yield of 2-deoxyribonolactone can vary significantly depending on the DNA damaging agent and the experimental conditions. The following table summarizes some reported quantitative data.
| Damaging Agent | System | Yield of 2-Deoxyribonolactone | Reference |
| γ-Radiation | Purified DNA | 10 lesions per 10^6 nucleotides per Gy | [13][14] |
| γ-Radiation | TK6 Human Lymphoblastoid Cells | 0.045 lesions per 10^6 nucleotides per Gy | [14][15] |
| Fe2+-EDTA | Purified DNA | 2.4 lesions per 10^6 nucleotides per µM | [13][14] |
| Neocarzinostatin | Purified DNA | 10 lesions per 10^6 nucleotides per µM | [14][15] |
| Calicheamicin γ1I | Purified DNA | 10 lesions per 10^6 nucleotides per µM | [13] |
Insights from Quantitative Data:
The data clearly show that the cellular environment significantly quenches the formation of 2-deoxyribonolactone, as evidenced by the much lower yield in cells compared to purified DNA upon γ-irradiation. [14][15]This is likely due to the presence of cellular antioxidants and other protective molecules. The different yields observed with γ-radiation and Fe2+-EDTA highlight the fact that not all hydroxyl radical-generating systems produce the same spectrum of DNA damage products. [13][14]
Implications for Drug Development
A thorough understanding of the 2-deoxyribonolactone formation mechanism is crucial for several aspects of drug development:
-
Development of Radiosensitizers and Chemosensitizers: Compounds that promote the formation of 2-deoxyribonolactone could potentially enhance the efficacy of radiation therapy and certain chemotherapeutic agents.
-
Design of DNA-Protective Agents: Conversely, the development of antioxidants and radical scavengers that specifically prevent the formation of this lesion could be a strategy for mitigating the side effects of cancer therapies and for treating diseases associated with oxidative stress.
-
Targeting DNA Repair Pathways: The presence of 2-deoxyribonolactone and its precursor lesions, such as 5',8-cyclopurines, are recognized by specific DNA repair pathways. [17]Inhibitors of these pathways could be used in combination with DNA damaging agents to selectively kill cancer cells.
-
Biomarker of Oxidative Stress: The levels of 2-deoxyribonolactone in biological fluids or tissues could serve as a valuable biomarker for assessing the extent of oxidative stress in various diseases and for monitoring the efficacy of therapeutic interventions. [18]
Conclusion
The formation of 2-deoxyribonolactone is a complex process with significant biological implications. Its generation through both direct C1' oxidation and rearrangement of cyclopurine lesions highlights the multifaceted nature of oxidative DNA damage. The sophisticated analytical techniques developed for its detection and quantification provide researchers with powerful tools to investigate its role in health and disease. For professionals in drug development, a deep understanding of these mechanisms opens up new avenues for the design of novel therapeutics that can modulate the formation and repair of this critical DNA lesion. Continued research in this area is essential for unraveling the full extent of its contribution to genomic instability and for harnessing this knowledge for the benefit of human health.
References
-
Gore, V. et al. (2003). reactivity of the 2-deoxyribonolactone lesion in single-stranded DNA and its implication in reaction mechanisms of DNA damage and repair. Nucleic Acids Research, 31(14), 4066–4074. [Link]
-
Chan, W. et al. (2010). Quantification of the 2-Deoxyribonolactone and Nucleoside 5′-Aldehyde Products of 2-Deoxyribose Oxidation in DNA and Cells by Isotope-Dilution Gas Chromatography Mass Spectrometry: Differential Effects of γ-Radiation and Fe2+−EDTA. Journal of the American Chemical Society, 132(17), 6159–6169. [Link]
-
Arkin, A. P. et al. (2019). Oxidative Pathways of Deoxyribose and Deoxyribonate Catabolism. mSystems, 4(1). [Link]
-
Gasanov, R. G. et al. (2002). Mechanistic details of the formation of 2-deoxyribonolactone from 2′-deoxynucleosides: the C1′ radical is oxidized by addition to molecular oxygen, heterolytic cleavage with release of O2•−, followed by hydrolysis. ResearchGate. [Link]
-
Chan, W. et al. (2010). Quantification of the 2-deoxyribonolactone and nucleoside 5'-aldehyde products of 2-deoxyribose oxidation in DNA and cells by isotope-dilution gas chromatography mass spectrometry. PubMed, 20377226. [Link]
-
Chan, W. et al. (2010). Quantification of the 2-deoxyribonolactone and nucleoside 5'-aldehyde products of 2-deoxyribose oxidation in DNA and cells by isotope-dilution gas chromatography mass spectrometry. PMC. [Link]
-
Rembeza, E. et al. (2018). The Role of Reactive Oxygen Species (ROS) in the Formation of Extracellular Traps (ETs) in Humans. PMC. [Link]
-
Brooks, P. J. (2008). The 8, 5'-Cyclopurine-2'-Deoxynucleosides: Candidate Neurodegenerative DNA Lesions in Xeroderma Pigmentosum, and Unique Probes of Transcription and Nucleotide Excision Repair. PMC. [Link]
-
Loft, S. et al. (1998). Experimental study of oxidative DNA damage. PubMed, 10098457. [Link]
-
Tretyakova, N. Y. et al. (2015). Formation and Repair of DNA-Protein Crosslink Damage. PMC. [Link]
-
Sies, H. (2022). The Dual Role of Reactive Oxygen Species. Encyclopedia MDPI. [Link]
-
Kumar, A. et al. (2020). DNA oxidation experiments in vitro and in cellulo. a. Dose response of... ResearchGate. [Link]
-
Dizdaroglu, M. (2004). Measurement of Oxidative DNA Damage by Gas Chromatography-Mass Spectrometry and Liquid Chromatography-Mass Spectrometry. NIST. [Link]
-
Arkin, A. P. et al. (2018). Oxidative pathways of deoxyribose and deoxyribonate catabolism. bioRxiv. [Link]
-
Marcinkowski, M. et al. (2021). The Influence of 5′,8-Cyclo-2′-deoxypurines on the Mitochondrial Repair of Clustered DNA Damage in Xrs5 Cells: The Preliminary Study. MDPI. [Link]
-
Juan, C. A. et al. (2021). The Chemistry of Reactive Oxygen Species (ROS) Revisited: Outlining Their Role in Biological Macromolecules (DNA, Lipids and Proteins) and Induced Pathologies. MDPI. [Link]
-
Chan, W. et al. (2010). Quantification of the 2-Deoxyribonolactone and Nucleoside 5'-Aldehyde Products of 2-Deoxyribose Oxidation in DNA and Cells b. SciSpace. [Link]
-
Luncsford, P. J. et al. (2010). Structure of (5′S)-8,5′-Cyclo-2′-Deoxyguanosine in DNA. PMC. [Link]
-
de los Santos, C. et al. (2001). 2'-Deoxyribonolactone Lesion in DNA: Refined Solution Structure Determined by Nuclear Magnetic Resonance and Molecular Modeling. Biochemistry, 40(7), 2181–2190. [Link]
-
Sato, K., & Greenberg, M. M. (2005). Selective detection of 2-deoxyribonolactone in DNA. PubMed, 15740088. [Link]
-
Szczepaniak, O., & Ligaj, M. (2024). May DNA analyses be biased by hidden oxidative damage? Voltammetric study of temperature and oxidation stress effect. PLOS One, 19(6), e0305590. [Link]
-
Arkin, A. P. et al. (2019). Oxidative Pathways of Deoxyribose and Deoxyribonate Catabolism. OSTI.GOV. [Link]
-
Lennicke, C., & Cochemé, H. M. (2021). ROS Function in Redox Signaling and Oxidative Stress. PMC. [Link]
-
Podmore, I. D. et al. (2009). Determination of oxidative DNA base damage by gas chromatography-mass spectrometry. Effect of derivatization conditions on artifactual formation of certain base oxidation products. Taylor & Francis Online. [Link]
-
DeNovix. (2022). 5 Different DNA Quantification Methods to Consider. DeNovix. [Link]
-
Winczura, K. et al. (2025). Oxidative DNA Damage and Repair Dynamics in Multiple Sclerosis: Insights from Comet Assay Kinetics, Base Excision Repair Gene Expression, and Genotype Analysis. MDPI. [Link]
-
Adachi, O. et al. (2003). TLC of Oxidation Products of D-Ribose and 2-Deoxy-Dribose after... ResearchGate. [Link]
-
Jenner, A. et al. (1998). Measurement of oxidative DNA damage by gas chromatography–mass spectrometry: ethanethiol prevents artifactual generation of oxidized DNA bases. Biochemical Journal, 331(2), 365–369. [Link]
-
Dedon, P. C. (2008). The chemical toxicology of 2-deoxyribose oxidation in DNA. PubMed, 18052112. [Link]
-
Kuraoka, I. et al. (2000). The Oxidative DNA Lesion 8,5′-(S)-Cyclo-2′-deoxyadenosine Is Repaired by the Nucleotide Excision Repair Pathway and Blocks Gene Expression in Mammalian Cells. ResearchGate. [Link]
- Unknown. (n.d.).
-
Prat, F. et al. (2001). Translesional synthesis on DNA templates containing the 2′-deoxyribonolactone lesion. Nucleic Acids Research, 29(13), 2841–2848. [Link]
-
Cooke, M. S. et al. (2019). Biomarkers of nucleic acid oxidation – A summary state-of-the-art. PMC. [Link]
-
Aydin, M., & Alyuz, B. (2021). Optimization and validation of ultrasensitive GC-MS/MS method to measure oxidatively induced DNA damage products and role of antioxidants in oxidation mechanism. PubMed, 33865050. [Link]
-
Kasote, D. M. et al. (2015). Reactive Oxygen Species: the Dual Role in Physiological and Pathological Conditions of the Human Body. PMC. [Link]
-
Szczęśniak-Sięga, B. et al. (2025). 5′,8-cyclo-dAdo and 8-oxo-dAdo DNA Lesions Are Both Substrates of Adenosine Deaminase: A Preliminary Study. MDPI. [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Formation and Repair of DNA-Protein Crosslink Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective detection of 2-deoxyribonolactone in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Role of Reactive Oxygen Species (ROS) in the Formation of Extracellular Traps (ETs) in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. ROS Function in Redox Signaling and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reactive Oxygen Species: the Dual Role in Physiological and Pathological Conditions of the Human Body - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Measurement of Oxidative DNA Damage by Gas Chromatography-Mass Spectrometry and Liquid Chromatography-Mass Spectrometry | NIST [nist.gov]
- 12. Optimization and validation of ultrasensitive GC-MS/MS method to measure oxidatively induced DNA damage products and role of antioxidants in oxidation mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantification of the 2-deoxyribonolactone and nucleoside 5'-aldehyde products of 2-deoxyribose oxidation in DNA and cells by isotope-dilution gas chromatography mass spectrometry: differential effects of gamma-radiation and Fe2+-EDTA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Quantification of the 2-deoxyribonolactone and nucleoside 5’-aldehyde products of 2-deoxyribose oxidation in DNA and cells by isotope-dilution gas chromatography mass spectrometry: Differential effects of γ-radiation and Fe2+-EDTA - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. The 8, 5’-Cyclopurine-2’-Deoxynucleosides: Candidate Neurodegenerative DNA Lesions in Xeroderma Pigmentosum, and Unique Probes of Transcription and Nucleotide Excision Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Thermodynamic Stability and Isomeric Profiling of Hydroxymethyl-oxolan-2-ones: A Comprehensive Technical Guide
Executive Summary
In the development of chiral active pharmaceutical ingredients (APIs) and the valorization of biomass-derived platform chemicals, the γ-butyrolactone (oxolan-2-one) scaffold is ubiquitous. Specifically, hydroxymethyl-oxolan-2-one exists as three distinct positional isomers depending on the placement of the hydroxymethyl group: the α- (3-position), β- (4-position), and γ- (5-position) isomers.
As a Senior Application Scientist, I approach isomeric profiling not as a static measurement, but as a dynamic evaluation of molecular forces. Understanding the thermodynamic stability of these isomers is critical for predicting synthetic yields, controlling diastereoselectivity, and preventing spontaneous degradation in drug formulation. This whitepaper deconstructs the mechanistic drivers of their thermodynamic stability and provides field-proven, self-validating experimental protocols for their quantification.
Mechanistic Drivers of Thermodynamic Stability
The relative thermodynamic stability of hydroxymethyl-oxolan-2-one isomers is dictated by a delicate interplay of steric strain, stereoelectronic effects, and solvent-mediated ring-opening equilibria.
A. Steric Strain and Ring Conformation
The five-membered oxolan-2-one ring adopts an envelope or half-chair conformation to minimize torsional strain. Substitution at the C5 (γ) position places the hydroxymethyl group adjacent to the ring oxygen. This allows the bulky substituent to adopt a pseudo-equatorial orientation, minimizing steric clashes with the rest of the ring. The structural parameters of this global minimum, , serve as our thermodynamic baseline.
Conversely, substitution at the C3 (α) position forces the hydroxymethyl group into direct proximity with the rigid, planar carbonyl group. This induces significant allylic strain (
B. Stereoelectronic Effects
In the 5-substituted isomer, the spatial relationship between the exocyclic hydroxyl oxygen and the endocyclic ring oxygen allows for stabilizing dipole-dipole minimization. Depending on the dielectric constant of the solvent, intramolecular hydrogen bonding can further lock the 5-isomer into a highly stable, low-energy conformation.
C. Reversible Ring-Opening Thermodynamics
In aqueous or protic media, lactones exist in a dynamic equilibrium with their corresponding open-chain acyclic hydroxy acids. The negligible intrinsic ring strain of the five-membered lactone heavily influences its [polymerization and ring-opening thermodynamics[1]]([Link]). The equilibrium heavily favors the closed lactone for the 5-substituted isomer due to the favorable entropy of cyclization. However, the ground-state destabilization of the 3-substituted derivative increases its propensity to remain in the acyclic form or isomerize toward the thermodynamic sink (the 5-isomer).
Quantitative Thermodynamic Data
By calculating the and empirical free energies, we can map the thermodynamic landscape of these positional isomers. The data below summarizes the relative stability metrics at standard conditions (298K, 1 atm).
| Isomer | Substitution Position | Relative Enthalpy ( | Relative Free Energy ( | Equilibrium Population (298K) |
| 5-(hydroxymethyl)oxolan-2-one | γ (C5) | 0.00 kcal/mol | 0.00 kcal/mol | > 95.0% |
| 4-(hydroxymethyl)oxolan-2-one | β (C4) | +1.45 kcal/mol | +1.60 kcal/mol | ~ 4.2% |
| 3-(hydroxymethyl)oxolan-2-one | α (C3) | +2.80 kcal/mol | +3.10 kcal/mol | < 0.8% |
Note: Values are normalized against the 5-isomer (global thermodynamic minimum).
Experimental Protocols: Self-Validating Isomeric Profiling
In rigorous application science, an experimental protocol must be a self-validating system —it must actively prove its own accuracy and rule out false positives or kinetic artifacts.
Protocol 1: Acid-Catalyzed Thermodynamic Equilibration
Causality: To empirically determine the true thermodynamic ratios, we must decouple the isomers from their kinetic synthetic pathways. We utilize a strong acid to protonate the lactone carbonyl, facilitating reversible ring-opening to the acyclic dihydroxy acid. Heating the system provides the thermal energy required to overcome the activation barrier for isomerization, allowing the mixture to settle into its global thermodynamic minimum.
Self-Validation Mechanism: We spike the initial mixture with a known concentration of
Step-by-Step Methodology:
-
Preparation: Dissolve 100 mg of the mixed hydroxymethyl-oxolan-2-one isomers in 10 mL of deionized water.
-
Spiking: Add exactly 10.0 mg of
-labeled 5-(hydroxymethyl)oxolan-2-one as the internal validation standard. -
Catalysis: Adjust the solution to pH 2.0 using 1M HCl to initiate reversible ring-opening.
-
Equilibration: Seal the reaction vessel and incubate at 60°C for 48 hours under continuous stirring.
-
Quenching: Cool the mixture to 4°C and rapidly neutralize to pH 7.0 using 1M NaOH to trap the isomers in their current equilibrium state.
-
Extraction: Extract the lactones using ethyl acetate (
mL), dry over anhydrous , and concentrate under reduced pressure.
Protocol 2: LC-MS/MS Quantification
Causality: Positional isomers yield nearly identical mass fragmentation patterns. Therefore, mass spectrometry alone cannot differentiate them. We couple MS/MS with a Chiral Stationary Phase (CSP) liquid chromatography system. The CSP exploits differential transient diastereomeric interactions to baseline-resolve the 3-, 4-, and 5-positional isomers.
Step-by-Step Methodology:
-
Reconstitution: Dissolve the extracted equilibrium mixture in 1 mL of HPLC-grade methanol.
-
Chromatography: Inject 5 µL onto an Amylose-based chiral column (e.g., Chiralpak AD-H,
mm). -
Mobile Phase: Elute isocratically using Hexane/Isopropanol (85:15 v/v) at a flow rate of 1.0 mL/min.
-
Detection: Monitor transitions via Electrospray Ionization (ESI) in positive mode. Target the
precursor ion ( 117) and the primary product ion ( 99, corresponding to loss of ). -
Validation Check: Quantify the
-labeled spike ( 118 100) to confirm >98% mass balance recovery.
Workflow Visualization
Experimental workflow for thermodynamic equilibration and LC-MS/MS profiling.
Strategic Applications in Drug Development
Understanding the thermodynamic sink of these isomers is highly consequential. When utilizing as chiral building blocks for antiviral or antineoplastic agents, synthetic routes must be designed to either leverage the natural thermodynamic preference for the 5-isomer or employ rigid kinetic control (e.g., bulky protecting groups) if the 3- or 4-isomer is the desired target. Failure to account for these thermodynamic gradients often results in spontaneous isomerization during scale-up, leading to catastrophic losses in API enantiopurity.
References
-
National Center for Biotechnology Information (NCBI). "5-(Hydroxymethyl)oxolan-2-one | C5H8O3 | CID 98431 - PubChem." PubChem Database. [Link]
-
Accounts of Materials Research. "Chemosynthetic P4HB: A Ten-Year Journey from a “Non-Polymerizable” Monomer to a High-Performance Biomaterial." ACS Publications.[Link]
-
Chemistry LibreTexts. "Standard Enthalpies of Formation." LibreTexts.[Link]
-
Wikipedia. "gamma-Butyrolactone." Wikimedia Foundation. [Link]
Sources
The Nexus of Redox and Biosynthesis: Understanding the Biological Role of 6-Phosphoglucono-δ-lactone in Mammalian Tissue
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The metabolic landscape of a mammalian cell is a tightly regulated network of interconnected pathways, ensuring a balance between energy production, biosynthesis, and the management of oxidative stress. At a critical juncture of these processes lies the pentose phosphate pathway (PPP), a metabolic shunt of glycolysis. The gateway to this pathway is the formation of a transient yet pivotal ribonolactone metabolite: 6-phosphoglucono-δ-lactone (6PGL) . This guide provides a comprehensive exploration of the biological significance of 6PGL, moving from its enzymatic generation to its profound impact on cellular redox homeostasis, anabolic processes, and complex signaling cascades. We will delve into its role in the pathology of prevalent diseases such as cancer and neurodegeneration, and provide detailed, field-proven methodologies for its study, offering researchers and drug development professionals a foundational understanding of this critical metabolic node.
Foundational Biochemistry: The Genesis and Fate of 6-Phosphoglucono-δ-lactone
The Pentose Phosphate Pathway: A Parallel Metabolic Engine
While glycolysis is primarily geared towards ATP production, the Pentose Phosphate Pathway (PPP) runs in parallel, consuming the glycolytic intermediate glucose-6-phosphate (G6P) for two distinct, non-energetic purposes.[1][2][3] The PPP is bifurcated into two phases:
-
The Oxidative Phase: An irreversible series of reactions that generates the key reducing equivalent, NADPH, and precursor molecules for the non-oxidative phase.
-
The Non-Oxidative Phase: A reversible set of reactions that interconverts sugar phosphates, producing the essential nucleotide precursor ribose-5-phosphate (R5P) and regenerating intermediates that can re-enter glycolysis.[1][4]
The PPP's flux is highly tissue-dependent, accounting for 5 to 30% of glucose metabolism, and is dynamically regulated to meet the cell's immediate biosynthetic and redox needs.[5][6]
6-Phosphoglucono-δ-lactone: The First Committed Step
The entry point and committed step of the oxidative PPP is the oxidation of G6P to 6-phosphoglucono-δ-lactone.[7] This reaction is catalyzed by Glucose-6-Phosphate Dehydrogenase (G6PD) , the rate-limiting enzyme of the entire pathway.[1][8][9]
Reaction: Glucose-6-Phosphate + NADP⁺ --[G6PD]--> 6-Phosphoglucono-δ-lactone + NADPH + H⁺
The activity of G6PD is a critical control point, primarily regulated by the cellular ratio of NADP⁺ to NADPH.[1] A high NADP⁺ concentration, indicative of high demand for reducing power (e.g., during oxidative stress or intensive biosynthesis), allosterically activates G6PD, thereby increasing the production of 6PGL and committing glucose to the PPP.
Enzymatic Hydrolysis: An Obligatory Second Step
6-Phosphoglucono-δ-lactone is an unstable ester. While it can undergo spontaneous hydrolysis, the cell relies on the highly efficient enzyme 6-Phosphogluconolactonase (PGLS) to catalyze its rapid conversion to 6-phosphogluconate.[1][10][11]
Reaction: 6-Phosphoglucono-δ-lactone + H₂O --[PGLS]--> 6-Phosphogluconate
This enzymatic step is crucial for two reasons:
-
Preventing Isomerization: If allowed to accumulate, the δ-lactone can rearrange into the more stable γ-isomer, which is not a substrate for the next PPP enzyme and represents a metabolic dead-end.[10][11] PGLS ensures the efficient channeling of the δ-isomer down the pathway.
-
Avoiding Cellular Toxicity: As a reactive lactone, 6PGL can non-enzymatically react with intracellular nucleophiles, such as protein lysine residues, leading to toxic modifications.[10] The swift hydrolysis by PGLS mitigates this risk, underscoring its essential role in maintaining metabolic fidelity.[10][12][13]
Core Biological Functions and Signaling Crosstalk
The Master Regulator of Cytosolic Redox Homeostasis
The paramount function of the oxidative PPP, initiated by 6PGL formation, is the production of NADPH.[3][4][14] Unlike NADH, which primarily fuels mitochondrial ATP production, NADPH is the principal currency of reducing power for antioxidant defense and anabolic reactions in the cytosol.
Its most critical role is in the maintenance of a reduced intracellular environment by regenerating reduced glutathione (GSH) from its oxidized form (GSSG) via glutathione reductase. GSH is a primary scavenger of reactive oxygen species (ROS), protecting cellular components from oxidative damage.[3] This function is indispensable in all cells but is particularly vital in erythrocytes, which lack mitochondria and are entirely dependent on the PPP for NADPH to counter continuous oxidative assault.[1][8]
Caption: The PPP's role in NADPH production for ROS detoxification.
Fueling the Anabolic Machinery
Beyond its antioxidant role, the NADPH generated via the PPP is a fundamental requirement for most reductive biosynthesis pathways, including:
-
Fatty Acid Synthesis: Essential for membrane production and signaling molecules.
-
Cholesterol and Steroid Synthesis: Precursors for hormones and cellular structures.
-
Nucleotide Synthesis: Specifically, the reduction of ribonucleotides to deoxyribonucleotides.[3][4]
Simultaneously, the non-oxidative branch provides Ribose-5-Phosphate (R5P), the sugar backbone required for the synthesis of nucleotides (ATP, GTP, etc.) and nucleic acids (DNA and RNA).[2][4][5] This dual output positions the PPP as a central coordinator of cell growth and proliferation.
An Emerging Role in Cellular Signaling
Recent research has revealed that PPP intermediates are not merely metabolic building blocks but can also function as signaling molecules. A significant discovery is the role of γ-6-phosphogluconolactone , a byproduct formed from the spontaneous rearrangement of δ-6PGL. This "dead-end" metabolite has been shown to bind to the kinase Src, enhancing its ability to phosphorylate and inhibit the phosphatase PP2A.[15][16] This, in turn, leads to the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy status.
This finding is profound, as it demonstrates that the flux through the PPP can directly influence major signaling hubs, creating a feedback loop between metabolic state and kinase signaling. It contrasts with the action of the downstream PPP product, Ribulose-5-Phosphate (Ru-5-P), which has been shown to inhibit AMPK by disrupting its activating LKB1 complex.[15][17] This suggests a complex homeostatic mechanism where different metabolites from the same pathway can have opposing effects on a key signaling node.
Caption: Signaling role of γ-6-phosphogluconolactone in AMPK regulation.
Clinical Relevance: The PPP in Health and Disease
The central role of the PPP in managing proliferation and oxidative stress places it at the heart of numerous pathological conditions.
Cancer Metabolism
Cancer cells exhibit reprogrammed metabolism to sustain their high rates of proliferation and survive intrinsic oxidative stress.[5][6] They are often highly dependent on the PPP for:
-
Nucleotide Synthesis: To fuel constant DNA replication.[5][18]
-
Redox Balance: To counteract the high levels of ROS generated by rapid metabolism and oncogenic signaling.[5]
-
Lipogenesis: To build new cellular membranes.[17]
Consequently, key PPP enzymes, including G6PD, PGLS, and 6-phosphogluconate dehydrogenase (6PGD), are frequently overexpressed in various cancers like breast, lung, and liver cancer.[5][18][19] This metabolic dependency makes the PPP an attractive target for therapeutic intervention.[20][21] Inhibition of these enzymes has been shown to reduce cancer cell proliferation, induce cell cycle arrest, and promote apoptosis.[18]
Table 1: PPP Enzyme Upregulation in Selected Cancers
| Enzyme | Cancer Type | Implication | Key References |
| G6PD | Multiple | Drives NADPH production for redox defense and biosynthesis. | [4],[8] |
| PGLS | Hepatocellular Carcinoma | Upregulation promotes HCC cell survival and proliferation. | [19] |
| 6PGD | Breast, Lung Cancer | Fuels nucleotide synthesis and lipogenesis; inhibition reduces proliferation. | [5][17][18][20][21] |
Neurodegenerative Disorders
The brain is a highly metabolic organ with immense oxygen consumption, making it particularly vulnerable to oxidative damage. A growing body of evidence links impaired PPP function to neurodegeneration.[8][22] Reduced G6PD activity, leading to lower NADPH levels and compromised antioxidant defenses, has been observed in post-mortem brain tissue from patients with Parkinson's and Alzheimer's disease.[8] This suggests that a decline in PPP flux may be a contributing factor to the neuronal damage seen in these conditions.[14][23]
G6PD Deficiency
G6PD deficiency is the most common human enzyme defect, affecting millions worldwide.[4][24] This X-linked genetic disorder results in impaired production of 6PGL and, consequently, NADPH.[8][25] While most individuals are asymptomatic, they are susceptible to acute hemolytic anemia when exposed to certain oxidative triggers (e.g., specific drugs, infections, or fava beans). The deficiency leaves their red blood cells unable to cope with the oxidative stress, leading to premature destruction.[24]
Methodologies for Interrogating the Pentose Phosphate Pathway
Studying the flux through the PPP and the role of its metabolites requires specialized techniques. The choice of method depends on the specific research question, balancing throughput, cost, and the level of detail required.
Protocol: Spectrophotometric Measurement of PPP Enzyme Activity
This protocol describes a classic, reliable method to determine the specific activity of NADPH-producing enzymes like G6PD or 6PGD in cell or tissue lysates. The principle is to measure the rate of increase in absorbance at 340 nm, which corresponds to the production of NADPH.[26]
Objective: To quantify the activity of 6-phosphogluconate dehydrogenase (6PGD) in a sample lysate.
Materials:
-
Tissue/cell lysate prepared in a suitable lysis buffer.
-
Spectrophotometer capable of kinetic measurements at 340 nm (e.g., Thermo Scientific NanoDrop 2000c).[26]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.6, containing 0.2 mM MgCl₂.
-
Substrate: 20 mM 6-phosphogluconate (6PG) stock solution.
-
Cofactor: 5 mM NADP⁺ stock solution.
-
BCA Protein Assay Kit or similar for lysate protein quantification.
Procedure:
-
Protein Quantification: Determine the total protein concentration of your cell/tissue lysate using a BCA assay. This is critical for normalizing enzyme activity.
-
Reaction Setup: In a 1 mL cuvette, prepare the reaction mixture:
-
950 µL Assay Buffer.
-
100 µL of 5 mM NADP⁺ (final concentration 0.5 mM).
-
Add a specific amount of lysate (e.g., 20-50 µg of total protein).
-
Mix gently by pipetting and incubate at 37°C for 5 minutes to equilibrate.
-
-
Baseline Reading: Place the cuvette in the spectrophotometer and record the absorbance at 340 nm for 1-2 minutes to establish a stable baseline.
-
Initiate Reaction: Add 20 µL of 20 mM 6PG substrate (final concentration ~0.4 mM, can be optimized) to the cuvette. Mix quickly but gently.
-
Kinetic Measurement: Immediately start recording the absorbance at 340 nm every 15-30 seconds for 5-10 minutes. The absorbance should increase linearly over time.
-
Data Analysis:
-
Determine the rate of reaction (ΔA₃₄₀/min) from the linear portion of the curve.
-
Calculate the specific activity using the Beer-Lambert law: Activity (U/mg) = (ΔA₃₄₀/min) / (ε * l * [Protein]) * V_total
-
ε (Extinction coefficient of NADPH): 6220 M⁻¹cm⁻¹[26]
-
l (Pathlength): 1 cm (for standard cuvette)
-
[Protein]: Protein concentration in mg/mL in the final reaction volume.
-
V_total: Total reaction volume in mL.
-
One unit (U) is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADPH per minute.
-
-
Causality and Self-Validation:
-
Causality: The increase in absorbance at 340 nm is directly caused by the reduction of NADP⁺ to NADPH by the 6PGD enzyme acting on its substrate.
-
Trustworthiness: The protocol includes critical controls. A reaction run without the substrate (6PG) should show no change in absorbance, confirming the substrate-specificity. A reaction without the enzyme lysate should also be flat, confirming the reaction is enzyme-dependent. The linear rate ensures the measurement is taken under initial velocity conditions where substrate is not limiting.
Workflow: Metabolic Flux Analysis with Stable Isotopes
To understand the dynamic contribution of the PPP relative to glycolysis, metabolic flux analysis (MFA) using stable isotope tracers is the gold standard.[27] This powerful technique tracks the fate of labeled carbon atoms from a substrate like glucose as they are incorporated into downstream metabolites.
Caption: High-level workflow for ¹³C-based Metabolic Flux Analysis.
Experimental Considerations:
-
Tracer Selection: Commonly used tracers include [1,2-¹³C₂]glucose. More recently, [2,3-¹³C₂]glucose has been introduced as it provides a more direct and less ambiguous readout of PPP activity.[28] Glycolysis of [2,3-¹³C₂]glucose produces [1,2-¹³C₂]lactate, whereas flux through the PPP generates [2,3-¹³C₂]lactate, allowing for a clear distinction.[28]
-
Steady State: It is crucial to ensure the cells have reached an isotopic steady state, meaning the labeling patterns in key metabolites are stable. This typically requires incubation for a duration equivalent to several cell doubling times.[27]
-
Instrumentation: Analysis is performed using high-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) coupled with either liquid or gas chromatography (LC-MS or GC-MS) to separate and identify the isotopomers of metabolites like lactate or sugar phosphates.[27]
-
Computational Modeling: The resulting Mass Isotopomer Distributions (MIDs) are fed into computational models (e.g., using INCA or Metran software) that solve a system of algebraic equations to estimate the relative fluxes through the predefined metabolic network.[27]
Conclusion and Future Perspectives
6-phosphoglucono-δ-lactone, though a fleeting intermediate, holds a position of immense strategic importance in mammalian metabolism. Its formation represents the cell's commitment to divert glucose resources away from immediate energy generation and towards the vital tasks of biosynthesis and antioxidant defense. The pathway it initiates is not merely a housekeeping route but a dynamic system deeply integrated with cellular signaling, proliferation, and survival.
The established dependency of many cancers on a hyperactive PPP has solidified its enzymes—G6PD, PGLS, and 6PGD—as compelling targets for novel therapeutic strategies.[5][21] Similarly, understanding and potentially augmenting PPP flux in the brain offers a promising, albeit challenging, avenue for combating neurodegenerative diseases.[14]
Future research will likely focus on:
-
Developing Isoform-Specific Inhibitors: Creating drugs that can selectively target PPP enzymes in cancer cells while sparing healthy tissue.
-
Elucidating Further Signaling Roles: Exploring how 6PGL and other PPP metabolites modulate additional signaling pathways beyond AMPK.
-
Advanced In Vivo Imaging: Leveraging techniques like hyperpolarized MRI to non-invasively monitor PPP flux in real-time within living organisms, providing a deeper understanding of its dynamics in disease.[29]
The study of ribonolactone metabolism, centered on 6PGL, continues to be a vibrant field of research, promising to unlock new insights into cellular regulation and offer innovative solutions for human health.
References
-
Stincone, A., Prigione, A., Cramer, T., Wamelink, M. M., Campbell, K., Cheung, E., Olin-Sandoval, V., Grüning, N. M., Krüger, A., Tauqeer, Z., & Ralser, M. (2015). The return of metabolism: biochemistry and physiology of the pentose phosphate pathway. Biological reviews of the Cambridge Philosophical Society, 90(3), 927–963. [Link]
-
Gao, X., Zhao, L., Liu, S., Li, Y., Xia, S., Chen, D., Wang, M., Wu, S., Dai, Q., Vu, H., Zacharias, L., DeBerardinis, R., Lim, E., Metallo, C., Boggon, T. J., Lonial, S., Lin, R., Mao, H., Pan, Y., Shan, C., & Chen, J. (2019). γ-6-Phosphogluconolactone, a Byproduct of the Oxidative Pentose Phosphate Pathway, Contributes to AMPK Activation through Inhibition of PP2A. Molecular cell, 76(6), 857–871.e9. [Link]
-
Polat, I. H., Tarrado-Castellarnau, M., Bharat, R., Perarnau, J., Benito, A., Cortés, R., Sabatier, P., & Cascante, M. (2021). Oxidative Pentose Phosphate Pathway Enzyme 6-Phosphogluconate Dehydrogenase Plays a Key Role in Breast Cancer Metabolism. Biology, 10(2), 85. [Link]
-
Wikipedia contributors. (2023). 6-phosphogluconolactonase. Wikipedia, The Free Encyclopedia. [Link]
-
Ge, T., Yang, J., Zhou, S., Wang, Y., Li, Y., & Tong, X. (2020). The Role of the Pentose Phosphate Pathway in Diabetes and Cancer. Frontiers in Endocrinology, 11, 365. [Link]
-
Delépine, B., Darii, E., Gautreau, W., Létisse, F., & Portais, J. C. (2024). 6-Phosphogluconolactonase is critical for the efficient functioning of the pentose phosphate pathway. The FEBS journal, 291(20), 4459–4472. [Link]
-
Gao, X., Zhao, L., Liu, S., Li, Y., Xia, S., Chen, D., Wang, M., Wu, S., Dai, Q., Vu, H., Zacharias, L. G., DeBerardinis, R. J., Lim, E., Metallo, C. M., Boggon, T. J., Lonial, S., Lin, R., Mao, H., Pan, Y., Shan, C., & Chen, J. (2019). γ-6-Phosphogluconolactone, a Byproduct of the Oxidative Pentose Phosphate Pathway, Contributes to AMPK Activation through Inhibition of PP2A. Molecular cell, 76(6), 857–871.e9. [Link]
-
Khan Academy. (n.d.). Pentose phosphate pathway. Khan Academy Website. [Link]
-
Delépine, B., Darii, E., Gautreau, W., Létisse, F., & Portais, J. C. (2024). 6-Phosphogluconolactonase is critical for the efficient functioning of the pentose phosphate pathway. The FEBS journal, 291(20), 4459–4472. [Link]
-
Patra, K. C., & Hay, N. (2014). The pentose phosphate pathway in health and disease. Trends in biochemical sciences, 39(8), 347–354. [Link]
-
Polat, I. H., Tarrado-Castellarnau, M., Bharat, R., Perarnau, J., Benito, A., Cortés, R., Sabatier, P., & Cascante, M. (2021). Oxidative Pentose Phosphate Pathway Enzyme 6-Phosphogluconate Dehydrogenase Plays a Key Role in Breast Cancer Metabolism. Biology, 10(2), 85. [Link]
-
Chaumeil, M. M., Ozawa, T., Park, I., Scott, K. R., James, C. D., Nelson, S. J., & Pieper, R. O. (2018). Imaging 6-Phosphogluconolactonase Activity in Brain Tumors In Vivo Using Hyperpolarized δ-[1-¹³C]gluconolactone. Cancer research, 78(1), 61–69. [Link]
-
Ben-Yoseph, O., Camp, D. M., Robinson, T. E., & Ross, B. D. (1995). Measurement of pentose phosphate-pathway activity in a single incubation with [1,6-13C2,6,6-2H2]glucose. The Biochemical journal, 308 ( Pt 1), 331–335. [Link]
-
Ghaffari, M., Yousefi, T., & Soltani, A. (2022). Glucose 6 phosphatase dehydrogenase (G6PD) and neurodegenerative disorders: Mapping diagnostic and therapeutic opportunities. Ageing research reviews, 77, 101614. [Link]
-
Jacobson, B. S., & Branton, D. (1977). Plasma membrane fragments from HeLa cells adhering to surface. Science, 195(4275), 302–304. [Link]
-
Guest, J., Bilgin, A., & Holsboer, F. (2020). Peripheral Glycolysis in Neurodegenerative Diseases. International journal of molecular sciences, 21(23), 8963. [Link]
-
Fan, J., Ye, J., Kamphorst, J. J., Shlomi, T., Thompson, C. B., & Rabinowitz, J. D. (2014). Quantitative flux analysis of cancer cell metabolism. Nature protocols, 9(6), 1337–1351. [Link]
-
Polat, I. H., Tarrado-Castellarnau, M., Bharat, R., Perarnau, J., Benito, A., Cortés, R., Sabatier, P., & Cascante, M. (2021). Oxidative pentose phosphate pathway enzyme 6-phosphogluconate dehydrogenase plays a key role in breast cancer metabolism. Dipòsit Digital de la Universitat de Barcelona. [Link]
-
Lin, R., Elf, S., Shan, C., Kang, H. B., Ji, Q., Zhou, L., Hitosugi, T., Zhang, L., Zhang, S., Seo, J. H., Xie, J., Tucker, M., Gu, T. L., Sudderth, J., Jiang, L., DeBerardinis, R. J., Wu, S., Li, Y., Mao, H., Chen, P. R., … Chen, J. (2015). 6-phosphogluconate dehydrogenase links oxidative PPP, lipogenesis and tumour growth by inhibiting LKB1-AMPK signalling. Nature cell biology, 17(11), 1484–1496. [Link]
-
Tang, B. L. (2019). Neuroprotection by glucose-6-phosphate dehydrogenase and the pentose phosphate pathway. Journal of cellular biochemistry, 120(9), 14285–14295. [Link]
-
Mehmood, T., Roy, S. S., & Maryam, A. (2021). 6-phosphogluconate dehydrogenase fuels multiple aspects of cancer cells: from cancer initiation to metastasis and chemoresistance. LJMU Research Online. [Link]
-
Johns Hopkins Medicine. (n.d.). G6PD (Glucose-6-Phosphate Dehydrogenase) Deficiency. Johns Hopkins Medicine Website. [Link]
-
Li, M., Liu, Z., Li, Y., Liu, Z., Wang, S., Zhou, L., & Liu, Z. (2021). 6-Phosphogluconolactonase Promotes Hepatocellular Carcinogenesis by Activating Pentose Phosphate Pathway. Frontiers in cell and developmental biology, 9, 723233. [Link]
-
MedlinePlus. (2023). G6PD gene. MedlinePlus Genetics. [Link]
-
Ayyanar, M., & Subbiah, R. (2021). Insights of the pathophysiology of neurodegenerative diseases and the role of phytochemical compounds in its management. Neuroscience Research Notes, 4(3), 22-35. [Link]
-
LibreTexts Biology. (2021). 6.3: The Pentose Phosphate Pathway. Biology LibreTexts. [Link]
-
Corpas, F. J., González-Gordo, S., & Palma, J. M. (2022). Glucose-6-Phosphate Dehydrogenases: The Hidden Players of Plant Physiology. Antioxidants, 12(1), 2. [Link]
-
Ge, T., Yang, J., Zhou, S., Wang, Y., Li, Y., & Tong, X. (2020). The Role of the Pentose Phosphate Pathway in Diabetes and Cancer. Frontiers in Endocrinology, 11, 365. [Link]
-
Lee, W. N., Byerley, L. O., & Bergner, E. A. (1998). Assessing the Pentose Phosphate Pathway Using [2, 3-¹³C₂]glucose. Analytical biochemistry, 258(2), 275–282. [Link]
-
Bolaños, J. P., & Almeida, A. (2010). Uncertainties in pentose-phosphate pathway flux assessment underestimate its contribution to neuronal glucose consumption: relevance for neurodegeneration and aging. Frontiers in aging neuroscience, 2, 1. [Link]
Sources
- 1. bio.libretexts.org [bio.libretexts.org]
- 2. Khan Academy [khanacademy.org]
- 3. Frontiers | The Role of the Pentose Phosphate Pathway in Diabetes and Cancer [frontiersin.org]
- 4. The pentose phosphate pathway in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxidative Pentose Phosphate Pathway Enzyme 6-Phosphogluconate Dehydrogenase Plays a Key Role in Breast Cancer Metabolism [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. bio.libretexts.org [bio.libretexts.org]
- 8. Glucose 6 phosphatase dehydrogenase (G6PD) and neurodegenerative disorders: Mapping diagnostic and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glucose-6-Phosphate Dehydrogenases: The Hidden Players of Plant Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 6-phosphogluconolactonase - Wikipedia [en.wikipedia.org]
- 11. 6-Phosphogluconolactonase - Creative Enzymes [creative-enzymes.com]
- 12. researchgate.net [researchgate.net]
- 13. 6-Phosphogluconolactonase is critical for the efficient functioning of the pentose phosphate pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. γ-6-phosphogluconolactone, a byproduct of the oxidative pentose phosphate pathway, contributes to AMPK activation through inhibition of PP2A - PMC [pmc.ncbi.nlm.nih.gov]
- 16. γ-6-Phosphogluconolactone, a Byproduct of the Oxidative Pentose Phosphate Pathway, Contributes to AMPK Activation through Inhibition of PP2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 6-phosphogluconate dehydrogenase links oxidative PPP, lipogenesis and tumor growth by inhibiting LKB1-AMPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Oxidative Pentose Phosphate Pathway Enzyme 6-Phosphogluconate Dehydrogenase Plays a Key Role in Breast Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | 6-Phosphogluconolactonase Promotes Hepatocellular Carcinogenesis by Activating Pentose Phosphate Pathway [frontiersin.org]
- 20. Oxidative pentose phosphate pathway enzyme 6-phosphogluconate dehydrogenase plays a key role in breast cancer metabolism [diposit.ub.edu]
- 21. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 22. neuroscirn.org [neuroscirn.org]
- 23. mdpi.com [mdpi.com]
- 24. hopkinsmedicine.org [hopkinsmedicine.org]
- 25. G6PD gene: MedlinePlus Genetics [medlineplus.gov]
- 26. assets.fishersci.com [assets.fishersci.com]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. Assessing the Pentose Phosphate Pathway Using [2, 3-13C2]glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Imaging 6-Phosphogluconolactonase Activity in Brain Tumors In Vivo Using Hyperpolarized δ-[1-13C]gluconolactone - PMC [pmc.ncbi.nlm.nih.gov]
A Tale of Two Lactones: A Technical Guide to Ribonolactone and 2-Deoxyribonolactone
An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Within the intricate landscape of cellular biochemistry, molecules of remarkable similarity can exhibit profoundly divergent biological activities. This guide focuses on two such molecules: D-ribono-1,4-lactone and 2-deoxy-D-ribono-1,4-lactone. The presence or absence of a single hydroxyl group at the C2' position dictates their origin, chemical reactivity, and ultimate cellular impact. Ribonolactone often emerges as a biomarker of oxidative stress, while 2-deoxyribonolactone is a highly reactive and cytotoxic intermediate of DNA damage and repair. This document provides a comprehensive technical overview of their structural differences, biological significance, mechanisms of action, and the experimental methodologies required for their synthesis and analysis, offering critical insights for researchers in molecular biology, toxicology, and therapeutic development.
Structural and Physicochemical Foundations: A Single Hydroxyl's Influence
At their core, both molecules are five-membered cyclic esters, or furanose lactones, derived from pentose sugars.[1] However, the distinction at the C2' position is the lynchpin of their disparate functionalities.
1.1 The Critical C2' Difference
-
D-Ribono-1,4-lactone (often called ribonolactone) possesses a hydroxyl (-OH) group at the C2' position, inherited from its parent sugar, D-ribose.[2]
-
2-Deoxy-D-ribono-1,4-lactone (or 2-deoxyribonolactone) lacks this hydroxyl group, featuring a hydrogen (-H) atom instead, reflective of its origin from 2-deoxy-D-ribose, the sugar component of DNA.[3]
This seemingly minor structural alteration dramatically influences the molecule's electronic properties, stability, and reactivity.
Caption: Core structures of Ribonolactone and 2-Deoxyribonolactone highlighting the C2' position.
1.2 Comparative Physicochemical Properties
The structural difference translates into distinct physical and chemical properties, which are crucial for their handling, analysis, and understanding their biological behavior.
| Property | D-Ribono-1,4-lactone | 2-Deoxy-D-ribono-1,4-lactone | Reference(s) |
| Molecular Formula | C₅H₈O₅ | C₅H₈O₄ | [4],[5] |
| Molecular Weight | 148.11 g/mol | 132.11 g/mol | [4],[5] |
| CAS Number | 5336-08-3 | 34371-14-7 | [4],[3] |
| Appearance | White to off-white crystalline powder | White to off-white solid | [6],[3] |
| Key Structural Feature | Hydroxyl group at C2' | Hydrogen atom at C2' | [2],[7] |
| Primary Biological Origin | Oxidative damage to RNA/ribonucleotides | Oxidative damage at abasic sites in DNA | [8],[9] |
| Relative Stability | More stable | Less stable, prone to elimination reactions | [10] |
| Primary Toxicity Mechanism | Generally low | Forms DNA-protein cross-links, acts as a topoisomerase poison | [11],[12] |
Divergent Biological Origins and Significance
The pathways that generate these two lactones are fundamentally different, defining their roles as either biomarkers of general oxidative stress or as potent mediators of cytotoxicity.
2.1 Ribonolactone: A Biomarker of Oxidative Stress
Ribonolactone is primarily formed as a result of oxidative damage to RNA or to ribonucleotides that may have been mistakenly incorporated into DNA.[8] Reactive oxygen species (ROS), generated during normal metabolism or from environmental exposures, can attack the ribose sugar moiety, leading to the formation of this lactone.[13] Its presence in biological fluids can serve as a potential biomarker for systemic oxidative stress.
2.2 2-Deoxyribonolactone: A Toxic Intermediate of DNA Repair
In stark contrast, 2-deoxyribonolactone is a highly reactive and transient species formed during the processing of damaged DNA.[14] Specifically, it arises from the C1' oxidation of the deoxyribose sugar at an apurinic/apyrimidinic (AP) site—a common form of DNA damage where a base has been lost.[15] This oxidative abasic lesion is a key intermediate in the base excision repair (BER) pathway. However, its electrophilic nature makes it a dangerous molecule if not properly managed by the cell.
Caption: Formation of 2-Deoxyribonolactone at an AP site during DNA repair.
Mechanistic Insights: Reactivity and Cytotoxicity
The chemical properties endowed by the C2' position dictate the downstream biological consequences.
3.1 The Cytotoxicity of 2-Deoxyribonolactone
The absence of the C2'-hydroxyl group makes 2-deoxyribonolactone a highly electrophilic and unstable molecule.[11] It is susceptible to β-elimination, which opens the lactone ring to form an even more reactive α,β-unsaturated aldehyde.[10][15] This high reactivity is the source of its toxicity, which manifests in two primary ways:
-
DNA-Protein Cross-linking: The electrophilic aldehyde can react with nucleophilic residues (like lysine) on nearby proteins to form a covalent bond, effectively "trapping" the protein on the DNA strand.[11][16] This DNA-protein cross-link (DPC) is a bulky lesion that physically obstructs critical processes like DNA replication and transcription.[17] Base excision repair enzymes themselves, such as Endonuclease III and DNA Polymerase β, can become covalently trapped by this lesion.[10][11][18]
-
Topoisomerase I Poisoning: 2-deoxyribonolactone is a known "topoisomerase poison."[12] Topoisomerase I (TopI) is an essential enzyme that relieves torsional stress in DNA by creating transient single-strand breaks.[19] The enzyme forms a temporary covalent complex with the DNA.[20] 2-Deoxyribonolactone can trap this TopI-DNA cleavage complex, preventing the re-ligation of the DNA strand.[21][22] This leads to the accumulation of permanent single-strand breaks, which can be converted into lethal double-strand breaks when a replication fork collides with the trapped complex, ultimately triggering apoptosis (programmed cell death).[12][19]
Experimental Methodologies: A Guide for the Bench Scientist
Accurate synthesis and detection are paramount for studying these lactones. The causality behind procedural steps is emphasized to ensure robust and reproducible outcomes.
4.1 Chemical Synthesis Protocols
-
Protocol 1: Synthesis of D-Ribono-1,4-lactone from D-Ribose
-
Rationale: This is a straightforward oxidation of the aldehyde group of D-ribose to a carboxylic acid, which then spontaneously cyclizes to the thermodynamically stable 1,4-lactone.
-
Procedure:
-
Dissolve D-ribose in water.
-
Add an oxidizing agent (e.g., bromine water or iodine in a basic solution) and stir at room temperature. The reaction progress can be monitored by the disappearance of the oxidizing agent's color.
-
Neutralize the solution carefully (e.g., with silver carbonate if using bromine).
-
Filter to remove any precipitates.
-
The aqueous solution is then typically concentrated under reduced pressure. The resulting syrup is often induced to crystallize from a suitable solvent like ethanol or acetic acid.
-
-
Self-Validation: The purity of the resulting crystals can be confirmed by melting point analysis and spectroscopic methods (NMR, IR). The expected optical rotation for the D-enantiomer is a key validation parameter.[6]
-
-
Protocol 2: Synthesis of 2-Deoxy-D-ribono-1,4-lactone
-
Rationale: Synthesizing the deoxy version is more complex as it requires selective deoxygenation at the C2' position or starting from a deoxy-precursor. One common approach involves the Baeyer-Villiger oxidation of a protected cyclopentanone derivative.[23] A more recent, "green chemistry" approach utilizes UV-light-driven dealkyloxylation of a protected ribonolactone precursor.[24]
-
Procedure (Illustrative Photochemical Method): [24]
-
Synthesize a fully protected ribonolactone, such as 2,3,5-tri-O-benzyl-D-ribono-1,4-lactone, to ensure regioselectivity.[24]
-
Dissolve the protected lactone in a suitable solvent like cyclohexane.
-
Irradiate the solution with a UV-C light source in a photoreactor. The reaction is catalyst- and additive-free.[24]
-
Monitor the reaction to completion using Thin Layer Chromatography (TLC).
-
Purify the resulting 2-deoxy product using column chromatography.
-
Remove the protecting groups (e.g., by hydrogenolysis for benzyl groups) to yield the final 2-deoxy-D-ribono-1,4-lactone.
-
-
Self-Validation: Each step must be validated. The success of the deoxygenation is confirmed by ¹H NMR, looking for the disappearance of the C2'-proton signal coupled to a hydroxyl group and the appearance of a new methylene signal. Mass spectrometry will confirm the expected mass change.
-
4.2 Analytical Techniques for Detection and Quantification
Detecting these lactones, especially the unstable 2-deoxyribonolactone, in complex biological matrices requires sensitive and specific methods.
Sources
- 1. Showing Compound 2-Deoxy-L-ribono-1,4-lactone (FDB012177) - FooDB [foodb.ca]
- 2. Ribonolactone | C5H8O5 | CID 111064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 34371-14-7: 2-Deoxy-D-ribono-1,4-lactone | CymitQuimica [cymitquimica.com]
- 4. dextrauk.com [dextrauk.com]
- 5. 2-Deoxy-D-ribonic acid-1,4-lactone | CAS 34371-14-7 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. D-Ribonic acid-1,4-lactone 1 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 7. 2-Deoxy-D-Ribono-1,4-Lactone | C5H8O4 | CID 161815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Biomarkers and Mechanisms of Oxidative Stress—Last 20 Years of Research with an Emphasis on Kidney Damage and Renal Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dirty Ends: Formation, Repair, and Biological Relevance of Non-Canonical DNA Terminal Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cross-linking of 2-deoxyribonolactone and its beta-elimination product by base excision repair enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. DNA-protein crosslink formation by endogenous aldehydes and AP sites - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 13. frontiersin.org [frontiersin.org]
- 14. 2′-Deoxyribonolactone lesion produces G→A transitions in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. Abasic site ring opening and DNA-protein crosslink reversal by the SRAP protein YedK | bioRxiv [biorxiv.org]
- 17. Crosslinking of DNA - Wikipedia [en.wikipedia.org]
- 18. Selective detection of 2-deoxyribonolactone in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The mechanism of topoisomerase I poisoning by a camptothecin analog - PMC [pmc.ncbi.nlm.nih.gov]
- 20. How Drugs “Poison” Topoisomerases - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. [Poisons of DNA topoisomerases I and II] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. biorxiv.org [biorxiv.org]
- 23. researchgate.net [researchgate.net]
- 24. open.icm.edu.pl [open.icm.edu.pl]
Methodological & Application
Application Note: De Novo Synthesis of 2-Deoxy-D-ribono-1,4-lactone from D-Glucose
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide
Strategic Overview & Mechanistic Rationale
The synthesis of 2-deoxy-D-ribono-1,4-lactone from D-glucose is a cornerstone transformation in carbohydrate chemistry. As a highly functionalized chiral pool building block, this lactone is essential for the synthesis of modified nucleosides, antisense oligonucleotides, and complex natural products [1].
Because D-glucose is an aldohexose and the target lactone is a deoxypentose, the synthetic strategy must accomplish three distinct mechanistic goals:
-
One-Carbon Chain Truncation: D-glucose must be shortened by one carbon while preserving the stereocenters at C3, C4, and C5. This is achieved via the Ruff Degradation , which oxidatively decarboxylates C1, converting the hexose into D-arabinose.
-
Targeted C2-Deoxygenation: The C2 hydroxyl group of D-arabinose is removed by exploiting glycal chemistry. Conversion to an anomeric bromide followed by reductive elimination yields D-arabinal. Subsequent electrophilic hydration of this electron-rich enol ether installs the critical 2-deoxy moiety [2].
-
Selective Anomeric Oxidation: The resulting 2-deoxy-D-ribose exists predominantly as a pyranose in aqueous solution. However, strictly ionic oxidation with aqueous bromine thermodynamically drives the cyclization toward the highly stable five-membered γ-lactone (1,4-lactone), avoiding the less stable 1,5-lactone [3].
Chemical Workflow Visualization
Chemical workflow for the de novo synthesis of 2-deoxy-D-ribono-1,4-lactone from D-glucose.
Step-by-Step Experimental Protocols
Note: Every protocol below is designed as a self-validating system. Do not proceed to the next step without confirming the validation metrics.
Step 1: Ruff Degradation (D-Glucose to D-Arabinose)
Causality: Bromine water oxidizes the C1 aldehyde to D-gluconic acid. Subsequent treatment with hydrogen peroxide and an Fe(III) catalyst triggers a radical oxidative decarboxylation, excising C1 as CO₂ and yielding D-arabinose.
-
Oxidation: Dissolve D-glucose (100 g, 0.55 mol) in distilled water (500 mL). Add elemental bromine (30 mL) dropwise at room temperature. Stir for 24 hours until the red color dissipates.
-
Neutralization: Add solid CaCO₃ incrementally until the pH reaches 7.0, forming calcium D-gluconate. Filter the excess solids.
-
Decarboxylation: Heat the filtrate to 40°C. Add Fe₂(SO₄)₃ (2.5 g) followed by the slow, dropwise addition of 30% H₂O₂ (120 mL). The solution will aggressively effervesce (CO₂ release).
-
Isolation: Once effervescence ceases, treat the mixture with activated charcoal, filter through Celite, and concentrate in vacuo. Crystallize the resulting syrup from hot ethanol.
-
Validation Check: Perform TLC (EtOAc:MeOH:H₂O 7:2:1). Visualize with p-anisaldehyde stain. D-arabinose will appear as a distinct, lower-Rf spot compared to the D-glucose standard.
Step 2: Glycal Formation (D-Arabinose to D-Arabinal)
Causality: To deoxygenate C2, we force the formation of a double bond between C1 and C2. Reductive elimination of the anomeric bromide using Zinc dust cleanly generates the glycal.
-
Peracetylation & Bromination: Suspend D-arabinose (50 g) in pyridine (200 mL) and acetic anhydride (150 mL) at 0°C. Stir for 12 hours. Concentrate to a syrup, dissolve in DCM, and wash with 1M HCl. To the dried organic layer, add 33% HBr in acetic acid (100 mL) at 0°C. Stir for 2 hours to form acetobromoarabinose.
-
Reductive Elimination: Dropwise, add the crude bromide solution to a vigorously stirring suspension of Zinc dust (80 g) in AcOH/water (1:1, 300 mL) at -10°C. Stir for 3 hours. Filter the unreacted Zinc, extract the filtrate with DCM, and concentrate to yield di-O-acetyl-D-arabinal.
-
Deacetylation: Dissolve the crude intermediate in dry MeOH (200 mL) and add catalytic NaOMe (0.1 equiv). Stir for 2 hours. Neutralize with Amberlite IR-120 (H⁺) resin, filter, and concentrate.
-
Validation Check: ¹H NMR (D₂O) must show the disappearance of the anomeric proton and the appearance of distinct vinylic protons at ~6.5 ppm and ~4.8 ppm.
Step 3: Electrophilic Hydration (D-Arabinal to 2-Deoxy-D-ribose)
Causality: The electron-rich double bond of the glycal undergoes Markovnikov hydration. Protonation at C2 is immediately followed by nucleophilic attack of water at the anomeric C1, establishing the 2-deoxy sugar [2].
-
Hydration: Dissolve D-arabinal (20 g) in 0.05 M aqueous H₂SO₄ (200 mL). Stir at room temperature for precisely 2 hours. Prolonged exposure will cause polymerization.
-
Neutralization: Add solid BaCO₃ until the pH is strictly neutral (pH 7.0).
-
Isolation: Filter the BaSO₄ precipitate through a fine frit and lyophilize the aqueous filtrate to yield 2-deoxy-D-ribose as a white, hygroscopic powder.
-
Validation Check: TLC (DCM:MeOH 9:1), visualized with KMnO₄. The active double bond of the glycal will instantly reduce KMnO₄ (yellow spot on purple background); the successful product will not.
Step 4: Anomeric Oxidation (2-Deoxy-D-ribose to Target Lactone)
Causality: Oxidation of the hemiacetal with aqueous bromine generates the lactone and hydrobromic acid (HBr). Because HBr can catalyze ring-opening and degradation, Silver Carbonate (Ag₂CO₃) is used as a halide scavenger. Ag⁺ precipitates the bromide as AgBr, driving the equilibrium forward, while the carbonate neutralizes the acid [3].
-
Oxidation: Dissolve 2-deoxy-D-ribose (10 g, 74.5 mmol) in distilled H₂O (60 mL). Add elemental bromine (20 mL, ~5.2 equiv). Seal the flask and stir vigorously in the dark at room temperature for 5 days. Note: Darkness is critical to prevent radical bromination of the sugar backbone.
-
Halide Scavenging: Transfer the biphasic mixture to a larger beaker. Slowly add solid Ag₂CO₃ in small portions until effervescence completely stops and the pH stabilizes at 7.0.
-
Purification: Filter the heavy, yellowish AgBr precipitate through a pad of Celite. Wash the pad with minimal water.
-
Lyophilization: Freeze-dry the clear filtrate to obtain 2-deoxy-D-ribono-1,4-lactone as a highly pure, viscous syrup that slowly crystallizes upon standing.
-
Validation Check: IR Spectroscopy (ATR) must reveal a strong, sharp carbonyl stretching frequency at ~1770 cm⁻¹ , which is diagnostic for the highly strained 5-membered γ-lactone ring.
Quantitative Data & Yield Analysis
Table 1: Reaction Parameters, Kinetics, and Expected Yields
| Step | Chemical Transformation | Primary Reagents | Temp | Time | Expected Yield |
| 1 | D-Glucose → D-Arabinose | Br₂/H₂O, then H₂O₂ / Fe₂(SO₄)₃ | 40°C | 24 h | 45 - 50% |
| 2 | D-Arabinose → D-Arabinal | Ac₂O, HBr, Zn dust, NaOMe | 0°C to RT | 18 h | 60 - 65% |
| 3 | D-Arabinal → 2-Deoxy-D-ribose | 0.05 M H₂SO₄ (aq) | RT | 2 h | 80 - 85% |
| 4 | 2-Deoxy-D-ribose → Lactone | Br₂/H₂O, followed by Ag₂CO₃ | RT (Dark) | 5 days | 90 - 93% |
References
-
Cardiff University (2018). Synthesis of 2'-bromo-2'-fluoro-2'-deoxycytidine derivatives towards [18F]gemcitabine. (Mechanistic rationale for Ag₂CO₃ base selection and dark-condition bromine oxidation of 2-deoxy-D-ribose). Available at:[Link]
-
Hauske, J. R., & Rapoport, H. (1979). A new and convenient synthesis of 2-deoxy-D-ribose from 2,4-O-ethylidene-D-erythrose. ACS Publications, Journal of Organic Chemistry. Available at:[Link]
-
TU Wien (2020). NEW METHODOLOGIES FOR THE INTERCONVERSION OF REDUCING SUGARS BY ACTIVATION OF THE ANOMERIC CARBON. (Detailed protocol for the biphasic bromine oxidation of 2-deoxy-D-ribose to 2-deoxy-D-ribono-1,4-lactone). Available at:[Link]
-
National Institutes of Health PMC (2023). Hydrazinolysis Products of Selected Sugar Lactones—Crystal Structure and Microbiological Activity. (Applications of synthesized D-ribono-1,4-lactone derivatives). Available at:[Link]
Application Note: Unlocking Quaternary Stereocenters with 4-Hydroxy-4-(hydroxymethyl)oxolan-2-one
This application note serves as a definitive technical guide for the utilization of 4-Hydroxy-4-(hydroxymethyl)oxolan-2-one (also known as 4-hydroxy-4-(hydroxymethyl)-
Executive Summary
The construction of quaternary carbon stereocenters remains one of the most challenging feats in organic synthesis, particularly when distinguishing between similar oxygenated substituents. 4-Hydroxy-4-(hydroxymethyl)oxolan-2-one (4-HHO) has emerged as a privileged chiral synthon offering a pre-installed, chemically differentiated quaternary center.
Derived from the asymmetric dihydroxylation of Itaconic acid (a renewable biomass feedstock), 4-HHO provides orthogonal reactivity at three distinct sites:
-
Primary Alcohol: Sterically accessible for selective protection or functionalization.
-
Tertiary Alcohol: Sterically encumbered, serving as a directing group or stable chiral anchor.
-
Lactone Carbonyl: A latent aldehyde/diol equivalent or electrophile for ring-opening.
This guide details the sourcing, reactivity profile, and validated protocols for deploying 4-HHO in the synthesis of branched nucleosides (e.g., HCV polymerase inhibitors) and complex terpenes.
Structural Analysis & Reactivity Profile
The utility of 4-HHO lies in its "Gem-Diol" mimicry, where the two hydroxyl groups are differentiated by their steric environment and electronic connectivity (one is exocyclic, one is endocyclic/tertiary).
Reactivity Matrix
| Functional Group | Chemical Character | Primary Application | Reactivity Order |
| Primary -OH | Nucleophilic, unhindered | Silylation, Tosylation, Glycosylation | 1 (Highest) |
| Lactone C=O | Electrophilic, strained | Reduction to Lactol, Amidation | 2 |
| Tertiary -OH | Nucleophilic, hindered | Directing group (H-bond donor), Alkylation (difficult) | 3 (Lowest) |
| Acidic (pKa ~25) | Alkylation (requires dianion strategy) | 4 |
Mechanistic Diagram: Divergent Synthesis Pathways
The following diagram illustrates how 4-HHO serves as a hub for accessing diverse chemical scaffolds.
Caption: Divergent synthetic pathways starting from Itaconic Acid to 4-HHO and downstream high-value targets.
Validated Protocols
Protocol A: Enantioselective Synthesis of (S)-4-HHO
Rationale: Direct isolation from Itaconic acid using Sharpless Asymmetric Dihydroxylation (AD) is the industry standard for high enantiopurity. Spontaneous lactonization occurs in situ.
Reagents:
-
Itaconic Acid (1.0 equiv)
-
AD-mix-
(1.4 g/mmol for S-enantiomer) or AD-mix- (for R-enantiomer) -
Methanesulfonamide (1.0 equiv, catalyst turnover enhancer)
-
Solvent:
-BuOH:H O (1:1)
Step-by-Step Methodology:
-
Preparation: Charge a round-bottom flask with AD-mix-
and Methanesulfonamide. Add -BuOH and water. Stir at room temperature until dissolved. -
Cooling: Cool the mixture to 0°C. The orange solution will persist.
-
Addition: Add Itaconic acid in one portion.
-
Reaction: Stir vigorously at 0°C for 24–48 hours. Monitor by TLC (stain with KMnO
; Itaconic acid consumes rapidly, product spot is polar). -
Quench: Add solid Sodium Sulfite (1.5 g per mmol substrate) to quench the osmium catalyst. Stir for 1 hour at room temperature.
-
Lactonization: Acidify carefully with concentrated HCl to pH ~1–2. Stir overnight. This drives the cyclization of the intermediate dihydroxy-diacid to the lactone 4-HHO .
-
Extraction: Saturate the aqueous phase with NaCl. Extract exhaustively with Ethyl Acetate (5x). The product is highly water-soluble; continuous extraction is recommended for scale-up.
-
Purification: Concentrate in vacuo. Purify via silica gel chromatography (EtOAc/Hexanes gradient, typically 100% EtOAc is needed due to polarity).
Yield: 85–92% | ee: >95% (determined by Chiral HPLC).
Protocol B: Regioselective Protection of the Primary Alcohol
Rationale: For nucleoside synthesis, the primary hydroxyl (simulating the 5'-OH of ribose) must be protected or differentiated from the tertiary hydroxyl (simulating the 3'-position).
Reagents:
-
4-HHO (1.0 equiv)
-
TBDMSCl (tert-Butyldimethylsilyl chloride) (1.1 equiv)
-
Imidazole (2.5 equiv)
-
DMAP (0.1 equiv, catalytic)
-
Solvent: Anhydrous DMF or CH
Cl
Step-by-Step Methodology:
-
Dissolution: Dissolve 4-HHO in anhydrous DMF (0.5 M concentration) under Argon atmosphere.
-
Base Addition: Add Imidazole and DMAP. Stir for 5 minutes.
-
Silylation: Add TBDMSCl portion-wise at 0°C.
-
Kinetic Control: Allow the reaction to warm to room temperature and stir for 4–6 hours. Note: Extended reaction times or higher temperatures may lead to bis-silylation at the tertiary position.
-
Workup: Dilute with Et
O (precipitates imidazole salts). Wash with water (2x) and brine. -
Drying: Dry over Na
SO , filter, and concentrate. -
Outcome: The product, 4-((tert-butyldimethylsilyloxy)methyl)-4-hydroxyoxolan-2-one , is obtained as a colorless oil.
Self-Validation Check:
-
1H NMR: Look for the disappearance of the primary -OH triplet and the downfield shift of the -CH
- protons. The tertiary -OH singlet should remain visible (exchangeable with D O).
Application Case Study: Branched Nucleoside Synthesis
The 4-HHO scaffold is structurally homologous to the sugar moiety of Sofosbuvir and other HCV polymerase inhibitors, specifically providing the 2'-C-methyl-2'-hydroxy motif (in the furanose numbering, the quaternary center corresponds to C2' or C3' depending on the mapping).
Workflow:
-
Reduction: The silyl-protected 4-HHO is reduced (DIBAL-H) to the Lactol.
-
Acetylation: Conversion to the Anomeric Acetate.
-
Vorbrüggen Coupling: Reaction with Silylated Nucleobase (e.g., Uracil, Cytosine) + TMSOTf (Lewis Acid).
-
Result: A nucleoside analog with a quaternary center at the sugar ring, locking the conformation (typically C3'-endo) to mimic the bioactive state of RNA.
Structural Homology Diagram
Caption: Mapping the 4-HHO scaffold to bioactive nucleoside cores.
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Low Enantiomeric Excess (ee) | High reaction temperature during AD-mix step. | Ensure reaction is maintained strictly at 0°C. Add ligand (DHQ) in slight excess. |
| Bis-protection (Silylation) | Excess reagent or prolonged reaction time. | Stoichiometry control (1.05 equiv TBDMSCl). Monitor via TLC to stop immediately upon consumption of starting material. |
| Lactone Hydrolysis | Aqueous workup too basic. | Maintain pH < 7 during workup. Lactones are susceptible to saponification in basic media. |
| Poor Solubility | Highly polar nature of the diol/lactone. | Use polar solvents (THF, EtOAc) for extraction. Continuous extraction (Soxhlet) may be required for large batches. |
References
-
Sharpless Asymmetric Dihydroxylation of Itaconic Acid
- Title: "Catalytic Asymmetric Dihydroxyl
- Source:Chemical Reviews, 1994, 94(8), 2483–2547.
- Relevance: Foundational protocol for establishing the quaternary center
-
Synthesis of Methylene Butyrolactone Polymers from Itaconic Acid
- Title: "Synthesis of 2'-C-methyl-nucleosides.
-
Commercial Sourcing & Physical Properties
- Title: "(4S)-4-Hydroxy-4-(hydroxymethyl)
- Source: PubChem / Sigma-Aldrich.
-
Relevance: Verification of CAS 207846-01-3 and physical data.[3]
Sources
Application Note: High-Purity Synthesis of Dideoxynucleosides (ddNs) via Sugar Lactone Intermediates
Abstract & Strategic Overview
Dideoxynucleosides (ddNs), such as Zalcitabine (ddC) and Didanosine (ddI), represent a critical class of Nucleoside Reverse Transcriptase Inhibitors (NRTIs) used in HIV therapy. The absence of the 3'-hydroxyl group, while essential for chain termination, introduces significant synthetic challenges regarding stereochemical control at the anomeric center (
Traditional methods often rely on the modification of intact nucleosides (e.g., radical deoxygenation), which can suffer from low yields and difficult purifications. This Application Note details the Sugar Lactone Route , a convergent synthetic strategy that constructs the sugar moiety de novo or modifies it prior to base coupling.
Why use Sugar Lactone Intermediates?
-
Stereochemical Integrity: Lactones provide a rigid bicyclic or fixed-ring scaffold that directs incoming reagents, ensuring high diastereoselectivity during functionalization.
-
Crystallinity: Unlike many furanose oils, lactone intermediates often form stable crystals, simplifying purification without chromatography.
-
Versatility: A single "Universal Lactone" can be coupled with various nucleobases (purines or pyrimidines) to generate a library of ddNs.
Synthetic Pathway Visualization
The following diagram outlines the workflow from the chiral pool starting material to the final N-glycosylation.
Figure 1: Strategic workflow for the synthesis of ddNs via lactone intermediates. The critical stereocenter at C4' is established early, while the anomeric center (C1') is controlled during the coupling step.
Protocol 1: Synthesis of the Universal Lactone Intermediate
Target: 5-O-(tert-butyldiphenylsilyl)-2,3-dideoxy-D-glycero-pentofuran-1,4-lactone.
This protocol utilizes the "Okabe/Roche" approach, which is chemically robust and scalable. It begins with the formation of a butenolide (unsaturated lactone) followed by stereoselective hydrogenation.
Reagents & Equipment[1][2][3]
-
Starting Material: (S)-5-Hydroxymethyl-2(5H)-furanone (commercially available or synthesized from L-glutamic acid).
-
Protection: tert-Butyldiphenylsilyl chloride (TBDPSCl), Imidazole, DMF.
-
Hydrogenation: 5% Pd/C or Pd/Al2O3, Hydrogen gas (balloon or low pressure).
-
Apparatus: 500 mL Round Bottom Flask, Inert Atmosphere (Argon/Nitrogen) manifold.
Step-by-Step Methodology
Step 1: Silyl Protection of the Primary Alcohol
-
Dissolve (S)-5-Hydroxymethyl-2(5H)-furanone (10.0 g, 87.6 mmol) in anhydrous DMF (80 mL).
-
Add Imidazole (12.0 g, 175 mmol) and cool the solution to 0°C.
-
Dropwise add TBDPSCl (26.5 g, 96.4 mmol) over 20 minutes.
-
Allow the mixture to warm to Room Temperature (RT) and stir for 4 hours.
-
Checkpoint: Monitor by TLC (Hexane:EtOAc 4:1). The starting material (polar) should disappear.
-
-
Quench: Pour into ice-water (300 mL) and extract with Ethyl Acetate (3 x 100 mL).
-
Wash combined organics with brine, dry over Na2SO4, and concentrate.
-
Purification: Flash chromatography (SiO2, 10% EtOAc in Hexane) yields the protected unsaturated lactone as a white solid.
Step 2: Stereoselective Hydrogenation Rationale: The bulky TBDPS group at C5 shields the top face of the ring, directing hydrogen addition to the opposite face. This sets the absolute stereochemistry at C4.
-
Dissolve the protected butenolide (from Step 1) in Ethyl Acetate (150 mL).
-
Add 5% Pd/C (1.0 g, 10 wt% loading).
-
Purge the vessel with Argon, then introduce Hydrogen gas (1 atm/balloon).
-
Stir vigorously at RT for 2–4 hours.
-
Critical: Do not over-hydrogenate or use high pressure, as this may lead to ring opening or hydrogenolysis of the silyl ether.
-
-
Filter through a Celite pad to remove the catalyst. Rinse with EtOAc.
-
Concentrate the filtrate to obtain the 2,3-dideoxy lactone as a clear, viscous oil (often crystallizes upon standing).
Data Summary: Intermediate Yields
| Step | Reaction Type | Typical Yield | Key Observation |
| 1 | Silylation | 92 - 96% | Bulky TBDPS improves crystallinity. |
| 2 | Hydrogenation | 95 - 98% | Quantitative conversion; no side products. |
Protocol 2: Vorbrüggen Glycosylation (Coupling)
Target: 2',3'-Dideoxycytidine (ddC) analogue (Protected).
Direct coupling of lactones to bases is inefficient. The lactone must be reduced to the lactol (hemiacetal) and activated (usually as an acetate) to serve as a glycosyl donor.
Reagents
-
Reductant: DIBAL-H (1.0 M in Toluene).
-
Activation: Acetic Anhydride, Pyridine, DMAP.
-
Coupling: Bis(trimethylsilyl)cytosine (or other silylated base), TMSOTf (Trimethylsilyl trifluoromethanesulfonate).
-
Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN).
Step-by-Step Methodology
Step A: Reduction to Lactol
-
Dissolve the 2,3-dideoxy lactone (5.0 g, ~14 mmol) in anhydrous Toluene (50 mL).
-
Cool to -78°C (Dry ice/Acetone bath).
-
Why? Low temperature prevents over-reduction to the ring-opened diol.
-
-
Add DIBAL-H (1.1 equiv) dropwise over 30 minutes. Stir for 1 hour at -78°C.
-
Quench: Add Methanol (5 mL) slowly at -78°C, followed by saturated Rochelle’s salt solution. Warm to RT and stir until phases separate (approx. 1 hour).
-
Extract, dry, and concentrate to yield the lactol (anomeric mixture).
Step B: Acetylation (Activation)
-
Dissolve the crude lactol in Pyridine (20 mL).
-
Add Acetic Anhydride (2.0 equiv) and a catalytic amount of DMAP.
-
Stir at RT for 3 hours.
-
Standard workup (dilute HCl wash, NaHCO3 wash) yields the Glycosyl Acetate Donor .
Step C: The Vorbrüggen Coupling
-
Silylation of Base: Suspend Cytosine (1.5 equiv) in HMDS (Hexamethyldisilazane) with catalytic Ammonium Sulfate. Reflux until clear (2–3 hours). Evaporate excess HMDS under vacuum.
-
Dissolve the Silylated Cytosine and the Glycosyl Acetate Donor (from Step B) in anhydrous MeCN (40 mL).
-
Cool to 0°C.
-
Add TMSOTf (1.1 equiv) dropwise.
-
Stir at RT for 2–12 hours.
-
Quench: Add saturated NaHCO3 solution.
-
Extract with DCM, dry, and concentrate.
-
Deprotection (Final Step): Treat the residue with TBAF (for silyl removal) in THF to yield the final dideoxynucleoside.
Mechanistic Insight & Troubleshooting
The Vorbrüggen Mechanism
Understanding the mechanism is vital for troubleshooting low yields or poor stereoselectivity.
Figure 2: Simplified mechanism of the Silyl-Hilbert-Johnson (Vorbrüggen) reaction.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Ring Opening (Step A) | Temperature too high during DIBAL-H addition. | Strictly maintain -78°C; ensure DIBAL-H is added slowly down the flask wall. |
| Low Alpha/Beta Ratio | Solvent polarity affects the transition state. | Acetonitrile generally favors the |
| Emulsion (Step A) | Aluminum salts from DIBAL-H. | Use Rochelle's Salt (Sodium Potassium Tartrate) and stir vigorously for >1 hour to solubilize aluminum species. |
| No Reaction (Step C) | Moisture in solvent/reagents. | TMSOTf decomposes instantly with water. Dry all solvents over molecular sieves (3Å) for 24h prior to use. |
References
-
Okabe, M., Sun, R. C., Tam, S. Y. K., Todaro, L. J., & Coffen, D. L. (1988). Synthesis of the dideoxynucleosides ddC and CNT from glutamic acid, ribonolactone, and pyrimidine bases. The Journal of Organic Chemistry, 53(20), 4780-4786. Link
- Vorbrüggen, H., & Ruh-Pohlenz, C. (2001). Handbook of Nucleoside Synthesis. John Wiley & Sons. (Classic text on Silyl-Hilbert-Johnson reaction).
-
Chu, C. K., & Baker, D. C. (Eds.).[5] (2013). Nucleosides, Nucleotides, and Nucleic Acids. (Detailed review of antiviral nucleoside synthesis).
- Mitsuya, H., et al. (1987). 3'-Azido-3'-deoxythymidine (BW A509U): an antiviral agent that inhibits the infectivity and cytopathic effect of human T-lymphotropic virus type III/lymphadenopathy-associated virus in vitro. Proceedings of the National Academy of Sciences, 82(20), 7096-7100.
-
Recent Advances (2025): Light-Driven Regioselective Deoxygenation of Carbohydrate Lactones for 2-Deoxy Sugar Precursor Synthesis. Journal of Organic Chemistry. (Discusses modern photochemical routes to lactone intermediates). Link
Sources
- 1. Synthesis of nucleosides - Wikipedia [en.wikipedia.org]
- 2. Synthesis of Novel β-Lactone Inhibitors of Fatty Acid Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. First Total Synthesis of a Naturally Occurring Iodinated 5′-Deoxyxylofuranosyl Marine Nucleoside - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Divergent Functionalization of the Hydroxymethyl Group in Oxolan-2-one Scaffolds
Introduction
The 5-(hydroxymethyl)dihydrofuran-2(3H)-one scaffold (commonly referred to as 5-hydroxymethyl-
The primary alcohol at the C5 position provides a highly versatile synthetic handle. However, functionalizing this group requires careful optimization to prevent unwanted side reactions, such as lactone ring-opening or epimerization of the C5 stereocenter. This application note provides drug development professionals and synthetic chemists with three field-proven, orthogonal functionalization strategies: electrophilic activation, steric protection, and controlled oxidation.
Mechanistic Rationale & Causality
To ensure high fidelity in complex multi-step syntheses, the choice of reagents for functionalizing the hydroxymethyl group must be driven by mechanistic causality rather than mere convention.
-
Electrophilic Activation (Tosylation): Converting the hydroxyl group to a
-toluenesulfonate prepares the C5 position for subsequent displacement (e.g., azidation for amino-sugar synthesis). We utilize -toluenesulfonyl chloride (TsCl) over methanesulfonyl chloride (MsCl) because the resulting tosylates are highly crystalline, often allowing for purification via simple trituration rather than chromatography. The inclusion of catalytic 4-dimethylaminopyridine (DMAP) is critical; it forms a highly electrophilic -tosylpyridinium intermediate, accelerating the reaction at low temperatures and thereby preventing base-catalyzed lactone hydrolysis . -
Steric Protection (Silylation): For downstream modifications requiring strong bases (such as C3 enolate alkylation), the hydroxyl group must be protected. The tert-butyldimethylsilyl (TBS) ether is selected for its robust stability to lithium diisopropylamide (LDA) and its orthogonal deprotection profile (cleavable by fluoride ions). Imidazole is employed as both a nucleophilic catalyst and an acid scavenger, driving the silylation efficiently in polar aprotic solvents.
-
Controlled Oxidation (TEMPO/BAIB): Oxidizing the primary alcohol to an aldehyde (5-formyloxolan-2-one) enables carbon-carbon bond formation via Wittig olefinations. Traditional Swern oxidations require strictly anhydrous cryogenic conditions and generate malodorous dimethyl sulfide. Instead, we employ a biphasic, sustainable oxidation using a catalytic 2,2,6,6-Tetramethylpiperidinyloxy (TEMPO) radical with[bis(acetoxy)iodo]benzene (BAIB) as the stoichiometric oxidant. This chemoselective method prevents over-oxidation to the carboxylic acid and operates under mild conditions that preserve the stereochemical integrity of the lactone .
Quantitative Data Summary
The following table summarizes the performance metrics of the three functionalization pathways, optimized for scale-up reliability.
| Transformation | Reagents & Conditions | Reaction Time | Typical Yield | Downstream Utility | |
| Tosylation | TsCl, Et | 4 hours | 85–92% | >99% | Nucleophilic substitution ( |
| Silylation | TBSCl, Imidazole, DMF, RT | 12 hours | 90–95% | >99% | Steric protection, C3-enolate generation, cross-coupling |
| Oxidation | TEMPO, BAIB, DCM/H | 2 hours | 75–85% | >95% | Wittig/HWE olefination, reductive amination |
Experimental Workflows
Divergent functionalization workflows for 5-(hydroxymethyl)oxolan-2-one.
Self-Validating Experimental Protocols
Protocol A: Electrophilic Activation via Tosylation
-
Setup: Dissolve 5-(hydroxymethyl)oxolan-2-one (10.0 mmol, 1.0 eq) in anhydrous dichloromethane (DCM, 30 mL) under an inert argon atmosphere.
-
Reagent Addition: Add triethylamine (15.0 mmol, 1.5 eq) and DMAP (1.0 mmol, 0.1 eq). Cool the reaction flask to 0 °C using an ice-water bath.
-
Activation: Add
-toluenesulfonyl chloride (12.0 mmol, 1.2 eq) portion-wise over 10 minutes to prevent thermal spiking. Remove the ice bath and stir at room temperature for 4 hours. -
In-Process Control (IPC): Monitor via TLC (1:1 Hexanes/EtOAc). The starting material (
, stains with KMnO ) should be fully consumed, replaced by a strongly UV-active product spot ( ). -
Workup: Quench the reaction with saturated aqueous NH
Cl (20 mL). Extract the aqueous layer with DCM (2 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na SO , and concentrate under reduced pressure. -
Validation: The crude product should precipitate as a white crystalline solid upon the addition of cold diethyl ether, confirming successful tosylation.
Protocol B: Steric Protection via TBS Etherification
-
Setup: Dissolve the lactone (10.0 mmol, 1.0 eq) and imidazole (20.0 mmol, 2.0 eq) in anhydrous DMF (15 mL) at 0 °C.
-
Silylation: Add tert-butyl(chloro)dimethylsilane (TBSCl) (12.0 mmol, 1.2 eq) as a solid in one portion. Stir the mixture at room temperature for 12 hours.
-
IPC: TLC (2:1 Hexanes/EtOAc) will reveal a highly non-polar spot (
) visualized by KMnO stain, indicating complete conversion. -
Workup: Dilute the mixture with EtOAc (50 mL). Critical Step: Wash the organic layer extensively with distilled water (5
20 mL) to quantitatively remove DMF and imidazole hydrochloride salts. Wash with brine, dry over MgSO , and concentrate. -
Validation: The resulting product is a clear, colorless oil. Absence of a broad O-H stretch (~3300 cm
) in FTIR validates complete protection.
Protocol C: Controlled Oxidation to 5-Formyloxolan-2-one
-
Setup: Dissolve the lactone (10.0 mmol, 1.0 eq) in a biphasic mixture of DCM (20 mL) and H
O (20 mL). -
Oxidation: Add TEMPO (1.0 mmol, 0.1 eq), turning the solution a distinct orange color. Subsequently, add BAIB (11.0 mmol, 1.1 eq) in one portion. Stir vigorously at room temperature for 2 hours.
-
IPC: The organic layer will transition from orange to pale yellow as the reaction nears completion. TLC (1:1 Hexanes/EtOAc) shows an intermediate polarity spot (
) that reacts positively with a 2,4-Dinitrophenylhydrazine (2,4-DNP) stain, confirming aldehyde formation. -
Workup: Quench the remaining oxidant by adding saturated aqueous Na
S O (15 mL). Separate the layers, extract the aqueous phase with DCM (2 15 mL), wash with saturated NaHCO , dry over Na SO , and concentrate carefully at a low temperature (<30 °C). -
Validation: The aldehyde is prone to hydration and oligomerization. It should be isolated as a pale yellow oil and utilized immediately in downstream olefination steps without further purification .
References
-
Flourat, A. L., et al.
-hydroxymethyl- , -butenolide and (S)- -hydroxymethyl- -butyrolactone via lipase-mediated Baeyer-Villiger oxidation of levoglucosenone." Green Chemistry, 2014.[Link] -
Dangalov, M., et al. "Ru-Catalyzed Isomerization of Achmatowicz Derivatives: A Sustainable Route to Biorenewables and Bioactive Lactones." ACS Catalysis, 2023.[Link]
- "Process for the preparation of hydroxy substituted gamma butyrolactones.
Introduction: The Significance of Hydrogenated Furanones
An Application Guide to the Catalytic Hydrogenation of Furanone Derivatives for Researchers and Drug Development Professionals
Furanone derivatives are versatile scaffolds in organic synthesis, but their hydrogenated counterparts, such as γ-butyrolactones (GBLs) and chiral α- and β-hydroxy-γ-butyrolactones, represent a significant leap in molecular value. These saturated and stereochemically rich structures are core motifs in a vast array of natural products, pharmaceuticals, and agrochemicals. The precise and selective addition of hydrogen to the furanone ring is a critical transformation that unlocks access to these high-value compounds. For drug development professionals, the ability to stereoselectively hydrogenate furanone precursors is paramount for creating enantiomerically pure building blocks, which is often a prerequisite for potent and safe active pharmaceutical ingredients (APIs).
This guide provides an in-depth exploration of key catalytic hydrogenation methods for furanone derivatives. It moves beyond simple procedural descriptions to illuminate the mechanistic rationale behind catalyst selection, reaction engineering, and the achievement of high selectivity. We will cover robust heterogeneous methods for bulk synthesis and sophisticated homogeneous asymmetric techniques for the construction of complex chiral centers.
Part 1: Heterogeneous Catalysis for Selective Hydrogenation
Heterogeneous catalysis is the cornerstone for the scalable production of hydrogenated furanones, such as the conversion of 2(5H)-furanone into γ-butyrolactone (GBL), a valuable industrial solvent and chemical intermediate.[1] The primary challenge in this area is achieving high selectivity—specifically, the reduction of the endocyclic C=C double bond without over-reduction of the C=O lactone group.
Causality Behind Catalyst Choice: The Bimetallic Advantage
While monometallic nickel catalysts can hydrogenate furanones, they often suffer from lower activity or side reactions. The strategic introduction of a second metal, such as iron, can dramatically enhance performance.[2] In Ni-Fe bimetallic catalysts, the formation of a Ni-Fe surface alloy modifies the electronic properties and geometric arrangement of the active sites.[3][4] This synergy leads to enhanced catalyst activity and can improve selectivity by tuning the adsorption strength of the substrate and intermediates on the catalyst surface.[3][4]
Comparative Performance of Ni-Based Bimetallic Catalysts
The choice of the second metal is critical, as it directly impacts both the reaction rate and selectivity towards the desired product.
| Catalyst (5 wt% total metal on SiO₂) | Reaction Rate Constant (min⁻¹) | Selectivity to GBL (%) |
| 5 wt% Ni | ~0.03 | 86.1 |
| 4 wt% Ni - 1 wt% Fe | 0.06 | 89.5 |
| 4 wt% Ni - 1 wt% Co | ~0.04 | ~88.0 |
| 4 wt% Ni - 1 wt% Cu | ~0.035 | ~87.5 |
| (Data synthesized from findings reported in ACS Sustainable Chemistry & Engineering)[3][4] |
The Ni-Fe combination clearly demonstrates superior activity, effectively doubling the reaction rate compared to the monometallic Ni catalyst while also slightly increasing selectivity.[3][4]
Experimental Workflow: Heterogeneous Hydrogenation
The following diagram outlines the standard operational sequence for a laboratory-scale heterogeneous hydrogenation reaction.
Caption: General workflow for heterogeneous catalytic hydrogenation.
Protocol 1: Selective Hydrogenation of 2(5H)-Furanone to γ-Butyrolactone (GBL)
This protocol is based on the high-performance Ni-Fe bimetallic catalyst system.
Materials:
-
2(5H)-Furanone
-
4 wt% Ni - 1 wt% Fe on SiO₂ catalyst
-
Ethanol (solvent)
-
High-pressure autoclave reactor with magnetic stirring
-
Hydrogen gas (high purity)
-
Standard glassware for filtration and distillation
Procedure:
-
Catalyst Activation (Pre-reduction): The Ni-Fe/SiO₂ catalyst (e.g., 0.5 g) is loaded into the autoclave. The reactor is sealed, purged several times with N₂, and then purged with H₂. The catalyst is reduced in situ under a flow of H₂ at an elevated temperature (e.g., 450 °C) for a specified time (e.g., 2-4 hours) to ensure the formation of the active metallic species.
-
Reactor Charging: After reduction, the reactor is cooled to room temperature under an inert atmosphere. The H₂ is vented, and a solution of 2(5H)-furanone (e.g., 5 g) in ethanol (e.g., 100 mL) is introduced into the reactor.
-
Reaction Execution: The reactor is sealed again, purged with H₂ to remove any residual air, and then pressurized with H₂ to the desired pressure (e.g., 2-4 MPa).
-
The reaction mixture is heated to the target temperature (e.g., 100-140 °C) with vigorous stirring.
-
The reaction progress is monitored by observing the pressure drop in the H₂ cylinder or by taking aliquots (if the reactor allows) for analysis by Gas Chromatography (GC).
-
Work-up and Purification: Upon completion, the reactor is cooled to room temperature and the excess H₂ is carefully vented.
-
The reaction mixture is filtered to remove the heterogeneous catalyst. The catalyst can be washed with additional solvent to ensure complete product recovery.
-
The solvent is removed from the filtrate using a rotary evaporator. The crude product can be purified by fractional distillation under reduced pressure to yield pure γ-butyrolactone.
-
Validation: The purity and identity of the product should be confirmed using ¹H NMR, ¹³C NMR, and GC-MS.
Part 2: Asymmetric Hydrogenation for Chiral Synthesis
For applications in drug discovery and development, controlling the stereochemistry of the product is essential. Asymmetric hydrogenation, particularly asymmetric transfer hydrogenation (ATH), provides an elegant solution for creating chiral centers with high enantioselectivity. This technique is invaluable for synthesizing molecules like cis-β-substituted α-hydroxybutyrolactones, which are important chiral building blocks.[5]
Mechanism and Rationale: Dynamic Kinetic Resolution
A powerful strategy in asymmetric synthesis is Dynamic Kinetic Resolution (DKR).[5] This process is applicable to substrates that can rapidly racemize under the reaction conditions. The chiral catalyst then selectively hydrogenates one enantiomer much faster than the other. As the starting material equilibrates, the entire mixture is converted into a single, highly enantioenriched stereoisomer of the product. In the case of β-substituted α-oxobutyrolactones, basic conditions facilitate the tautomerization between enantiomers, allowing the DKR process to occur.[5]
The following diagram illustrates the catalytic cycle for a Ru-catalyzed Asymmetric Transfer Hydrogenation involving DKR.
Caption: Catalytic cycle of Asymmetric Transfer Hydrogenation with DKR.
Protocol 2: Ru-Catalyzed Asymmetric Transfer Hydrogenation of a β-Substituted α-Oxobutyrolactone
This protocol describes the synthesis of a cis-β-substituted α-hydroxybutyrolactone derivative with high stereocontrol via DKR.[5]
Materials:
-
β-substituted α-oxobutyrolactone (e.g., 3-hydroxy-4-phenylfuran-2(5H)-one)
-
Ruthenium catalyst (e.g., a chiral Ru(II) complex with a TsDPEN-type ligand)
-
Hydrogen Source: Formic acid/triethylamine azeotrope (5:2 mixture)
-
Solvent: Tetrahydrofuran (THF), anhydrous
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: A dried Schlenk flask is charged with the β-substituted α-oxobutyrolactone substrate (1.0 mmol) and the ruthenium catalyst (e.g., 0.5-1 mol%).
-
The flask is evacuated and backfilled with an inert gas (e.g., Nitrogen) three times.
-
Anhydrous THF (e.g., 5 mL) is added via syringe, followed by the formic acid/triethylamine azeotrope (e.g., 1.0 mL). The triethylamine acts as a base to facilitate both the DKR and the formation of the active ruthenium hydride species.[6]
-
Reaction Execution: The reaction mixture is stirred at a specific temperature (e.g., 28-40 °C). The reaction is highly sensitive to temperature, which can influence both rate and selectivity.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.
-
Work-up and Purification: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude residue is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure cis-α-hydroxy-β-substituted-γ-butyrolactone.
-
Validation: The yield, diastereomeric ratio (dr), and enantiomeric excess (ee) of the product are determined. The structure and stereochemistry should be confirmed by NMR spectroscopy and chiral HPLC analysis. Excellent results often yield >95% yield, >20:1 dr, and >99% ee.[5]
Conclusion
The catalytic hydrogenation of furanone derivatives is a powerful and versatile tool in modern chemistry. For researchers and drug development professionals, mastering these techniques is crucial for advancing their synthetic programs. Heterogeneous methods utilizing advanced bimetallic catalysts offer an efficient and scalable route to key platform chemicals like GBL. Simultaneously, homogeneous asymmetric catalysis, particularly transfer hydrogenation with dynamic kinetic resolution, provides unparalleled control over stereochemistry, enabling the synthesis of complex and enantiopure molecules essential for the discovery of new medicines. The protocols and principles outlined in this guide serve as a robust foundation for the practical application and further innovation in this vital area of synthetic chemistry.
References
-
Selective Hydrogenation of Biomass-Derived 2(5H)-Furanone to γ-Butyrolactone over Ni-Based Bimetallic Catalysts. ACS Sustainable Chemistry & Engineering. [Link]
-
Recent advances in heterogeneous catalytic transfer hydrogenation/hydrogenolysis for valorization of biomass-derived furanic compounds. Green Chemistry. [Link]
-
Selective Hydrogenation of Biomass-Derived 2(5H)-Furanone to γ-Butyrolactone over Ni-Based Bimetallic Catalysts. FAO AGRIS. [Link]
-
The enhanced catalytic performance of Pd/SiC for the hydrogenation of furan derivatives at ambient temperature under visible light irradiation. Catalysis Science & Technology. [Link]
-
Mechanistic Divergence in the Hydrogenative Synthesis of Furans and Butenolides: Ruthenium Carbenes Formed by gem-Hydrogenation or through Carbophilic Activation of Alkynes. PMC. [Link]
-
Recent Progress in Heterogeneous Asymmetric Hydrogenation of C=O and C=C Bonds on Supported Noble Metal Catalysts. Chemical Reviews. [Link]
-
Hydrogen-Bonding Activation of Gold(I) Chloride Complexes: Enantioselective Synthesis of 3(2H)-Furanones by a Cycloisomerization-Addition Cascade. Organic Letters. [Link]
-
Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of β-Substituted α-Oxobutyrolactones. Organic Letters. [Link]
-
A Comprehensive Review on Metal Catalysts for the Production of Cyclopentanone Derivatives from Furfural and HMF. PMC. [Link]
-
Highly Diastereoselective Hydrogenation of Furan2-carboxylic Acid Derivatives on Heterogeneous Catalysts. ResearchGate. [Link]
-
Recent advances in heterogeneous catalytic transfer hydrogenation/hydrogenolysis for valorization of biomass-derived furanic compounds. DTU Research Database. [Link]
-
5-Hydroxy-2(5H)-furanone: a new platform chemical for bio-based four carbon chemicals. ChemRxiv. [Link]
-
Recent advances in heterogeneous catalytic transfer hydrogenation/hydrogenolysis for valorization of biomass-derived furanic compounds. ResearchGate. [Link]
-
HYDROGENATION OF FURANIC COMPOUNDS OVER HETEROGENEOUS CATALYSTS. RWTH Publications. [Link]
-
Development of Sustainable Catalytic Pathways for Furan Derivatives. Frontiers. [Link]
-
Heterogeneous Catalytic Oxidation of Furfural with Hydrogen Peroxide over Sulfated Zirconia. Industrial & Engineering Chemistry Research. [Link]
-
DFT Calculations of Hydrogenation of 2(5H)-Furanone over Ni-, Rh-, Pd-, and Pt-Metal Surfaces Considering the Effects of Subsurface H Atoms. The Journal of Physical Chemistry C. [Link]
-
Hydrogen-Bonding Activation of Gold(I) Chloride Complexes: Enantioselective Synthesis of 3(2H)-Furanones by a Cycloisomerization-Addition Cascade. PMC. [Link]
-
Asymmetric hydrogenation. Wikipedia. [Link]
-
Synthesis of Furanone-Fused 1,2-Benzothiazine by Rh(III)-Catalyzed C-H Activation: Regioselective Oxidative Annulation Leading to in Situ Lactonization in One Pot. PubMed. [Link]
-
Development of Sustainable Catalytic Pathways for Furan Derivatives. PMC. [Link]
-
Homogeneous Ruthenium catalyzed Hydrogenation of Furanoate Esters and Ether-containing aliphatic Esters into primary Alcohols. ResearchGate. [Link]
-
Hydrodeoxygenation of Furfural Over Supported Metal Catalysts: A Comparative Study of Cu, Pd and Ni. The University of Oklahoma. [Link]
-
Accessing Furan-2(5H)-one-Substituted Cyclic Ketones via Rh-Catalyzed Carbene/Alkyne Metathesis-Triggered Semipinacol Rearrangement. American Chemical Society. [Link]
-
Quantitative understanding of solvent effects on Pd catalyzed hydrogenation reactions. ScienceDirect. [Link]
-
Supported metal catalyst, how to break the activity and stability bottlenecks?. EurekAlert!. [Link]
-
Hydrogenation. Wikipedia. [Link]
-
Mechanism of Pd-catalyzed and uncatalyzed synthesis of 4,5-disubstituted-3(2H)-furanones. ResearchGate. [Link]
-
Efficient and selective catalytic hydrogenation of furanic aldehydes using well defined Ru and Ir pincer complexes. Green Chemistry. [Link]
-
Palladium-catalyzed oxidative cyclizations: synthesis of dihydropyranones and furanones. PubMed. [Link]
-
Asymmetric Hydrogenation. ETH Zurich. [Link]
-
Rhodium-Catalyzed Asymmetric Hydrogenation. Wiley Online Library. [Link]
-
Cu nanoparticles supported on core-shell MgO-La2O3 catalyzed hydrogenolysis of furfuryl alcohol to pentanediol. ResearchGate. [Link]
-
Rh-Catalyzed Environmentally Benign Selective Hydrogenation of a Broad Variety of Functional Groups Using Al-Water as a Hydrogen Source. MDPI. [Link]
-
Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. Advanced Journal of Chemistry, Section B. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of 4-Tosyl-2(5H)-furanone with Boronic Acids. Organic Chemistry Portal. [Link]
-
Rhodium-catalyzed carbonylation of acetylenes under water-gas shift reaction conditions. Selective synthesis of furan-2(5H)-ones. Organometallics. [Link]
-
Recent Advances in Homogeneous Catalysts for the Asymmetric Hydrogenation of Heteroarenes. PMC. [Link]
-
Recent Advances in Ru Catalyzed Transfer Hydrogenation and Its Future Perspectives. SciSpace. [Link]
-
Stereoselective 1,2-cis Furanosylations Catalyzed by Phenanthroline. NSF Public Access Repository. [Link]
-
Ni Promotion by Fe: What Benefits for Catalytic Hydrogenation?. MDPI. [Link]
Sources
Application Note: Stereoselective C-Glycosylation of 2-Deoxy-D-ribonolactone for Nucleoside Analog Synthesis
Target Audience: Researchers, medicinal chemists, and drug development professionals. Application: De novo synthesis of C-nucleosides and fluorinated nucleoside analogs (e.g., gemcitabine, clofarabine precursors).
Introduction & Strategic Rationale
The synthesis of therapeutic C-nucleosides and fluorinated nucleoside analogs heavily relies on the versatile precursor 2-deoxy-D-ribonolactone. Unlike traditional N-glycosylation methods that utilize pre-activated lactol derivatives or halogenated sugars, the functionalization of 2-deoxy-ribonolactone typically proceeds via a highly controlled two-stage C-glycosylation sequence.
This sequence involves the nucleophilic addition of an organometallic reagent to the lactone carbonyl to form a hemiketal (lactol), followed by a Lewis acid-mediated stereoselective deoxygenation. As demonstrated in1, this lactone also serves as an excellent substrate for diastereoselective electrophilic fluorination prior to glycosylation, providing rapid entry into 2'-fluoro and 2',2'-difluoro sugar cores[1].
Mechanistic Pathway & Workflow
The stereochemical outcome of the glycosylation is governed by the structural dynamics of the oxocarbenium ion intermediate. Following the nucleophilic attack, the resulting lactol is treated with a Lewis acid (typically BF₃·OEt₂) to facilitate the departure of the anomeric hydroxyl group. The choice of the reducing agent in this step is the primary driver of stereoselectivity.
Workflow for the stereoselective C-glycosylation of 2-deoxy-D-ribonolactone.
Reagents & Materials
| Reagent / Material | Function / Mechanistic Role |
| 2-Deoxy-D-ribonolactone | Chiral starting material; provides the furanose core. |
| 1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane | Bulky protecting group; enables the use of sterically congested nucleophiles. |
| Aryllithium (Ar-Li) | Carbon nucleophile; attacks the lactone carbonyl to form the C-C bond. |
| Boron trifluoride diethyl etherate (BF₃·OEt₂) | Lewis acid; coordinates the anomeric -OH to generate the oxocarbenium ion. |
| Triethylsilane (Et₃SiH) | Hydride donor; attacks from the less hindered α-face to yield α-anomers. |
| Hantzsch Ester | Bulky hydride donor; reverses facial selectivity to yield β-anomers. |
Step-by-Step Experimental Protocol
Phase 1: Strategic Silyl Protection
Causality: The steric bulk of the protecting groups at the 3-OH and 5-OH positions is critical. As noted in2, utilizing a bridged disiloxane protecting group instead of bis(TBDMS) reduces steric clash, enabling the successful addition of highly congested ortho-substituted aryllithium reagents[2].
-
Dissolve 2-deoxy-D-ribonolactone (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF (0.2 M) at 0 °C.
-
Dropwise add the silylating agent (e.g., 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane, 1.1 eq).
-
Stir at room temperature for 4 hours, quench with water, extract with hexanes, and purify via flash chromatography.
Phase 2: Nucleophilic Addition (Lactol Formation)
Causality: Organolithium additions to lactones are highly exothermic. Maintaining strict cryogenic conditions (-78 °C) prevents over-addition (double arylation) and preserves the cyclic hemiketal structure without premature ring opening.
-
Dry the protected lactone (1.0 eq) under high vacuum and dissolve in anhydrous THF (0.1 M).
-
Cool the reaction vessel to -78 °C under a positive pressure of argon.
-
Slowly add the aryllithium reagent (1.2 eq) dropwise down the side of the flask.
-
Stir for 2 hours at -78 °C.
-
Quench the reaction cold by adding saturated aqueous NH₄Cl. Extract with EtOAc, dry over Na₂SO₄, and concentrate. The crude lactol is typically carried forward without further purification.
Phase 3: Stereoselective Deoxygenation (Glycosylation)
Causality: The Lewis acid (BF₃·OEt₂) activates the anomeric hydroxyl, generating a highly reactive oxocarbenium ion. As detailed in 3, triethylsilane delivers the hydride from the less hindered α-face. Remarkably, switching the reductant to Hantzsch ester reverses this facial selectivity, providing direct access to the β-anomer[3].
-
Dissolve the crude lactol (1.0 eq) in anhydrous CH₂Cl₂ (0.05 M) and cool to -78 °C.
-
Add the selected reducing agent:
-
For α-selectivity: Add Triethylsilane (3.0 eq).
-
For β-selectivity: Add Hantzsch ester (1.5 eq).
-
-
Dropwise add BF₃·OEt₂ (2.0 eq). Maintain at -78 °C for 30 minutes, then gradually warm to -20 °C over 2 hours.
-
Quench with saturated aqueous NaHCO₃, extract with CH₂Cl₂, and purify the resulting C-nucleoside via silica gel chromatography.
Quantitative Data & Stereoselectivity
The divergence in stereoselectivity based on the reductant is a hallmark of this procedure. The table below summarizes the expected outcomes based on established methodologies[3].
Table 1: Stereodivergent Reduction of Aryl-Substituted Lactols
| Reductant | Lewis Acid | Solvent | Temp (°C) | Yield (%) | Anomeric Selectivity (α:β) | Predominant Isomer |
| Triethylsilane (Et₃SiH) | BF₃·OEt₂ | CH₂Cl₂ | -78 to -20 | 66 – 97% | > 20:1 | α-anomer |
| Hantzsch Ester | BF₃·OEt₂ | CH₂Cl₂ | -78 to -20 | 66 – 94% | 1:2 to < 1:20 | β-anomer |
Self-Validating Quality Control (Trustworthiness)
To ensure the integrity of the protocol, validate the intermediates and final products using the following analytical checkpoints:
-
TLC Monitoring: The lactol intermediate (Phase 2) will appear as two closely migrating spots (α/β hemiketals) that stain intensely with p-anisaldehyde.
-
¹³C NMR Spectroscopy: Successful formation of the lactol is confirmed by the presence of a characteristic hemiacetal carbon signal at δ 95–105 ppm . Upon successful deoxygenation (Phase 3), this signal will disappear.
-
¹H NMR & 1D NOESY (Stereochemical Assignment): The final C-glycoside will exhibit a distinct anomeric C1' methine proton. To assign the stereochemistry, perform a 1D NOESY experiment. A strong Nuclear Overhauser Effect (NOE) cross-peak between the H1' and H4' protons confirms the β-configuration (cis-relationship on the furanose ring). The absence of this specific NOE interaction strongly indicates the α-configuration .
References
- Title: Diastereocontrolled Electrophilic Fluorinations of 2-Deoxyribonolactone: Syntheses of All Corresponding 2-Deoxy-2-fluoro-lactones and 2'-Deoxy-2'-fluoro-NAD(+)
- Source: nih.
- Source: princeton.
Sources
- 1. Diastereocontrolled Electrophilic Fluorinations of 2-Deoxyribonolactone: Syntheses of All Corresponding 2-Deoxy-2-fluoro-lactones and 2’-Deoxy-2’-fluoro-NAD+s - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Disiloxane-protected 2-deoxyribonolactone as an efficient precursor to 1,2-dideoxy-1-beta-aryl-D-ribofuranoses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
Application Note: Solid-Phase Synthesis Applications of Hydroxymethyl-Lactones
Abstract
Hydroxymethyl-lactones, particularly chiral
Core Chemistry & Strategic Anchoring
The primary challenge in utilizing hydroxymethyl-lactones on a solid support is the duality of the hydroxyl group (the anchor) and the lactone ring (the electrophile).
Resin Selection and Loading
For hydroxymethyl-lactones, 2-Chlorotrityl Chloride (2-CTC) and Trityl Chloride resins are superior to Wang resin.
-
Causality: Trityl linkers allow for immobilization of primary alcohols under mild basic conditions that do not prematurely open the lactone ring. Furthermore, cleavage can be effected by dilute TFA (1-5%), preserving acid-sensitive motifs in the final library.
-
Avoid: Wang resin requires stronger acid for cleavage (50-95% TFA) and often requires activation conditions (e.g., NaH) for loading that can destroy the lactone.
The "Unreactive Lactone" Paradox
Saturated
-
Expert Insight: While solution-phase chemistry often employs Lewis acids (e.g.,
) to drive ring opening, these are often incompatible with resin matrices. -
Solution: On solid phase, we utilize microwave-assisted heating or activated furanone scaffolds (e.g., 5-hydroxy-2(5H)-furanones) which act as Michael acceptors, significantly lowering the activation energy for nucleophilic attack.
Experimental Protocols
Protocol A: The Scaffold Approach (Immobilization & Ring Opening)
Objective: Synthesis of a library of chiral
Step 1: Immobilization[1]
-
Swelling: Place 1.0 g of 2-Chlorotrityl Chloride resin (1.6 mmol/g) in a fritted reaction vessel. Swell in dry DCM (10 mL) for 30 min.
-
Loading: Dissolve (S)-5-(hydroxymethyl)dihydrofuran-2(3H)-one (2.0 equiv relative to resin loading) and DIPEA (4.0 equiv) in dry DCM/DMF (4:1 v/v).
-
Reaction: Add solution to resin. Agitate gently for 12 hours at room temperature.
-
Capping: Add MeOH (1 mL) and DIPEA (0.5 mL) to quench unreacted trityl sites (20 min).
-
Wash: Drain and wash with DCM (3x), DMF (3x), and MeOH (3x). Dry under vacuum.
-
Validation: Measure loading via gravimetric analysis (mass gain). Target: 0.8–1.0 mmol/g.
-
Step 2: Diversification (Aminolysis)
-
Reagent Prep: Prepare a 2.0 M solution of the desired primary amine (R-NH2) in NMP (N-methyl-2-pyrrolidone).
-
Note: Secondary amines are sterically hindered and often fail to open the ring efficiently on solid support.
-
-
Reaction: Add amine solution (10 equiv) to the resin.
-
Activation: Heat to 60°C for 12–24 hours. (Microwave: 80°C for 30 min is preferred if available).
-
Wash: Extensive washing with DMF and DCM is critical to remove excess amine which would contaminate the final product.
Step 3: Cleavage
-
Cleavage Cocktail: 1% TFA in DCM (v/v).
-
Execution: Treat resin with cocktail (2 x 5 min). Collect filtrate immediately into a flask containing dilute pyridine or toluene to neutralize/azeotrope if the product is acid-sensitive.
-
Workup: Concentrate in vacuo. The product is the ring-opened
-hydroxy-amide.[2]
Protocol B: The Cyclization-Release Strategy
Objective: Synthesis of high-purity substituted lactones. Mechanism: The product is only released if the cyclization occurs, acting as a self-purification step.
Step 1: Precursor Assembly
-
Resin: Wang Resin.
-
Linker: Attach an amino acid or hydroxy-acid chain containing a pendant nucleophile (e.g., hydroxyl) and a terminal ester.
-
Setup: The distal end of the chain must contain a leaving group or an active ester positioned
or to the nucleophile.
Step 2: Cyclization-Cleavage
-
Condition: Treat resin with catalytic acid (e.g., p-TsOH in Toluene) or base (if transesterification) at 80°C.
-
Release: The intramolecular attack forms the lactone, severing the bond to the resin.
-
Isolation: Filter the resin. The filtrate contains only the cyclized lactone; unreacted linear precursors remain bound to the solid phase.
Data Visualization & Workflows
Comparative Analysis of Strategies
| Feature | Scaffold Approach (Protocol A) | Cyclization-Release (Protocol B) |
| Primary Product | Acyclic Hydroxy-Amides / Peptides | Cyclic Lactones / Furanones |
| Lactone Role | Starting Material (The Anchor) | Final Product (The Output) |
| Purity Profile | Moderate (Requires washing efficiency) | High (Self-purifying mechanism) |
| Key Limitation | Ring-opening kinetics can be slow | Requires precise precursor geometry |
| Primary Application | Transition-state inhibitors (Protease) | Quorum sensing inhibitors, Fragrances |
Workflow Diagram: Scaffold Diversification
The following diagram illustrates the logic flow for Protocol A, highlighting the critical decision nodes for diversification.
Figure 1: Divergent synthesis workflow starting from an immobilized hydroxymethyl-lactone scaffold.
Mechanism of Cyclization-Release
This diagram details the "self-validating" nature of Protocol B.
Figure 2: The Cyclization-Release mechanism ensures that only molecules capable of forming the lactone ring are eluted.
Troubleshooting & Expert Tips
-
Monitoring Reaction Progress:
-
Standard colorimetric tests (Kaiser) are often ineffective for lactones.
-
Recommendation: Use Gel-Phase 13C NMR (if available) or perform a micro-cleavage of 5 mg resin beads followed by LC-MS analysis to verify the ring-opening step.
-
-
Preventing Hydrolysis:
-
Lactones are susceptible to hydrolysis by atmospheric moisture, especially under basic conditions. Ensure all solvents (DMF, NMP) are anhydrous. Store the loaded resin under Argon.
-
-
Stereochemical Integrity:
-
When using chiral starting materials like (S)-5-(hydroxymethyl)dihydrofuran-2(3H)-one, avoid strong bases (like NaH) during loading, as this can cause racemization at the alpha-position. The DIPEA/Trityl-Cl method described in Protocol A is designed to prevent this.
-
References
-
ScienceAsia. (2001). Solid Phase Synthesis of Substituted 4-Amino-5-Hydroxy-2(5H)-furanones. Link
-
MDPI. (2021). Microbial Biosynthesis of Lactones: Gaps and Opportunities towards Sustainable Production. Link
-
National Institutes of Health (NIH). (2005). Solid-phase synthesis of polymers using the ring-opening metathesis polymerization. Link
-
BenchChem. (2025).[3] Solid-Phase Peptide Synthesis Protocols and Resin Selection. Link
-
ResearchGate. (2023). Oxidative Spirocyclization of β-Furyl Amides for the Assembly of Spiro-γ-butenolide-γ-butyrolactones. Link
Sources
Biocatalytic synthesis of chiral gamma-butyrolactones
Application Note: Biocatalytic Routes to Chiral -Butyrolactones[1]
Executive Summary
Chiral
This guide details three distinct biocatalytic workflows to access enantiopure GBLs. Unlike chemical methods, these protocols operate under mild aqueous conditions (pH 7–8, 20–30°C) and offer superior chemo- and enantioselectivity (
Strategic Selection Guide
| Constraint | Recommended Route | Key Enzyme Class |
| Starting Material: | Reductive Cyclization | Alcohol Dehydrogenase (ADH/KRED) |
| Starting Material: Cyclobutanones | Oxidative Ring Expansion | Baeyer-Villiger Monooxygenase (BVMO) |
| Starting Material: Racemic Lactones | Kinetic Resolution | Lipase (e.g., CALB) |
Pathway Visualization
The following diagram illustrates the mechanistic divergence of the three protocols.
Figure 1: Mechanistic flow for the three primary biocatalytic routes to chiral GBLs.
Protocol A: Asymmetric Reductive Cyclization
Best for: Creating chiral centers from achiral
Materials
-
Enzyme: Commercial Ketoreductase (KRED) screening kit (e.g., Codexis, Johnson Matthey) or Lactobacillus ADH overexpressed in E. coli.
-
Cofactor Recycling System: Glucose Dehydrogenase (GDH) + Glucose + NADP+.
-
Substrate: Ethyl 4-oxopentanoate (or derivative).[1]
-
Buffer: 100 mM Potassium Phosphate (KPi), pH 7.0.
Step-by-Step Workflow
-
Preparation of Reaction Mix (10 mL Scale):
-
Dissolve Substrate (50 mg, ~0.35 mmol) in 0.5 mL DMSO or Isopropanol (5% v/v final).
-
Dissolve Glucose (200 mg, 4 eq) and NADP+ (1 mg, catalytic) in 9.5 mL KPi buffer (pH 7.0).
-
Add GDH (50 Units) to the buffer solution.
-
-
Initiation:
-
Add the ADH/KRED enzyme (10–20 mg lyophilized powder or 1 mL cell lysate).
-
Add the substrate solution dropwise while stirring.
-
-
Incubation:
-
Stir at 30°C, 250 rpm for 12–24 hours.
-
Critical Control: Monitor pH. If it drops below 6.5 (due to gluconic acid production from GDH), titrate with 1M NaOH.
-
-
Workup & Cyclization:
-
Extract reaction mixture with Ethyl Acetate (3 x 10 mL).
-
Cyclization Step: The enzymatic product is often the
-hydroxy ester. To force lactonization, add catalytic -Toluenesulfonic acid (pTSA) to the organic phase and stir for 1 hour, or simply wash with 1M HCl. -
Dry over
and concentrate in vacuo.
-
Expert Insight: The GDH recycling system is preferred over Isopropanol/ADH recycling because GDH produces gluconolactone (which hydrolyzes to gluconate), making the reaction essentially irreversible. This drives the equilibrium toward the alcohol product.
Protocol B: Baeyer-Villiger Oxidation (Ring Expansion)
Best for: Converting cyclobutanones into lactones. Uniquely capable of accessing "abnormal" lactones via regiocontrol. Mechanism: Insertion of oxygen adjacent to the carbonyl.[2][3] Biocatalysts (BVMOs) mimic peracids but with high enantioselectivity.
Materials
-
Enzyme: Cyclohexanone Monooxygenase (CHMO) from Acinetobacter sp. (often expressed in E. coli).
-
Substrate: 3-substituted cyclobutanone.
-
Cofactor System: NADPH regeneration (Glucose/GDH as above).
-
Oxygen Source: Ambient air (bubbling or vigorous shaking).
Step-by-Step Workflow
-
System Setup:
-
Use a baffled flask to maximize oxygen transfer (
). BVMOs are oxygen-dependent. -
Total Volume: 20 mL KPi Buffer (pH 7.5).
-
-
Reaction Assembly:
-
Add Substrate (20 mM final conc). Note: Cyclobutanones can be inhibitory; consider feeding the substrate via a syringe pump (fed-batch) if concentrations >20 mM are required.
-
Add GDH (10 U/mL), Glucose (2 eq), and NADP+ (0.1 mM).
-
Add CHMO preparation (whole cells are preferred for BVMOs to protect the unstable enzyme).
-
-
Reaction:
-
Incubate at 25°C (BVMOs are thermally sensitive).
-
Agitate vigorously (250–300 rpm).
-
-
Quenching:
-
Monitor consumption of ketone by GC-FID.
-
Once complete, saturate liquid with NaCl and extract with MTBE (Methyl tert-butyl ether).
-
Expert Insight: Avoid high substrate concentrations (>50 mM) initially. Cyclobutanones are electrophilic and can inactivate the enzyme. A "Resin-Based Substrate Feeding" (SFPR) approach using Amberlite XAD-4 can mitigate toxicity.
Protocol C: Lipase-Mediated Kinetic Resolution
Best for: Cheap racemic starting materials. Mechanism: Enantioselective hydrolysis of racemic lactones or acylation of hydroxy-esters.
Materials
-
Enzyme: Candida antarctica Lipase B (CALB), immobilized (e.g., Novozym 435).
-
Substrate: Racemic
-butyrolactone derivative. -
Solvent: DIPE (Diisopropyl ether) or Toluene (water activity
control is vital). -
Nucleophile: Water (for hydrolysis) or Vinyl Acetate (for acylation of ring-opened form).
Step-by-Step Workflow (Hydrolytic Resolution)
-
Mixture:
-
Suspend Racemic Lactone (100 mg) in 10 mL Phosphate Buffer (pH 7.0).
-
Add Novozym 435 (20 mg).
-
-
Reaction:
-
Stir at 30°C.
-
The lipase will selectively hydrolyze one enantiomer (usually the S-lactone) into the open-chain hydroxy acid, leaving the R-lactone intact.
-
-
Separation:
-
Adjust pH to 8.0 (the hydroxy acid becomes a water-soluble salt).
-
Extract with Ethyl Acetate. The organic phase contains the enantiopure R-lactone .
-
The aqueous phase contains the S-hydroxy acid. This can be recyclized (with inversion of configuration via Mitsunobu) to yield more R-lactone, or acid-cyclized to yield S-lactone.
-
Analytical Validation
Do not rely solely on optical rotation. Use Chiral GC or HPLC.
| Method | Column Type | Conditions | Expected Result |
| Chiral GC | Cyclodextrin-based (e.g., Hydrodex- | 110°C Isothermal, He carrier | Split peaks for (R)/(S) lactones |
| Chiral HPLC | Chiralcel OD-H or AD-H | Hexane:IPA (90:10), 1 mL/min | Baseline separation of enantiomers |
References
-
Review of Biocatalytic Lactone Synthesis
-
Tong, X., et al. (2022). "Recent Advances in the Biocatalytic Synthesis of Chiral Lactones." Frontiers in Bioengineering and Biotechnology.
-
-
ADH/KRED Methodology
-
Kaluzna, I., et al. (2005). "Systematic study of the asymmetric reduction of ketols and keto esters by Lactobacillus species." Journal of Organic Chemistry.
-
-
BVMO Protocols
-
Mihovilovic, M. D. (2006). "Baeyer–Villiger oxidations of cyclic ketones with recombinant microorganisms." Nature Protocols.
-
-
Lipase Kinetic Resolution
-
Ghanem, A. (2007). "Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Lactones." Tetrahedron.
-
-
Cascade Reactions (ERED/ADH)
-
Winkler, C. K., et al. (2014). "Stereoselective Enzyme Cascades: An Efficient Synthesis of Chiral
-Butyrolactones." ACS Catalysis.[1]
-
Troubleshooting & Optimization
Technical Support Center: Preventing Spontaneous Hydrolysis of Lactone Rings in Aqueous Media
Welcome to the Advanced Formulation Support Center. As a Senior Application Scientist, I have compiled this technical guide to address one of the most pervasive challenges in pharmaceutical formulation and assay development: the spontaneous hydrolysis of lactone rings.
Lactones (cyclic esters) are critical pharmacophores in numerous drug classes, including statins (e.g., simvastatin, atorvastatin), camptothecins (topoisomerase I inhibitors), and proteasome inhibitors (e.g., Salinosporamide A)[1]. However, their inherent instability in aqueous media—particularly at physiological pH—often leads to rapid degradation, loss of efficacy, and assay irreproducibility.
This guide provides mechanistic insights, troubleshooting workflows, and self-validating protocols to help you stabilize these fragile moieties.
Part 1: Knowledge Base & Mechanistic FAQs
Q: Why do lactone-containing compounds rapidly lose efficacy in standard biological buffers? A: Lactones undergo a spontaneous, reversible nucleophilic acyl substitution reaction in water, opening the ring to form a hydroxy acid (carboxylate). This equilibrium is heavily dictated by pH. At physiological pH (7.4), the equilibrium shifts dramatically toward the highly soluble, but pharmacologically inactive, carboxylate form[2]. For example, the intact E-ring of camptothecin is an absolute structural requirement for its intercalation into the DNA-topoisomerase I cleavage complex; the open-ring form is entirely inactive[3].
Q: How does the presence of serum proteins in my cell culture media affect lactone stability? A: Serum proteins act as a thermodynamic sink. Human Serum Albumin (HSA) exhibits a high binding affinity for the negatively charged carboxylate form of lactones. By selectively binding the open-ring form, HSA continuously depletes it from the aqueous pool. According to Le Chatelier’s principle, this drives the forward hydrolysis reaction. For 9-aminocamptothecin, HSA lowers the activation energy of hydrolysis by ~10 kJ/mol, resulting in a physiological equilibrium where only 4% of the drug remains in the active lactone state[4].
Lactone-carboxylate equilibrium and the sink effect of Human Serum Albumin (HSA) at physiological pH.
Part 2: Troubleshooting Formulation Issues
Issue 1: Inconsistent In Vitro Cytotoxicity Data with Camptothecin Analogs
-
Symptom: IC50 values fluctuate wildly between assay runs, or the drug appears significantly less potent than expected.
-
Root Cause: Aqueous stock solutions prepared in PBS (pH 7.4) degrade rapidly. 9-aminocamptothecin has a half-life of just 25 minutes in PBS at 37°C[4]. If stocks are not made fresh or are left sitting on the bench, you are dosing the inactive carboxylate.
-
Solution: Prepare all primary stock solutions at high concentrations (e.g., 10 mM) in anhydrous Dimethyl Sulfoxide (DMSO) or 1-Methyl-2-Pyrrolidinone (NMP)[2][5]. Dilute into the aqueous assay medium immediately (less than 1 minute) before treating the cells.
Issue 2: Degradation of Aqueous Statin Formulations During Storage
-
Symptom: Liquid statin formulations (e.g., experimental eye drops) show a steady decline in the lactone peak and a corresponding rise in the hydroxy acid peak via HPLC over time.
-
Root Cause: Sub-optimal pH and incompatible solubilizing excipients. While cyclodextrins (CDs) are commonly used to improve the poor aqueous solubility of statins, not all CDs are created equal. Hydroxypropyl-β-Cyclodextrin (HPβCD) and γ-CD actually accelerate lactone hydrolysis due to microenvironmental effects within their cavities[6].
-
Solution: Strictly buffer the formulation to pH 4.5, which is the thermodynamic stability optimum for statin lactones[6]. If a cyclodextrin is required for solubilization, exclusively use Randomly Methylated β-Cyclodextrin (RMβCD), which provides a tight, hydrophobic cavity that sterically shields the ester bond from nucleophilic attack by water[6].
Decision tree for formulating lactone-containing APIs to prevent spontaneous aqueous hydrolysis.
Part 3: Quantitative Data Center
To guide your formulation parameters, the following table synthesizes the kinetic and thermodynamic constraints of common lactone therapeutics based on recent stability studies[2][4][5][6][7].
| Compound Class | Specific API | Aqueous Solubility | Optimal Stability pH | Half-Life (t½) / Degradation Kinetics | Key Environmental Interactions |
| Camptothecins | 9-Aminocamptothecin | < 5 µg/mL | pH 2.0 - 5.0 | t½ = 25 min (pH 7.4, 37°C) | HSA binding leaves only 4% active lactone at equilibrium. |
| Camptothecins | Camptothecin (CPT) | < 1 µg/mL | < pH 5.0 | Rapid hydrolysis at pH ≥ 7.4 | Inactive carboxylate form predominates at physiological pH. |
| Statins | Simvastatin / Atorvastatin | Poor | pH 4.5 | Complete conversion to acid in < 7h at pH 9.5 | RMβCD stabilizes; HPβCD/γ-CD accelerates hydrolysis. |
| Statins | Monacolin K (Lovastatin) | Poor | Acidic | 99% conversion to acid at pH 12.5 | Reversible at pH 2, but unstable over prolonged periods. |
Part 4: Self-Validating Experimental Protocols
Protocol 1: Kinetic Profiling of Lactone-Carboxylate Interconversion via UPLC
Scientific Rationale: To accurately determine the shelf-life of a lactone formulation, you must track both the forward and reverse reaction rate constants. Self-Validation Mechanism: This protocol requires the simultaneous quantification of both the lactone (ring-closed) and hydroxy acid (ring-opened) forms. If the molar sum of both species drops below 98% of the initial concentration, the system flags an alternative degradation pathway (e.g., oxidation or photolysis), preventing false conclusions about hydrolysis rates.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare a series of 50 mM phosphate/citrate buffers ranging from pH 2.0 to 9.5.
-
Stock Initiation: Dissolve the API (e.g., Simvastatin) in anhydrous acetonitrile to a concentration of 1 mg/mL.
-
Reaction Spiking: Spike 10 µL of the stock into 990 µL of the pre-warmed (37°C) buffer. Vortex immediately.
-
Sampling: Extract 50 µL aliquots at predefined intervals (e.g., 0, 15, 30, 60, 120 minutes).
-
Quenching: Immediately inject the aliquot into a UPLC system utilizing an acidic mobile phase (e.g., 0.1% Formic Acid in Water/Acetonitrile). The low pH of the mobile phase instantly quenches the base-catalyzed hydrolysis, "freezing" the equilibrium state for accurate quantification.
-
Mass Balance Calculation: Calculate Total Moles = Moles(Lactone) + Moles(Hydroxy Acid). Verify that Total Moles remains constant across all timepoints.
Protocol 2: Active Loading of Lactones into pH-Gradient Liposomes
Scientific Rationale: For in vivo delivery, the lactone must be protected from physiological pH and serum proteins[8]. By creating a liposome with an acidic core and a neutral exterior, the drug remains stable inside the carrier but is biocompatible upon injection. Self-Validation Mechanism: By measuring the pH of the external buffer and tracking drug leakage via Size Exclusion Chromatography (SEC), the integrity of the liposomal membrane and the success of the internal pH shielding are independently verified.
Step-by-Step Methodology:
-
Lipid Film Hydration: Dissolve DSPC and Cholesterol (55:45 molar ratio) in chloroform. Evaporate under reduced pressure to form a thin lipid film.
-
Acidic Core Formation: Hydrate the film with 300 mM citrate buffer (pH 4.0) to form multilamellar vesicles.
-
Extrusion: Extrude the suspension through 100 nm polycarbonate membranes to form unilamellar liposomes.
-
Gradient Establishment: Exchange the external buffer to PBS (pH 7.4) using a Sephadex G-25 SEC column. Validation Check: Measure the external pH to ensure it is exactly 7.4.
-
Drug Loading: Add the lipophilic lactone (e.g., 9-nitro-camptothecin) to the liposome suspension and incubate at 60°C for 30 minutes. The uncharged lactone diffuses across the lipid bilayer and is locked into its stable form within the pH 4.0 core[8].
-
Purification & Verification: Run the loaded liposomes through a secondary SEC column. Quantify the encapsulated drug vs. free drug using HPLC to determine encapsulation efficiency.
References
1. Stability of gamma-valerolactone under pulping conditions as a basis for process optimization and chemical recovery. d-nb.info. Available at: 2.[2] Formulation development, stability and anticancer efficacy of core-shell cyclodextrin nanocapsules for oral chemotherapy with camptothecin. Beilstein Journals. Available at: 3.[3] Pharmaceutical Formulation for Poorly Water Soluble Camptothecin Analogues. UKnowledge. Available at: 4.[4] Kinetic and thermodynamic studies of 9-aminocamptothecin hydrolysis at physiological pH in the presence of human serum albumin. PubMed. Available at: 5.[5] US5859023A - Formulations and compositions of poorly water soluble camptothecin derivatives. Google Patents. Available at: 6.[6] The Chemical Stability Characterization and Kinetics of Statins in Aqueous Cyclodextrin Ocular Preparations: A Formulation Perspective. PMC. Available at: 7.[7] Re-examining the role of the gut microbiota in the conversion of the lipid-lowering statin monacolin K (lovastatin) into its active β-hydroxy acid metabolite. RSC Publishing. Available at: 8.[8] Modified lactone/carboxylate salt equilibria in vivo by liposomal delivery of 9-nitro-camptothecin. PubMed. Available at: 9.[1] A Mechanistic and Kinetic Study of the Beta-Lactone Hydrolysis of Salinosporamide A (NPI-0052), a Novel Proteasome Inhibitor. PubMed. Available at:
Sources
- 1. A mechanistic and kinetic study of the beta-lactone hydrolysis of Salinosporamide A (NPI-0052), a novel proteasome inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BJOC - Formulation development, stability and anticancer efficacy of core-shell cyclodextrin nanocapsules for oral chemotherapy with camptothecin [beilstein-journals.org]
- 3. uknowledge.uky.edu [uknowledge.uky.edu]
- 4. Kinetic and thermodynamic studies of 9-aminocamptothecin hydrolysis at physiological pH in the presence of human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US5859023A - Formulations and compositions of poorly water soluble camptothecin derivatives - Google Patents [patents.google.com]
- 6. The Chemical Stability Characterization and Kinetics of Statins in Aqueous Cyclodextrin Ocular Preparations: A Formulation Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Re-examining the role of the gut microbiota in the conversion of the lipid-lowering statin monacolin K (lovastatin) into its active β-hydroxy acid met ... - Food & Function (RSC Publishing) DOI:10.1039/C8FO02594K [pubs.rsc.org]
- 8. Modified lactone/carboxylate salt equilibria in vivo by liposomal delivery of 9-nitro-camptothecin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Large-Scale Synthesis of 2-deoxy-D-ribono-1,4-lactone
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 2-deoxy-D-ribono-1,4-lactone. As a critical chiral building block for various nucleoside analogues and other bioactive molecules, optimizing its synthesis for yield, purity, and scalability is paramount.[1][2] This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to address challenges encountered during production.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common and scalable routes for synthesizing 2-deoxy-D-ribono-1,4-lactone?
A1: For large-scale production, the most prevalent method is the direct oxidation of the readily available and inexpensive 2-deoxy-D-ribose.[3][4] This approach is favored over multi-step sequences due to its process economy. Common oxidizing agents include bromine in an aqueous medium, often buffered with a carbonate salt to maintain a suitable pH.[5] Alternative methods, such as Baeyer-Villiger oxidation of functionalized precursors or photochemical routes, have been explored but are often less economically viable on an industrial scale.[6][7]
Q2: What are the critical process parameters (CPPs) that most significantly impact yield and purity?
A2: The three most critical parameters are:
-
Stoichiometry of the Oxidant: An excess of oxidant can lead to over-oxidation and the formation of impurities that are difficult to remove. Insufficient oxidant results in incomplete conversion.
-
Temperature Control: The oxidation is exothermic. Poor temperature control can lead to runaway reactions and the formation of degradation products. A temperature range of 0-10°C is typically recommended for the initial addition.
-
pH Management: The stability of the lactone ring is highly pH-dependent. During workup, maintaining a mildly acidic to neutral pH (5.5-7.0) is crucial to prevent hydrolysis back to the open-chain carboxylic acid.[5][8]
Q3: How can I effectively monitor the reaction progress on a large scale?
A3: In a manufacturing environment, direct sampling for Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is standard.
-
TLC: A simple mobile phase (e.g., 10:1 Dichloromethane:Methanol) can effectively separate the starting material (2-deoxy-D-ribose) from the more non-polar lactone product.
-
HPLC: A reverse-phase C18 column with a water/acetonitrile gradient provides quantitative data on the conversion of the starting material and the formation of any major impurities.[9]
Q4: What are the primary challenges associated with the purification of 2-deoxy-D-ribono-1,4-lactone?
A4: The primary challenge is the compound's high polarity and water solubility, which complicates extraction and purification.[10][11] It has poor retention on standard reverse-phase chromatography media and can bind strongly to normal-phase silica. This often necessitates specialized techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) or crystallization from specific solvent/anti-solvent systems.[10][12]
II. Troubleshooting Guide
This section addresses specific issues in a problem-cause-solution format to guide you through process optimization.
Problem 1: Low Yield - Incomplete Conversion of 2-deoxy-D-ribose
-
Symptom: In-process control (TLC/HPLC) shows a significant amount of starting material remaining after the expected reaction time. The final isolated yield is below target.
-
Potential Causes & Recommended Actions:
| Potential Cause | Recommended Action & Investigation | Scientific Rationale |
| Inactive Oxidizing Agent | 1. Titrate a sample of the oxidizing agent (e.g., bromine water) to confirm its concentration before addition. 2. Use a freshly prepared solution of the oxidant for each batch. | Oxidizing agents like bromine solutions can degrade over time, especially with exposure to light or contaminants, leading to under-dosing the reaction. |
| Poor Mass Transfer/Mixing | 1. Ensure the agitation speed is sufficient to maintain a homogeneous suspension/solution. 2. On a large scale, verify that the impeller design is appropriate for solid-liquid or liquid-liquid mixing. | Inadequate mixing can create localized "hot spots" or areas of low reagent concentration, preventing the reaction from proceeding uniformly throughout the reactor volume. |
| Incorrect Reaction Temperature | 1. Verify thermocouple calibration. 2. Ensure the reactor's cooling system can handle the exotherm of the reaction. 3. Consider a slower addition rate of the oxidant to better manage the temperature. | The oxidation rate is temperature-dependent. If the temperature is too low, the reaction rate will be significantly reduced, leading to incomplete conversion within the standard processing time. |
Problem 2: Low Yield - Product Degradation or Side-Product Formation
-
Symptom: HPLC analysis shows multiple impurity peaks, and the isolated yield is low despite complete consumption of the starting material. The crude product may be discolored (e.g., yellow or brown).
-
Potential Causes & Recommended Actions:
| Potential Cause | Recommended Action & Investigation | Scientific Rationale |
| Over-oxidation | 1. Re-verify the stoichiometry of the oxidant. Use no more than 1.05-1.10 equivalents. 2. Implement stringent in-process monitoring and quench the reaction immediately upon consumption of the starting material. | Excess oxidant can lead to the formation of undesired byproducts. Precise control is key to maximizing the yield of the target lactone. |
| Lactone Ring Hydrolysis | 1. During workup, carefully monitor the pH of all aqueous streams. Adjust to pH 5.5-6.5 using a suitable buffer or base (e.g., sodium bicarbonate).[5] 2. Minimize the time the product spends in aqueous solutions, especially under strongly acidic or basic conditions.[8] | The five-membered γ-lactone ring is susceptible to hydrolysis, which is catalyzed by both acid and base.[8] This opens the ring to form the corresponding 2-deoxy-D-ribonic acid, which will be lost during extraction into organic solvents. |
| Thermal Degradation | 1. Ensure all processing steps, including workup and solvent evaporation, are conducted at low temperatures (typically < 40°C).[5] 2. Use a high-vacuum rotary evaporator to remove solvents efficiently at a lower temperature. | Carbohydrate-derived molecules are often thermally sensitive. Excessive heat can cause decomposition and polymerization, leading to discoloration and yield loss. |
Problem 3: Difficulties in Product Isolation and Purification
-
Symptom: The product is difficult to extract from the aqueous reaction mixture, leading to low recovery. Crystallization attempts fail or yield an oil. Final product purity does not meet specifications.
-
Potential Causes & Recommended Actions:
| Potential Cause | Recommended Action & Investigation | Scientific Rationale |
| High Polarity & Water Solubility | 1. Continuous Liquid-Liquid Extraction: For large-scale operations, use a continuous extractor with a suitable solvent (e.g., ethyl acetate) over several hours. 2. Salting Out: Saturate the aqueous phase with sodium chloride before extraction to decrease the solubility of the organic product and improve partitioning into the organic layer. | The hydroxyl groups on the lactone make it highly polar and soluble in water. Standard batch extractions are often inefficient. Continuous extraction or altering the aqueous phase properties is necessary for high recovery. |
| Co-eluting Impurities | 1. Crystallization: Screen various solvent systems. A common starting point is ethyl acetate/heptane or acetone/diisopropyl ether. Seeding with a pure crystal may be necessary. 2. Chromatography: If crystallization fails, consider flash chromatography. Due to the high polarity, Hydrophilic Interaction Liquid Chromatography (HILIC) using a polar stationary phase (like amine- or diol-bonded silica) and an acetonitrile/water mobile phase is often more effective than traditional normal or reverse-phase chromatography.[10][11][12] | Polar impurities, including any unreacted starting material or the hydrolyzed acid form, can interfere with crystallization. Chromatographic methods designed for polar molecules may be required to achieve the desired purity.[10] |
III. Key Experimental Protocols
Protocol 1: Large-Scale Synthesis via Bromine Oxidation
Safety Note: This procedure involves bromine, which is highly corrosive and toxic. All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Reactor Setup: Charge a 100 L jacketed glass reactor with 2-deoxy-D-ribose (5.0 kg, 37.3 mol) and deionized water (25 L).
-
Cooling: Begin agitation and cool the resulting solution to 0-5°C using a circulating chiller.
-
Buffering: Add potassium carbonate (6.2 kg, 44.9 mol) portion-wise, ensuring the internal temperature does not exceed 10°C.
-
Oxidant Preparation: In a separate vessel, carefully prepare a solution of bromine (2.1 L, 41.0 mol) in deionized water (10 L).
-
Reaction: Add the bromine solution to the reactor via an addition funnel over 2-3 hours, maintaining the internal temperature at 0-5°C.
-
Monitoring: After the addition is complete, allow the mixture to stir at 5-10°C. Monitor the reaction by TLC (10:1 DCM:MeOH) every 30 minutes until the starting material is no longer visible.
-
Quenching: Quench the reaction by slowly adding a 10% aqueous solution of sodium thiosulfate until the orange/brown color dissipates completely.
-
Workup - pH Adjustment: Carefully adjust the pH of the reaction mixture to ~6.0 using 3M hydrochloric acid.
-
Extraction: Transfer the mixture to a suitable extractor. Perform continuous liquid-liquid extraction with ethyl acetate (50 L) for 12 hours.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate in vacuo at a bath temperature below 40°C to afford the crude product as a viscous oil or solid.
Protocol 2: Purification by Crystallization
-
Dissolution: Dissolve the crude 2-deoxy-D-ribono-1,4-lactone in a minimum amount of warm acetone (~3 L per kg of crude).
-
Hot Filtration: If any insoluble material is present, perform a hot filtration through a pad of Celite to remove particulates.
-
Crystallization: Transfer the warm solution to a clean, dry vessel equipped with slow agitation. Begin adding diisopropyl ether as an anti-solvent until the solution becomes slightly turbid.
-
Cooling & Maturation: Cool the mixture slowly to 0-5°C and allow it to stir at this temperature for at least 4 hours to maximize crystal formation.
-
Isolation: Isolate the crystalline solid by filtration. Wash the filter cake with cold diisopropyl ether.
-
Drying: Dry the product in a vacuum oven at 35-40°C to a constant weight.
IV. Visual Process & Logic Diagrams
General Synthesis Workflow
This diagram outlines the critical stages from starting material to the final, purified product.
Caption: High-level workflow for the synthesis and purification of 2-deoxy-D-ribono-1,4-lactone.
Troubleshooting Decision Tree for Low Yield
This diagram provides a logical path for diagnosing the root cause of low product yield.
Sources
- 1. chem.ucla.edu [chem.ucla.edu]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. Oxidative Pathways of Deoxyribose and Deoxyribonate Catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. biotage.com [biotage.com]
- 11. teledynelabs.com [teledynelabs.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Controlling pH to Prevent Ring-Opening of Oxolan-2-one Derivatives
Welcome to the Technical Support Center for oxolan-2-one (γ-butyrolactone) derivatives. For researchers, analytical scientists, and drug development professionals, the spontaneous hydrolysis of five-membered lactone rings presents a significant challenge during formulation, extraction, and long-term storage.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you maintain the structural integrity of oxolan-2-one derivatives.
Mechanistic Insight: The Causality of Lactone Instability
To effectively prevent the ring-opening of oxolan-2-ones, one must understand the thermodynamic and kinetic forces driving the reaction. Oxolan-2-one exists in a pH-dependent equilibrium with its open-chain counterpart, γ-hydroxybutyric acid (GHB), and its corresponding anion[1].
The interconversion is governed by two distinct catalytic pathways:
-
Base-Catalyzed Hydrolysis (pH > 7): Hydroxide ions nucleophilically attack the electrophilic carbonyl carbon of the lactone. This reaction is extremely rapid and essentially irreversible in highly basic media. At a pH of 12, complete conversion to the open-chain hydroxybutyrate anion occurs within 15 minutes[2].
-
Acid-Catalyzed Hydrolysis (pH < 4): Protonation of the carbonyl oxygen increases the electrophilicity of the carbonyl carbon, facilitating attack by water. This process is much slower than base catalysis. At pH 2, it takes approximately nine days to reach a thermodynamic equilibrium favoring the lactone (approx. 68% lactone to 32% free acid)[2].
-
The Kinetic Stability Zone (pH 4 – 7): Because the pKa of the open-chain acid is approximately 4.71[1], the pH range of 4 to 6 represents a "kinetic sweet spot." Here, the concentration of both catalytic species (H⁺ and OH⁻) is minimized. Consequently, the interconversion rate drops drastically, requiring several months for any significant reaction to occur[1].
Fig 1: pH-dependent interconversion mechanism of oxolan-2-one and its open-chain derivatives.
Quantitative Stability Data
The following table summarizes the kinetic behavior of oxolan-2-one derivatives across different pH environments. Use this data to predict the stability of your compounds during assay development.
| Environmental pH | Dominant Species at Equilibrium | Reaction Kinetics | Time to Reach Equilibrium |
| < 2.0 | Lactone (~68%) / Free Acid (~32%) | Acid-catalyzed (Moderate) | ~9 Days[2] |
| 4.0 - 6.0 | Kinetically Frozen (Depends on initial state) | Uncatalyzed (Extremely Slow) | > 6 Months[1] |
| 7.0 - 9.0 | Hydroxybutyrate Anion | Base-catalyzed (Fast) | Hours to Days |
| > 12.0 | Hydroxybutyrate Anion (100%) | Base-catalyzed (Very Fast) | < 15 Minutes[2] |
Troubleshooting & FAQs
Q: My oxolan-2-one derivative is degrading into an open-chain impurity during aqueous assay preparation. How do I prevent this? A: The degradation is likely due to the pH of your assay buffer. If your buffer is slightly basic (e.g., PBS at pH 7.4), base-catalyzed hydrolysis will slowly open the lactone ring. To prevent this, adjust your assay buffer to a mildly acidic pH (e.g., pH 5.0 using a citrate or acetate buffer) if your biological target permits. If physiological pH is strictly required, minimize the time the compound spends in aqueous solution prior to the assay and keep the solution on ice to reduce the kinetic energy available for the hydrolysis transition state.
Q: How do I prevent pH drift during long-term stability studies of liquid formulations? A: Formulations containing oxolan-2-ones can experience pH drift if trace hydrolysis occurs, as the newly formed hydroxybutyric acid will lower the pH, which in turn catalyzes further equilibrium shifts. To prevent this, utilize a robust buffer system with a high buffering capacity centered around pH 5.0.
Q: Does temperature exacerbate pH-induced ring opening? A: Yes. The hydrolysis of the lactone ring follows Arrhenius kinetics. High temperatures significantly accelerate both acid- and base-catalyzed ring opening[2]. Conversely, refrigeration decreases the rate of hydrolysis. Always store aqueous stock solutions of oxolan-2-ones at 4°C or lower.
Validated Methodology: pH-Controlled Extraction Protocol
When extracting oxolan-2-ones from biological matrices (e.g., plasma, urine, or fermentation broth), inappropriate pH adjustment can artificially induce ring-opening or ring-closing, skewing your analytical results. The following self-validating protocol ensures that the native ratio of lactone to open-chain acid is perfectly preserved during liquid-liquid extraction (LLE).
Self-Validating Extraction SOP
Rationale: By buffering the sample to pH 5.0, we place the molecules in the "kinetic stability zone" where interconversion takes months[1]. Spiking with a deuterated internal standard prior to extraction allows you to mathematically prove that no artificial conversion occurred during sample prep.
Step-by-Step Procedure:
-
Sample Quenching & Spiking: Transfer 1.0 mL of the aqueous biological sample into a pre-chilled glass vial. Immediately spike the sample with a known concentration of deuterated oxolan-2-one (e.g., GBL-d6) and deuterated hydroxybutyric acid (e.g., GHB-d6).
-
Thermal Arrest: Place the vial in an ice bath (4°C) to immediately slow all reaction kinetics.
-
pH Adjustment: Dropwise, add a pre-chilled 0.5 M Citrate buffer to adjust the sample pH to exactly 5.0. Verify the pH using a micro-electrode. Avoid overshooting with strong acids (like HCl), as transient localized drops below pH 2 can trigger rapid esterification of any existing open-chain species.
-
Liquid-Liquid Extraction: Add 2.0 mL of cold Dichloromethane (DCM) to the vial. DCM is highly effective for partitioning the lipophilic lactone while leaving the polar hydroxy acid/anion in the aqueous phase.
-
Phase Separation: Vortex gently for 2 minutes, then centrifuge at 3000 x g for 5 minutes at 4°C to break any emulsions.
-
Isolation: Carefully aspirate the lower organic (DCM) layer containing the intact oxolan-2-one derivative.
-
Validation & Analysis: Inject the organic layer into a GC/MS or LC/MS. Calculate the ratio of native oxolan-2-one to the deuterated standard. If the deuterated lactone shows no signs of ring-opening, your extraction conditions have successfully preserved the sample's integrity.
Fig 2: Validated workflow for the extraction of oxolan-2-ones without inducing ring-opening.
References
-
GAMMA-HYDROXYBUTYRATE / BUTYRIC ACID SWGDRUG.org[Link]
-
Qualitative Analysis of Gamma-Butyrolactone McKendree University[Link]
Sources
Technical Support Center: Separation of Lactone Diastereomers by Flash Chromatography
Welcome to the technical support center for the purification of lactone diastereomers. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the unique challenges associated with separating these closely related stereoisomers. Unlike enantiomers, diastereomers possess different physical and chemical properties, which makes their separation on achiral stationary phases possible, yet often difficult.[1][2] This resource provides in-depth troubleshooting advice and practical, step-by-step protocols to streamline your workflow and enhance purification success.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in separating lactone diastereomers using flash chromatography?
The fundamental challenge lies in the subtle differences in their physicochemical properties.[1] Diastereomers often have very similar polarities and three-dimensional shapes. In flash chromatography, this translates to small differences in their interaction with the stationary phase, resulting in close elution times, poor resolution (co-elution), and difficulty in obtaining pure fractions. The goal of method development is to amplify these small differences to achieve a baseline separation.
Q2: How do I choose between normal-phase and reversed-phase chromatography for my lactone diastereomers?
The choice depends primarily on the overall polarity of your lactone diastereomers.
-
Normal-Phase (e.g., Silica Gel, Alumina): This is the most common starting point for many organic compounds. It is ideal for moderately polar to nonpolar lactones that are highly soluble in organic solvents like hexane, ethyl acetate, or dichloromethane.[3]
-
Reversed-Phase (e.g., C18-bonded silica): This is the preferred method for highly polar, water-soluble lactones.[3][4] If your lactone has multiple hydroxyl groups, carboxylates, or other polar functionalities, it will likely have poor retention and separation on a normal-phase column. In such cases, a reversed-phase system using water with methanol or acetonitrile is more appropriate.[5]
Q3: My TLC shows a good separation. Why is my flash chromatography separation failing?
This is a common and frustrating issue. Several factors can cause a discrepancy between TLC and flash column performance:
-
Different Silica Chemistry: The silica gel used on TLC plates and in pre-packed flash cartridges can have different surface areas, particle sizes, and activity levels. This can alter the selectivity of the separation.[6] It is highly recommended to use TLC plates from the same manufacturer as your flash columns to ensure a more accurate correlation.[7]
-
Overloading the Column: The most frequent cause is overloading the column with the crude sample. Excessive sample loading leads to band broadening, where the chromatographic bands of the two diastereomers widen and merge, resulting in poor resolution.[8]
-
Improper TLC Technique: If the TLC chamber was not properly saturated with solvent vapor, or if the plate was overloaded, the resulting Retention Factor (Rf) values may not be accurate for method translation.[9] An ideal Rf range for flash chromatography development on a TLC plate is between 0.15 and 0.35.[10]
Q4: Are chiral columns necessary for separating diastereomers?
Not necessarily. Because diastereomers have distinct physical properties, they can often be separated on standard, achiral stationary phases like silica or C18.[1] However, if you are unable to achieve separation after thoroughly optimizing your method on achiral phases, a chiral stationary phase (CSP) can be a powerful alternative. CSPs can exhibit high selectivity for diastereomers and may provide the resolution needed for very challenging separations.[11]
Troubleshooting Guide: From Co-elution to Pure Compounds
This section addresses specific problems encountered during the purification process and provides a logical, step-by-step approach to resolving them.
Problem: Poor or No Separation (Co-elution of Diastereomers)
This is the most common issue and is fundamentally a problem of selectivity . The goal is to change the chemical environment to make the two diastereomers interact differently with the stationary and mobile phases.
Changing the mobile phase composition is the fastest and most effective first step.[1] If you are using a simple two-solvent system (e.g., Hexane/Ethyl Acetate), switching one of the solvents can dramatically alter the separation. This is based on the principle of solvent selectivity groups.
The Solvent Selectivity Triangle
Solvents can be grouped based on their primary intermolecular interactions (dipole-dipole, hydrogen-bond acidity, and hydrogen-bond basicity). To achieve a significant change in selectivity, you should choose a solvent from a different group.
Protocol: Mobile Phase Screening for Improved Selectivity
-
Identify Your Current System: Let's assume you are using Hexane/Ethyl Acetate and getting poor resolution. Ethyl Acetate is in Selectivity Group VI.
-
Choose a New Solvent: To maximize the change in selectivity, choose a solvent from a distant group, such as Dichloromethane (DCM) from Group VIII or Isopropanol (IPA) from Group II.[12]
-
Run TLC Plates: Prepare several TLC developing chambers with different solvent systems. For example:
-
System A (Baseline): 70:30 Hexane/Ethyl Acetate
-
System B (New Selectivity): 85:15 Hexane/DCM (adjust ratio to get similar Rf)
-
System C (Alternative): 95:5 Hexane/IPA (adjust ratio to get similar Rf)
-
-
Analyze and Compare: Evaluate the separation (ΔRf) between your diastereomer spots on each TLC plate. Choose the system that shows the largest distance between the spots.
-
Translate to Flash: Use the optimized solvent system from your TLC to develop a gradient or isocratic flash chromatography method.
If mobile phase optimization is insufficient, the next variable is the stationary phase chemistry.[1]
-
Silica vs. Alumina: If you suspect your lactone is sensitive to the acidic nature of silica gel, switching to neutral or basic alumina can sometimes improve peak shape and separation.[13]
-
Bonded Phases: For polar lactones, consider switching from standard silica to a bonded normal phase like an amino (NH2) or diol phase, which offer different selectivities.[14] For reversed-phase, if a C18 column fails, a phenyl-hexyl or a polar-embedded phase might provide the necessary change in interaction.[15]
Sometimes, the selectivity is adequate, but the column's efficiency is too low to resolve the peaks.
-
Decrease Flow Rate: Reducing the flow rate can increase the interaction time between your compounds and the stationary phase, potentially improving resolution. However, this will increase the run time.[8]
-
Increase Column Length: Stacking two flash columns in series effectively doubles the column length and the number of theoretical plates, which can significantly enhance the separation of closely eluting compounds.[2][4]
Problem: Poor Peak Shape (Tailing or Fronting)
Poor peak shape reduces resolution and the purity of collected fractions.
-
Peak Tailing: Often caused by strong, unwanted interactions between polar functional groups on the lactone (like a free carboxylic acid or amine) and acidic silanol groups on the silica surface. It can also be a sign of mass overload.
-
Peak Fronting: Typically a result of severe mass overload or poor sample solubility in the mobile phase.
Adding a small amount of a modifier to the mobile phase can dramatically improve peak shape by suppressing unwanted interactions.[16][17]
-
For Acidic Compounds: If your lactone has an acidic moiety, add 0.1-1% acetic or formic acid to the mobile phase. This protonates the compound, minimizing its interaction with silica silanols.[18]
-
For Basic Compounds: If your lactone has a basic nitrogen, add 0.1-1% triethylamine or ammonia to the mobile phase. This passivates the acidic silica surface.[17]
Note: Additives can leave a lasting "memory effect" on columns, particularly chiral ones.[19] It is best to dedicate columns to specific additive types.
Perform a loading study. Run the purification with 50% of your initial sample amount. If the peak shape and resolution improve significantly, the original run was overloaded.
Problem: Low Recovery or On-Column Decomposition
Some lactones can be sensitive to the acidic environment of standard silica gel, leading to hydrolysis or other degradation pathways.[13][20]
-
For Silica: Flush the column with a mobile phase containing an additive (like 1% triethylamine) before loading your sample. This can help neutralize active sites.[13]
-
Switch to a More Inert Phase: Use a less acidic stationary phase like neutral alumina or a bonded phase (C18, Diol) which is generally more inert.[13]
Problem: My Lactone is Not UV-Active. How Can I Monitor the Separation?
If your lactone lacks a chromophore for UV detection, you have several options:
-
Evaporative Light Scattering Detector (ELSD): This is an excellent universal detection technique for flash chromatography.[14] The ELSD nebulizes the column effluent, evaporates the solvent, and detects the light scattered by the remaining non-volatile analyte particles. It is gradient-compatible and ideal for compounds like carbohydrates and some terpenes.[14]
-
Mass Spectrometry (MS): A mass detector coupled to your flash system provides mass information, which is invaluable for confirming which fractions contain your products.
-
Refractive Index (RI) Detector: RI detectors are sensitive to any compound that changes the refractive index of the mobile phase. However, they are highly sensitive to temperature and pressure fluctuations and are not compatible with gradient elution, limiting their use in flash chromatography.[14]
-
Manual Monitoring: Collect all fractions and analyze them offline using TLC with a staining agent (e.g., potassium permanganate, vanillin stain) or by LC-MS.
Workflow & Protocol: Systematic Method Development
This workflow provides a structured approach to developing a separation method from scratch.
Data Summary Tables
Table 1: Common Normal-Phase Solvents & Selectivity Groups
| Solvent | Selectivity Group | Properties | UV Cutoff (nm)[21] |
| n-Hexane / Heptane | - | Non-polar base | ~200 |
| Dichloromethane (DCM) | VIII | Dipole-dominant | 233 |
| Ethyl Acetate (EtOAc) | VI | Strong H-bond acceptor | 256 |
| Acetone | VI | Strong H-bond acceptor | 330 |
| Acetonitrile (ACN) | VI | Strong H-bond acceptor | 190 |
| Isopropanol (IPA) | II | Strong H-bond donor | 205 |
| Ethanol (EtOH) | II | Strong H-bond donor | 210 |
Table 2: Troubleshooting Summary
| Problem | Most Likely Cause | First Action to Take |
| Co-elution | Poor mobile phase selectivity | Change one solvent to a different selectivity group (e.g., EtOAc to DCM). |
| Peak Tailing | Secondary interactions with silica | Add 0.1-1% acetic acid (for acids) or triethylamine (for bases) to the mobile phase. |
| Peak Fronting | Sample overload | Reduce the sample load by 50% and re-run. |
| Low Recovery | Compound instability on silica | Switch to a more inert stationary phase like neutral alumina or C18 reversed-phase. |
References
-
Phinney, K. W., & Sander, L. C. (2003). Additive Concentration Effects on Enantioselective Separations in Supercritical Fluid Chromatography. National Institute of Standards and Technology. Available at: [Link]
-
Pharma Now. Chromatography Techniques for Polar Analytes: Column Selection Guide. Available at: [Link]
-
Phinney, K. W., & Sander, L. C. (2003). Additive concentration effects on enantioselective separations in supercritical fluid chromatography. Chirality, 15(5), 489-495. Available at: [Link]
-
Santai Technologies. (n.d.). The Purification of Diastereomers by SepaFlash C18 Reversed Phase Cartridge. Available at: [Link]
-
Berger, T. A., et al. (n.d.). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Available at: [Link]
-
Buchi.com. All you need to know about using TLC data for flash method optimization. Available at: [Link]
-
University of Rochester. Troubleshooting Flash Chromatography. Available at: [Link]
-
Khan, M., & Ali, I. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(17), 6214. Available at: [Link]
-
Wang, Y., et al. (2012). Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column. Journal of Chromatography A, 1228, 234-239. Available at: [Link]
-
Teledyne ISCO. (2023). Improve flash chromatography method development with matching TLC plates. Available at: [Link]
-
American Chemical Society. (n.d.). Rapid development of flash chromatography methods. Available at: [Link]
-
ResearchGate. (2019). How to separate the diastereomer peak from main peak? Available at: [Link]
-
Harada, N. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 23(11), 2891. Available at: [Link]
-
Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available at: [Link]
-
Buchi.com. How to optimize your mobile phase to improve selectivity and resolution in chromatography. Available at: [Link]
-
Teledyne ISCO. (2021). Flash Method Development from TLC Plates Webinar. YouTube. Available at: [Link]
-
Biotage. (2023). Detecting the undetectable in flash column chromatography, part 2. Available at: [Link]
-
Popa, D., et al. (2023). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. Metabolites, 13(1), 126. Available at: [Link]
-
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Available at: [Link]
-
Santai Technologies. (n.d.). AN032_The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. Available at: [Link]
-
Chromatography Forum. (2008). Separation of diastereomers. Available at: [Link]
-
ResearchGate. (n.d.). Comparative study on separation of diastereomers by HPLC. Available at: [Link]
-
Waters Corporation. (n.d.). Alternative Method Development Techniques. Available at: [Link]
-
Cassidy, J., et al. (2001). High-performance liquid chromatographic technique for the simultaneous determination of lactone and hydroxy acid forms of camptothecin and SN-38 in tissue culture media and cancer cells. Analytical Biochemistry, 297(2), 225-231. Available at: [Link]
-
ResearchGate. (n.d.). Sensitive high-performance liquid chromatographic method for the determination of the lactone form and the lactone plus hydroxy-acid forms of the new camptothecin derivative DX-8951 in human plasma using fluorescence detection. Available at: [Link]_
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. santaisci.com [santaisci.com]
- 3. pharmanow.live [pharmanow.live]
- 4. cdn.mysagestore.com [cdn.mysagestore.com]
- 5. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 6. acs.digitellinc.com [acs.digitellinc.com]
- 7. blog.teledynepharma.com [blog.teledynepharma.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. youtube.com [youtube.com]
- 10. All you need to know about using TLC data for flash method optimization | Buchi.com [buchi.com]
- 11. Separation of diastereomers - Chromatography Forum [chromforum.org]
- 12. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 13. chem.rochester.edu [chem.rochester.edu]
- 14. biotage.com [biotage.com]
- 15. hplc.eu [hplc.eu]
- 16. Additive Concentration Effects on Enantioselective Separations in Supercritical Fluid Chromatography | NIST [nist.gov]
- 17. Additive concentration effects on enantioselective separations in supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. High-performance liquid chromatographic technique for the simultaneous determination of lactone and hydroxy acid forms of camptothecin and SN-38 in tissue culture media and cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. waters.com [waters.com]
Technical Support Center: Hydroxymethyl-Lactone Stability & Storage
[1]
Core Technical Brief: The "Lactone-Acid-Polymer" Triad[1]
Hydroxymethyl-lactones (e.g., Glucono-delta-lactone,
Failure to manage these sites results in three primary degradation pathways:
-
Hydrolysis: Attack by water opens the ring to form the corresponding hydroxy-acid. This is pH-driven.[1][2]
-
Oligomerization: The pendant hydroxyl group of one molecule attacks the carbonyl of another (intermolecular transesterification), leading to viscous "syrups" or precipitates.
-
Oxidation: The primary alcohol is susceptible to oxidation to aldehydes or carboxylic acids.
This guide provides the protocols to arrest these pathways.
Interactive Troubleshooting Guide (FAQ)
Q1: My neat (liquid) lactone has become viscous and cloudy over time. What happened?
Diagnosis: Intermolecular Polymerization. Unlike simple lactones, hydroxymethyl-lactones are "self-initiating" monomers.[1] In a neat (undiluted) state, the high concentration allows the hydroxymethyl group of Molecule A to attack the lactone ring of Molecule B. This creates linear polyesters.[1] Corrective Action:
-
Immediate: Check solubility. Oligomers are often less soluble in water/methanol than the monomer.
-
Prevention: Never store these lactones as neat liquids at room temperature for extended periods.[1] Store as a lyophilized powder or as a frozen solution in an aprotic solvent (e.g., Acetonitrile).[1]
Q2: I dissolved the lactone in PBS (pH 7.4), but the pH drifted down to 6.5 within an hour. Why?
Diagnosis: Hydrolysis-Driven Acidification. Lactone rings are unstable at neutral to alkaline pH.[1] They hydrolyze to form the free acid (e.g., Gluconic Acid), which releases protons and lowers the bulk pH. Corrective Action:
-
Protocol Change: Prepare solutions immediately before use.
-
Buffer Selection: If stability is required, use a buffer at pH 3.0–4.5 (e.g., Citrate or Acetate).[1] The lactone ring is thermodynamically most stable in this window.
Q3: Can I use DMSO as a stock solvent?
Diagnosis: Risky Solvent Choice. While DMSO dissolves these compounds well, it is hygroscopic (attracts water, promoting hydrolysis) and can act as a mild oxidant under certain conditions.[1] Recommendation: Use Anhydrous Acetonitrile (MeCN) or DMAc (Dimethylacetamide) for stock solutions.[1] They are aprotic and less hygroscopic.
Experimental Protocols & Data
Protocol A: The "Gold Standard" Storage Workflow
Use this protocol for long-term banking of hydroxymethyl-lactone standards.[1]
| Step | Action | Mechanistic Rationale |
| 1 | Lyophilization | Remove water to stop hydrolysis ( |
| 2 | Atmosphere | Flush vial with Argon (heavier than air) before sealing.[1] Prevents oxidation of the -CH |
| 3 | Temperature | Store at -20°C or -80°C . Reduces kinetic energy below the activation energy ( |
| 4 | Desiccant | Place vials inside a secondary container with silica gel or Drierite™.[1] |
Protocol B: Aqueous Handling (Kinetics Mitigation)
Use this when dosing cells or running enzymatic assays.[1]
-
Prepare Stock: Dissolve compound in DMSO or Ethanol at 1000x concentration.[1]
-
Acidify Buffer: Ensure your assay buffer has a buffering capacity sufficient to resist the acid formed by potential hydrolysis.
-
Timing: Add the lactone stock to the aqueous media < 5 minutes before the experiment begins.
-
Data Support: The half-life (
) of Glucono-delta-lactone at pH 7.4 is approximately 60 minutes at 25°C. At pH 8.0, it drops to < 10 minutes .[1]
-
Data Table: pH-Dependent Stability (Model: Glucono- -lactone)
| pH Condition | Dominant Species | Approx.[1] Half-Life ( | Storage Recommendation |
| pH 1.0 - 2.0 | Lactone | Days | Acceptable (short term) |
| pH 3.0 - 5.0 | Lactone (Equilibrium Max) | Weeks/Months | Optimal Aqueous Range |
| pH 7.0 - 7.4 | Mix (Lactone | ~60 Minutes | Use Immediately |
| pH > 9.0 | Hydroxy-Carboxylate (Open) | < 5 Minutes | Unsuitable |
Visualizing the Instability Pathways
The following diagram maps the degradation pathways based on environmental triggers (pH, Concentration, Oxygen).
Figure 1: Degradation pathways of hydroxymethyl-lactones.[1] Red arrows indicate primary failure modes (Hydrolysis and Polymerization).
Decision Tree: Selecting the Right Solvent
Use this logic flow to determine the optimal solvent system for your specific application.
Figure 2: Solvent selection logic to maximize lactone ring retention.
References
-
Pocker, Y., & Green, E. (1973).[1] Hydrolysis of D-glucono-1,5-lactone. Comparative studies of general acid-base catalysis and the deuterium isotope effect. Journal of the American Chemical Society. Link[1]
-
Sawyer, D. T., & Bagger, J. B. (1959). The Lactone-Acid-Salt Equilibria for D-Glucono-δ-lactone and the Hydrolysis Kinetics for this Lactone.[1] Journal of the American Chemical Society. Link[1]
-
Fassberg, J., & Stella, V. J. (1992).[1] A kinetic and mechanistic study of the hydrolysis of camptothecin and some analogues. Journal of Pharmaceutical Sciences. Link
-
Jedliński, Z., et al. (1995).[1] Synthesis of polyesters from hydroxymethyl-lactones via ring-opening polymerization.[1] Macromolecular Chemistry and Physics. (Contextual grounding for polymerization risks).
Troubleshooting low glycosylation yields with lactone donors
Technical Support Center: Troubleshooting Glycosylation with Lactone-Constrained Donors
Topic: Optimization of glycosylation yields using conformationally constrained lactone donors (e.g., Sialyl 1,4-/1,7-lactones, Uronyl 6,3-lactones). Audience: Synthetic Carbohydrate Chemists, Process Chemists, and Drug Discovery Scientists.
Executive Summary: The "Lactone Paradox"
Lactone donors are powerful tools in modern carbohydrate chemistry, particularly for synthesizing complex bacterial antigens and tumor-associated carbohydrate antigens (TACAs). By tethering the sugar ring (often connecting C1 to C4, C7, or C6), these donors lock the conformation to enforce stereocontrol (e.g.,
The Problem: The same structural constraint that enforces stereoselectivity often imposes torsional strain and electronic deactivation (disarming), leading to sluggish reactivity, competitive elimination (glycal formation), or nucleophilic attack at the lactone carbonyl rather than the anomeric center.
This guide provides a systematic troubleshooting framework to recover yield without sacrificing the stereochemical advantages of the lactone system.
Diagnostic Workflow
Before altering reagents, identify the specific failure mode using this decision tree.
Caption: Diagnostic logic for categorizing glycosylation failure modes with lactone donors.
Troubleshooting Guide: Reactivity & Yield
Issue 1: The "Frozen" Donor (No Reaction)
Symptoms: Donor persists despite standard activation (e.g., NIS/TfOH). Root Cause: Lactone rings are electron-withdrawing (disarming). Furthermore, bicyclic locking (e.g., in sialic acid 1,7-lactones) can prevent the flattening of the ring required to reach the oxocarbenium transition state.
Q: How do I activate a recalcitrant lactone donor without causing decomposition? A: You must move up the "reactivity ladder" while maintaining low temperatures to prevent elimination.
| Strategy | Protocol Adjustment | Mechanism |
| Promoter Switch | Replace NIS/TfOH with DMTST or Ph₂SO/Tf₂O . | DMTST provides a non-nucleophilic counterion and faster activation kinetics for thioglycosides. |
| Pre-activation | Activate donor at -78°C before adding acceptor. | Accumulates the reactive intermediate (glycosyl triflate/cation) without acceptor interference. |
| Concentration | Increase concentration to 0.1 M - 0.2 M . | Bimolecular reaction rates are critical for "disarmed" donors to outcompete water hydrolysis. |
Technical Insight: For sialic acid lactones, the 1,4-lactone is significantly more strained (and reactive) than the 1,7-lactone. If using a 1,7-lactone, consider converting to a 1,4-lactone if reactivity is too low, or use super-acidic promotion (HB(C₆F₅)₄) [1].
Issue 2: Competitive Elimination (Glycal Formation)
Symptoms: Formation of a 2,3-unsaturated derivative (glycal) instead of the glycoside. Root Cause: The basicity of the acceptor (or the promoter system) triggers proton abstraction at C3 before nucleophilic attack can occur. This is common in uronic acid lactones.
Q: How do I stop elimination? A: Tune the acidity and the "acid scavenger" base.
-
Remove Strong Bases: Avoid hindered bases like DTBMP if possible; they can sometimes act as general bases for elimination.
-
Use TTBP: 2,4,6-Tri-tert-butylpyrimidine (TTBP) is the gold standard. It is bulky enough to be non-nucleophilic but effectively scavenges super-acids without promoting elimination.
-
Inverse Addition: Add the activator to a mixture of Donor + Acceptor at -78°C. This keeps the concentration of active cationic species low relative to the acceptor.
Issue 3: Lactone Ring Opening (Nucleophilic Attack on Carbonyl)
Symptoms: The acceptor adds to the lactone carbonyl (forming an ester/amide) rather than the anomeric center. Root Cause: The lactone carbonyl is electrophilic. Primary amines or unhindered primary alcohols may attack here.
Q: How do I prevent the acceptor from attacking the lactone ring? A:
-
Steric Shielding: Ensure the acceptor hydroxyl is not too exposed. If using a primary amine acceptor, it must be protected (e.g., as an azide or Troc-carbamate) to reduce nucleophilicity.
-
Lewis Acid Choice: Switch to BF₃·OEt₂ . Boron trifluoride coordinates strongly to carbonyl oxygens, potentially deactivating the lactone carbonyl toward nucleophilic attack while still activating the anomeric leaving group (especially for trichloroacetimidates).
Case Study Protocols
Protocol A: Sialylation with Bicyclic 1,4-Lactone Donors
Context: Synthesizing
-
Preparation: Dry Donor (Thiophenyl sialyl 1,4-lactone) and Acceptor azeotropically with toluene (3x).
-
Solvent: Dissolve in CH₂Cl₂/CH₃CN (2:1) .
-
Why? Nitrile solvents stabilize the oxocarbenium ion (via nitrilium cation formation), favoring
-intermediates which are then displaced by the acceptor to form the desired -product ( -like).
-
-
Activation: Cool to -78°C . Add NIS (1.5 eq) and TfOH (0.1 eq).
-
Reaction: Stir for 1h at -78°C, then warm slowly to -40°C.
-
Critical Check: Do not warm to 0°C. Sialyl cations eliminate rapidly above -30°C.
-
-
Quench: Triethylamine.
Protocol B: -Mannosylation with 6,3-Uronic Acid Lactones
Context: Enforcing
-
Setup: Donor (Mannuronic 6,3-lactone thioglycoside) + Acceptor + TTBP (2.0 eq) in dry CH₂Cl₂.
-
Activation: Add Ph₂SO (1.2 eq) and Tf₂O (1.4 eq) at -60°C.
-
Note: This generates the glycosyl triflate in situ.
-
-
Mechanism Validation: The 6,3-lactone bridge blocks the
-face, forcing the acceptor to attack from the -face. -
Troubleshooting: If yield is <40%, add 5 eq of trifluorotoluene (PhCF₃) as a co-solvent to stabilize the ionic intermediates without trapping them [2].
Visualizing the Mechanism
The following diagram illustrates why lactone donors are used (Stereocontrol) and where they fail (Strain/Deactivation).
Caption: The kinetic competition between productive glycosylation and elimination in strained lactone systems.
References
-
Komura, N., et al. (2019). "Constrained sialic acid donors enable selective
-glycosylation."[1] Science, 364(6441), 677-680. -
van der Vorm, S., et al. (2018). "The Glycosylation Mechanisms of 6,3-Uronic Acid Lactones." Chemistry – A European Journal, 24(16).
-
Hsu, Y., et al. (2025). "Sialic Acid Donors: Chemical Synthesis and Glycosylation." ResearchGate Review.
-
Codée, J. D., et al. (2016). "Uronic acids in oligosaccharide synthesis." Chemical Society Reviews, 45.
Sources
Purification of hydrophilic sugar lactones from reaction mixtures
Welcome to the Technical Support Center for Carbohydrate Chemistry. This guide provides advanced troubleshooting, field-proven methodologies, and theoretical grounding for the purification of hydrophilic sugar lactones (e.g., glucono
Below, you will find our diagnostic workflow, frequently asked questions (FAQs), quantitative reference data, and self-validating experimental protocols.
Purification Strategy Workflow
Decision matrix for selecting the optimal sugar lactone purification route.
Troubleshooting & FAQ Guide
Q1: Why do my sugar lactones hydrolyze into free sugar acids during standard silica gel chromatography, and how can I prevent this?
Causality & Solution: Sugar lactones exist in a delicate pH- and moisture-dependent equilibrium with their open-chain free acid forms (e.g., glucono
-
Self-Validating Fix: If normal-phase chromatography is strictly required, neutralize the silica gel by pre-treating it with 1% triethylamine (TEA) in your starting solvent, and ensure all eluents are strictly anhydrous. However, the superior alternative is switching to Hydrophilic Interaction Liquid Chromatography (HILIC) [2].
Q2: I am switching to HILIC to separate a sugar lactone from unreacted monosaccharides. Which stationary phase and mobile phase should I use? Causality & Solution: HILIC relies on partitioning analytes into a semi-immobilized water-enriched layer on a polar stationary phase [3]. Because sugar lactones and their parent sugars are highly polar, reversed-phase (C18) provides zero retention.
-
Stationary Phase: Avoid bare silica or primary amine columns, as reducing sugars can form Schiff bases with primary amines, leading to irreversible binding and column bleeding [4]. Instead, use a zwitterionic phase (e.g., sulfobetaine/HILIC-Z) or an amide-bonded phase [5]. Zwitterionic phases maintain a 1:1 ratio of positive to negative charges, creating a highly stable hydration layer without secondary ionic interactions [3].
-
Mobile Phase: Start with 80% Acetonitrile / 20% aqueous buffer. Crucial: Use a volatile buffer like 5-10 mM Ammonium Formate (pH 5.5). Avoid alkaline conditions (pH > 7) often used for free sugars, as high pH rapidly accelerates lactone hydrolysis [5].
Q3: We are scaling up the purification of glucono
-
Self-Validating Fix: Do not boil the solution to dryness. Concentrate the gluconic acid solution to 80-95% under vacuum below 70 °C. Introduce pure
-lactone seed crystals (1-3% by weight) to bypass the nucleation energy barrier. Implement a strict, step-down cooling ramp (e.g., 0.5 °C/hour) while stirring at 20-60 rpm [6]. This slow kinetic control ensures only the -lactone lattice forms, excluding the free acid impurities.
Q4: How do I monitor the elution of sugar lactones since they lack a UV chromophore?
Causality & Solution: Sugar lactones lack conjugated
-
Self-Validating Fix: Use an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD). ELSD atomizes the eluent, evaporates the volatile mobile phase (which is why ammonium formate buffers are required), and measures the light scattered by the remaining non-volatile lactone particles [2]. Refractive Index (RI) detection can be used for isocratic runs but is incompatible with the gradient elution often required for complex mixtures.
Quantitative Reference Data
The following tables summarize critical parameters for optimizing your purification workflows.
Table 1: HILIC Retention Behavior & Detection Limits (Amide/Zwitterionic Phases) [2, 5]
| Analyte Type | Relative Retention Order (HILIC) | Optimal pH Range | Detection Limit (ELSD) |
| Free Sugar Acids (e.g., Gluconic Acid) | Strongest (Elutes Last) | 4.0 - 6.0 | ~0.5 µg |
| Monosaccharides (e.g., Glucose) | Moderate | 4.0 - 7.0 | ~0.3 µg |
| Sugar Lactones | Weakest (Elutes First) | 4.0 - 6.0 | ~0.4 µg |
| Deoxy-sugars (e.g., Fucose) | Very Weak | 4.0 - 7.0 | ~0.3 µg |
Table 2: Optimized Step-wise Cooling Profile for Glucono
| Temperature Range | Cooling Rate | Stirring Speed | Phase State |
| 70 °C | 0.5 - 0.6 °C / hour | 20 - 60 rpm | Seed induction & initial growth |
| 65 °C | 0.8 - 1.0 °C / hour | 20 - 60 rpm | Bulk crystallization phase |
| 55 °C | 0.4 - 0.5 °C / hour | 20 - 60 rpm | Depletion of supersaturation |
| 45 °C | 0.3 °C / hour | 20 - 60 rpm | Final lattice stabilization |
Step-by-Step Methodologies
Protocol A: Analytical to Semi-Prep HILIC Purification of Sugar Lactones
This protocol utilizes a zwitterionic stationary phase to separate lactones from free sugars without inducing hydrolysis.
-
System Preparation: Plumb the HPLC with a Zwitterionic HILIC column (e.g., Agilent InfinityLab Poroshell 120 HILIC-Z or equivalent). Connect an ELSD or CAD detector.
-
Mobile Phase Preparation:
-
Solvent A: 100% LC-MS grade Acetonitrile.
-
Solvent B: 10 mM Ammonium Formate in ultrapure water, adjusted to pH 5.5 using dilute formic acid. (Do not use ammonium hydroxide, as high pH degrades lactones [5]).
-
-
Sample Preparation: Dissolve the crude reaction mixture in 75% Acetonitrile / 25% Water. Note: Samples dissolved in 100% water will cause peak distortion (fronting) in HILIC because water is the strong eluting solvent.
-
Gradient Elution:
-
0–5 min: Isocratic hold at 85% A / 15% B (allows the water-enriched layer to stabilize).
-
5–20 min: Linear gradient to 60% A / 40% B.
-
20–25 min: Isocratic hold at 60% A / 40% B to elute highly retained free sugar acids.
-
25–35 min: Return to 85% A and re-equilibrate.
-
-
Fraction Collection: Collect fractions corresponding to the earliest eluting peaks (lactones elute before their corresponding free sugars due to lower polarity). Immediately lyophilize fractions to prevent hydrolysis in the aqueous buffer.
Protocol B: Production-Scale Crystallization of Glucono -Lactone
This protocol isolates pure lactone from aqueous solutions (e.g., fermentation broths) using kinetic cooling [6].
-
Concentration: Take the crude aqueous gluconic acid solution and concentrate it under vacuum (pressure < 50 mbar) at a temperature strictly below 70 °C until the mass fraction of gluconic acid reaches 80-95%.
-
Seeding: Turn off the vacuum. While maintaining the temperature at 70 °C, introduce pure, finely milled glucono
-lactone crystals. The seed mass should be exactly 1% to 3% of the total calculated gluconic acid weight. -
Agitation: Initiate overhead stirring at a constant rate of 20 to 60 rpm. High shear rates can cause secondary nucleation (yielding fine, unfilterable powders), while low shear prevents uniform cooling.
-
Controlled Cooling Ramp: Program the reactor jacket to follow the precise step-down cooling profile outlined in Table 2 .
-
Harvesting: Once the mass reaches 40 °C, hold the temperature for 2 hours to maximize yield. Discharge the slurry and separate the crystals via centrifugation. Wash the cake briefly with ice-cold, pure ethanol to displace the mother liquor without dissolving the product.
-
Drying: Dry the crystals in a vacuum oven at 40-50 °C until constant weight is achieved.
References
-
Ataman Kimya. GLUCONO DELTA-LACTONE. Retrieved from:[Link]
-
ResearchGate. Separation of monosaccharides by hydrophilic interaction chromatography with evaporative light scattering detection. Retrieved from:[Link]
-
Shodex HPLC Columns. Analysis of Functional Sugars in Foods Using HILIC Mode. Retrieved from: [Link]
-
Agilent Technologies. Analysis of sugars using an Agilent InfinityLab Poroshell 120 HILIC-Z column. Retrieved from: [Link]
- Google Patents (RU2520141C2). Method for production of glucono-delta-lactone food additive.
Technical Support Center: Furanone Functionalization & Stability
Ticket #404: Minimizing Elimination Side Reactions in 2(5H)-Furanone Scaffolds
Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division Priority: High (Core Scaffold Integrity Risk)
Executive Summary: The Stability Paradox
Welcome to the Furanone Synthesis Support Hub. You are likely here because your functionalization of 2(5H)-furanone (butenolide) is failing due to one of three elimination-driven side reactions:
-
Aromatization: Conversion of the lactone ring into a furan (thermodynamic sink).
-
Retro-Michael: Reversibility of nucleophilic addition.
-
Pseudo-Substitution: Unintended addition-elimination sequences where a leaving group is lost, but the double bond is restored rather than obtaining a saturated intermediate.
The 2(5H)-furanone ring is a "chemical chameleon." It is an excellent Michael acceptor, but the resulting enolate is prone to E1cB elimination . If a leaving group (LG) is present at the
This guide provides the diagnostic tools and protocols to arrest the reaction at the functionalized lactone stage.
Diagnostic Triage: Identifying the Leak
Before altering conditions, confirm the specific type of elimination using this symptom checker.
| Symptom (Observation) | NMR Signature ( | Root Cause | Immediate Action |
| Product is Aromatic | New singlets > 7.0 ppm; loss of diastereotopic protons. | Aromatization: Base-mediated deprotonation of | Lower base |
| Starting Material Recovery | No new peaks; SM signals persist despite consumption of nucleophile. | Retro-Michael: The adduct formed but eliminated the nucleophile (reversible). | Lower Temp (-78°C); Use "soft" nucleophiles (Thiols, Malonates); Trap enolate. |
| Ring Opening | Broad singlets (COOH/OH); complex aliphatic multiplets. | Hydrolysis/Elimination: Hard nucleophile attacked C=O instead of C4 ( | Switch solvent to non-polar (Toluene/DCM); Use bulky bases. |
| Double Bond Restoration | Loss of LG signals; C3-C4 protons appear as vinylic singlets. | Addition-Elimination (AE): Nucleophile added, but LG at C3/C4 eliminated immediately. | This is often the desired pathway for substitution. To stop at addition, remove LG from SM. |
Mechanistic Pathways & Control Points
To minimize elimination, you must understand the Enolate Bifurcation Point . After a nucleophile attacks the Michael acceptor, the intermediate enolate has two choices: Protonation (Desired) or Elimination (Undesired).
Diagram 1: The Enolate Bifurcation Map
Caption: The critical divergence occurs at the Enolate Intermediate. Path A requires rapid protonation; Path B is driven by leaving group expulsion or oxidation.
Troubleshooting Modules (Q&A)
Module A: Preventing Aromatization (Furan Formation)
Q: I am performing a Michael addition on 5-substituted-2(5H)-furanone. The product converts to a furan during workup. How do I stop this?
A: This is caused by the acidity of the
Protocol Adjustment:
-
Base Selection: Switch from alkoxides (
, ) to non-nucleophilic organic bases like DBU or DIPEA. If possible, use catalytic amounts (10-20 mol%). -
Solvent Switch: Avoid polar protic solvents (MeOH) which stabilize the leaving group anion. Use DCM or THF to destabilize the elimination transition state.
-
Quench Immediately: Do not allow the reaction to sit at basic pH. Quench with cold saturated
or dilute acetic acid at -78°C before warming to RT.
Module B: The "Pseudo-Substitution" Issue
Q: I tried to substitute a bromine at C4 with an amine, but I just got the brominated starting material back or a de-brominated product.
A: You are likely seeing the Addition-Elimination (AE) mechanism. The amine adds to C3, forming an enolate, which then kicks out the Bromine.
-
If you want the saturated amine adduct: You cannot use a halogenated precursor. Use the parent furanone.
-
If you want the substitution product (amino-furanone): This is an elimination reaction, but a desired one. To favor this, use 2 equivalents of amine (one as nucleophile, one as H-Br scavenger) and heat to 60°C.
Module C: Organocatalysis & Stereocontrol
Q: My NHC-catalyzed Stetter reaction is yielding undefined polymer/elimination sludge.
A: N-Heterocyclic Carbenes (NHCs) are powerful but can trigger ring opening if the "Breslow intermediate" is not managed.
-
Fix: Ensure strict anhydrous conditions . Water acts as a hard nucleophile here, opening the ring (hydrolysis) which leads to decomposition.
-
Fix: Use a Proton Shuttle . Add a weak acid cocatalyst (e.g., phenol or acetic acid at 10 mol%) to facilitate the proton transfer step (Path A in Diagram 1) faster than the elimination can occur.
Validated Experimental Protocols
Protocol 1: High-Fidelity Michael Addition (Minimizing Elimination)
Target: Addition of Thiol/Malonate to 2(5H)-furanone without ring opening or aromatization.
Reagents:
-
2(5H)-Furanone (1.0 equiv)
-
Nucleophile (e.g., Thiophenol, 1.1 equiv)
-
Catalyst: Cinchona alkaloid (e.g., Quinidine, 10 mol%) - Acts as a mild base and proton shuttle.
-
Solvent: Toluene (Anhydrous)
Step-by-Step:
-
Setup: Flame-dry a round-bottom flask under Argon.
-
Dissolution: Dissolve 2(5H)-furanone in Toluene (0.1 M concentration).
-
Cooling: Cool the solution to -20°C . Crucial: Lower temperature suppresses the E1cB elimination pathway.
-
Addition: Add the catalyst followed by the nucleophile dropwise.
-
Monitoring: Stir at -20°C for 4-12 hours. Monitor by TLC.
-
Checkpoint: If TLC shows a new spot with lower
(adduct) and no UV-active furan spot (high ), proceed.
-
-
Quench: Add 1.0 equiv of Acetic Acid at -20°C.
-
Workup: Wash with water, dry over
, and concentrate in vacuo at < 30°C . (Heat promotes retro-Michael).
Protocol 2: Handling Halogenated Furanones (Mucobromic Acid Derivatives)
Target: Substitution of alkoxy group without eliminating the halide to form a furan.
Context: When reacting 5-alkoxy-3,4-dibromo-2(5H)-furanone.
-
Solvent: Use Acetonitrile (
) . It stabilizes the dipolar intermediate without promoting hard elimination. -
Base: Use
(mild heterogeneous base) rather than soluble amines. -
Temp: Keep at Room Temperature . Refluxing will drive the loss of HBr to form a furan.
Reference Data: Base Selection Guide
Use this table to select a base that permits addition (Michael) but is too weak to deprotonate the
| Base | pKa (conj. acid) | Risk Level | Application Note |
| LDA / LiHMDS | 30-36 | Critical | Will cause immediate aromatization or polymerization. Avoid. |
| t-BuOK | ~17 | High | Promotes elimination. Use only if restoring double bond is desired. |
| DBU | 12 | Moderate | Good for substitution; risk of elimination if left too long. |
| Et3N / DIPEA | 10-11 | Low | Recommended for standard Michael additions. |
| Pyridine | 5.2 | Minimal | Too weak for many additions, but excellent for preventing side reactions. |
References
-
Review of Furanone Reactivity
-
Asymmetric Synthesis & Organoc
-
Elimin
- Title: A Naturally Occurring Brominated Furanone Covalently Modifies and Inactivates LuxS (Mechanism of Addition-Elimin
- Source:N
-
URL:[Link]
-
Synthesis of Functionalized 3(2H)-Furanones
Sources
- 1. arpi.unipi.it [arpi.unipi.it]
- 2. researchgate.net [researchgate.net]
- 3. The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. elar.urfu.ru [elar.urfu.ru]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Organocatalytic asymmetric Michael addition reaction of aldehydes with 2-furanones: experimental, applications and DFT studies - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Navigating the NMR Landscape of a Dihydroxy Lactone: A Comparative Guide to the ¹H NMR Chemical Shifts of 4-Hydroxy-4-(hydroxymethyl)oxolan-2-one
For researchers and professionals in drug development and chemical synthesis, the unambiguous structural elucidation of novel or known compounds is a cornerstone of rigorous scientific practice. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, remains one of the most powerful tools for this purpose. This guide provides an in-depth analysis of the ¹H NMR chemical shifts of 4-Hydroxy-4-(hydroxymethyl)oxolan-2-one, a multifunctional γ-butyrolactone.
In the absence of a publicly available, experimentally verified ¹H NMR spectrum with full assignments for 4-Hydroxy-4-(hydroxymethyl)oxolan-2-one, this guide will present a detailed analysis based on predicted data, corroborated by experimental data from structurally analogous compounds. This comparative approach offers valuable insights into the factors influencing chemical shifts in substituted γ-butyrolactone systems, empowering researchers to interpret their own experimental data with greater confidence.
The Structural Context: 4-Hydroxy-4-(hydroxymethyl)oxolan-2-one
4-Hydroxy-4-(hydroxymethyl)oxolan-2-one is a chiral molecule featuring a five-membered lactone ring, a tertiary alcohol, and a primary alcohol. This combination of functional groups presents an interesting case for ¹H NMR analysis, as the chemical environment of each proton is distinctly influenced by the electronic and steric effects of its neighbors.
Figure 1. Structure of 4-Hydroxy-4-(hydroxymethyl)oxolan-2-one with key proton groups highlighted.
Predicted ¹H NMR Chemical Shifts
The following table summarizes the predicted ¹H NMR chemical shifts for 4-Hydroxy-4-(hydroxymethyl)oxolan-2-one. These values are derived from computational algorithms and provide a foundational dataset for our comparative analysis. It is important to note that the chemical shifts of the hydroxyl protons (-OH) are highly dependent on solvent, concentration, and temperature, and are therefore often broad and may not be reliably predicted.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| H-3 (CH₂) | ~2.7 | Doublet of Doublets (dd) | Diastereotopic protons adjacent to the carbonyl group. |
| H-5 (CH₂) | ~4.3 | Doublet of Doublets (dd) | Diastereotopic protons adjacent to the ring oxygen. |
| H-6 (CH₂OH) | ~3.6 | Singlet | Methylene protons of the hydroxymethyl group. |
| 4-OH | Variable | Broad Singlet | Tertiary hydroxyl proton. |
| CH₂OH | Variable | Broad Singlet | Primary hydroxyl proton. |
Disclaimer: These are predicted values and may differ from experimental results.
Comparative Analysis with Structurally Related Compounds
To ground our understanding in experimental data, we will now compare the predicted shifts of our target molecule with the reported ¹H NMR data of several analogous γ-butyrolactones. This comparison will illuminate the influence of substituents on the chemical shifts of the lactone ring protons.
| Compound | H-3 (CH₂) (ppm) | H-4 (CH) (ppm) | H-5 (CH₂) (ppm) | Solvent | Reference |
| 4-Hydroxy-4-(hydroxymethyl)oxolan-2-one (Predicted) | ~2.7 | - | ~4.3 | - | - |
| α-Hydroxy-γ-butyrolactone | 2.27, 2.61 | 4.57-4.63 | 4.25, 4.42 | CDCl₃ | [1] |
| γ-Butyrolactone (GBL) | 2.28 | 2.49 | 4.35 | D₂O | [2] |
| (4S)-4-(Hydroxymethyl)oxolan-2-one | 2.2-2.7 | ~4.2 | 4.0-4.4 | - |
Analysis of Chemical Shift Trends:
-
H-3 Protons (adjacent to C=O): In the parent γ-butyrolactone, the H-3 protons appear around 2.28 ppm[2]. The introduction of a hydroxyl group at the α-position (C-2), as in α-hydroxy-γ-butyrolactone, results in a downfield shift of the adjacent H-3 protons to 2.27 and 2.61 ppm[1]. Our predicted value of ~2.7 ppm for the H-3 protons in 4-Hydroxy-4-(hydroxymethyl)oxolan-2-one is consistent with this trend, where the electron-withdrawing effect of the C4-hydroxyl group further deshields these protons.
-
H-5 Protons (adjacent to ring oxygen): The H-5 protons, being adjacent to the electronegative ring oxygen, consistently appear at a lower field (further downfield) compared to the H-3 protons. In γ-butyrolactone, they are found at 4.35 ppm[2]. Our predicted value of ~4.3 ppm for the target molecule aligns well with this.
-
Influence of C-4 Substituents: The key structural feature of our target molecule is the quaternary carbon at the 4-position bearing two hydroxyl-containing groups. This substitution pattern eliminates a proton at the C-4 position. In compounds like (4S)-4-(hydroxymethyl)oxolan-2-one, where there is a proton at C-4, its chemical shift is observed around 4.2 ppm. The absence of this proton in our target molecule simplifies the spectrum in that region.
-
Hydroxymethyl Protons: The protons of the hydroxymethyl group (-CH₂OH) are predicted to appear around 3.6 ppm. This is a typical region for protons on a carbon adjacent to a hydroxyl group and a quaternary carbon.
Experimental Protocol: A Practical Guide to ¹H NMR Data Acquisition
For researchers aiming to acquire experimental data for 4-Hydroxy-4-(hydroxymethyl)oxolan-2-one or similar compounds, the following protocol outlines a standard procedure for ¹H NMR analysis.
Figure 2. A generalized workflow for acquiring a ¹H NMR spectrum.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of 4-Hydroxy-4-(hydroxymethyl)oxolan-2-one.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a small vial. The choice of solvent is critical as it can influence the chemical shifts, particularly of the -OH protons.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard, which will be used to reference the chemical shift scale to 0.00 ppm.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve maximum homogeneity, which is essential for obtaining sharp, well-resolved peaks.
-
Set the appropriate acquisition parameters, including the pulse angle (e.g., 30°), spectral width, acquisition time, and the number of scans. For a dilute sample, a greater number of scans may be necessary to achieve an adequate signal-to-noise ratio.
-
Initiate the acquisition to obtain the Free Induction Decay (FID).
-
-
Data Processing:
-
Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.
-
Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.
-
Apply a baseline correction to obtain a flat baseline.
-
Integrate the area under each peak to determine the relative number of protons giving rise to each signal.
-
Reference the spectrum by setting the TMS peak to 0.00 ppm.
-
Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to assign the peaks to the specific protons in the molecule.
-
Conclusion
References
-
Royal Society of Chemistry. (n.d.). ¹H NMR (500 MHz, CDCl₃) δ. Retrieved from [Link]
-
ResearchGate. (n.d.). FIG. 4-Proton nuclear magnetic resonance (¹HNMR) spectra of NaGHB, g-hydroxybutyric acid (GHB) free acid, and g-butyrolactone (GBL). Retrieved from [Link]
-
Matrix Fine Chemicals. (n.d.). (4S)-4-(HYDROXYMETHYL)OXOLAN-2-ONE | CAS 32780-06-6. Retrieved from [Link]
Sources
Analytical Benchmarking Guide: ¹³C NMR Structural Elucidation of 2-Deoxy-D-ribono-1,4-lactone
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 2-Deoxy-D-ribono-1,4-lactone (CAS: 34371-14-7)
Executive Summary
2-Deoxy-D-ribono-1,4-lactone is a critical chiral synthon utilized in the synthesis of nucleoside analogs (e.g., gemcitabine precursors) [4] and serves as a recognized biomarker of oxidative DNA damage, specifically resulting from the degradation of 2'-deoxyguanosine [2]. Because this compound lacks a strong UV chromophore and is highly polar, traditional HPLC-UV methods are insufficient for rigorous structural validation.
As a Senior Application Scientist, I have structured this guide to objectively compare analytical platforms, demonstrating why ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for verifying the structural integrity and purity of this gamma-lactone.
Analytical Platform Comparison: Why ¹³C NMR?
When benchmarking the purity and structural state of 2-deoxy-D-ribono-1,4-lactone [1], laboratories typically evaluate three platforms:
-
LC-MS (ESI): While Excellent for mass confirmation (
132.11), LC-MS struggles to differentiate 2-deoxy-D-ribono-1,4-lactone from its open-chain ribonate isomers or stereoisomers (like the arabino- analog) without extensive MS/MS fragmentation libraries and reference standards. -
1D ¹H NMR: Useful for rapid screening, but the proton signals for the C2, C3, C4, and C5 positions cluster tightly in the 2.0–4.5 ppm range. Overlapping multiplets make absolute stereochemical and ring-closure confirmation ambiguous.
-
1D ¹³C NMR (The Gold Standard): Provides five distinct, baseline-resolved resonances. The chemical shifts of the C1 carbonyl (~177 ppm) and the C4 methine (~87 ppm) are highly diagnostic of the closed gamma-lactone state. ¹³C NMR acts as a definitive, self-validating fingerprint.
Solvent Matrix Causality: The Ring-Opening Phenomenon
A critical failure point in NMR analysis of lactones is improper solvent selection. The chemical state of 2-deoxy-D-ribono-1,4-lactone is highly dependent on the protic nature and pH of the microenvironment.
-
Aprotic Solvents (DMSO-d6 or CDCl3): These are strictly required for benchmarking the intact lactone. DMSO-d6 prevents hydrogen-bonding-induced hydrolysis, locking the molecule in its closed gamma-lactone form.
-
Aqueous Solvents (D2O): If the pD of the D2O solution drifts basic (e.g., pD ~8), the lactone ring undergoes rapid hydrolysis. As demonstrated in literature, base-catalyzed hydrolysis converts the lactone into sodium 2-deoxy-D-erythro-pentonate (an open-chain ribonate salt) [3]. This structural collapse drastically alters the ¹³C spectrum: the C1 carbonyl shifts downfield to ~180+ ppm (carboxylate), and the C4 carbon shifts drastically upfield as it transitions from a constrained ring ether to a free hydroxyl methine.
Base-catalyzed lactone ring-opening pathway in aqueous NMR solvents.
Quantitative Spectral Benchmarks
To facilitate direct comparison, the table below summarizes the diagnostic ¹³C NMR chemical shifts of 2-deoxy-D-ribono-1,4-lactone in its intact state versus its degraded open-chain state.
| Carbon Position | Functional Group | ¹³C Chemical Shift (ppm) in DMSO-d6 (Intact) | ¹³C Chemical Shift (ppm) in D2O, pD ~8 (Degraded) [3] |
| C1 | Carbonyl (C=O) / Carboxylate | 177.5 | 180.2 |
| C2 | Deoxy Methylene (CH2) | 38.5 | 41.0 |
| C3 | Hydroxyl Methine (CH-OH) | 70.2 | 71.5 |
| C4 | Ring Ether (CH-O) / Methine | 87.8 | 74.0 |
| C5 | Hydroxymethyl (CH2-OH) | 62.4 | 63.5 |
Data represents generalized benchmarking values. Exact shifts may vary by ±0.2 ppm depending on sample concentration and exact temperature.
Standardized Experimental Protocol
To ensure a self-validating system, the following protocol integrates a preliminary ¹H check before committing to the lengthy ¹³C acquisition.
Phase 1: Sample Preparation
-
Weighing: Accurately weigh 45–50 mg of 2-deoxy-D-ribono-1,4-lactone. (Causality: ¹³C has a low natural abundance of ~1.1%. High sample concentration is required to achieve an adequate Signal-to-Noise (S/N) ratio without requiring overnight scans).
-
Solvation: Dissolve the solid in 0.6 mL of anhydrous DMSO-d6 (100 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
-
Transfer: Transfer the homogenous solution to a precision 5 mm NMR tube, ensuring no air bubbles are trapped in the active volume.
Phase 2: Instrument Setup & Validation Check
-
Tuning & Locking: Insert the sample into a 400 MHz or 500 MHz NMR spectrometer. Lock onto the deuterium signal of DMSO-d6 and perform gradient shimming (e.g., TopShim) to ensure a homogeneous magnetic field.
-
Self-Validation Step (1D ¹H NMR): Run a quick 16-scan ¹H NMR.
-
Pass Criteria: Observe a distinct signal around 4.3–4.5 ppm corresponding to the H4 proton. If this signal is absent or severely shifted, the lactone ring has opened, and the sample is compromised. Do not proceed to ¹³C acquisition.
-
Phase 3: ¹³C NMR Acquisition
-
Pulse Sequence: Select a standard 1D ¹³C pulse program with inverse gated proton decoupling (e.g., zgpg30 with WALTZ-16 decoupling). (Causality: Decoupling collapses the complex C-H splitting into sharp singlets, vastly improving sensitivity and resolution).
-
Parameters:
-
Spectral Width: 250 ppm (ensures the C1 carbonyl at ~177 ppm is captured).
-
Transmitter Offset (O1P): 100 ppm.
-
Relaxation Delay (D1): 2.0 seconds. (Causality: Quaternary carbons like C1 have long T1 relaxation times. A sufficient D1 ensures quantitative integration if required).
-
Number of Scans (NS): 512 to 1024.
-
Phase 4: Data Processing
-
Apply an exponential window function with a Line Broadening (LB) of 1.0 Hz to enhance S/N.
-
Perform Fourier Transform (FT), followed by manual phase and baseline correction.
-
Calibrate the chemical shift axis by setting the center peak of the DMSO-d6 septet to exactly 39.52 ppm.
Analytical workflow for ¹³C NMR solvent selection and structural validation.
References
- Source: PubChem (nih.gov)
- Title: Identification of 2-deoxy-D-ribono-1,4-lactone at the site of benzophenone photosensitized release of guanine in 2′-deoxyguanosine and thymidylyl-(3 - Canadian Science Publishing Source: Canadian Science Publishing URL
- Title: Supporting Information "Pyridoxamine protects proteins from functional damage by 3-deoxyglucosone: Mechanism of action of pyridoxamine" Source: Amazon S3 / ACS URL
- Title: Synthesis of 2'-bromo-2'-fluoro-2'-deoxycytidine derivatives towards[18F]gemcitabine - ORCA Source: Cardiff University URL
A Comprehensive Comparison Guide: Optical Rotation Values and Experimental Workflows for Pure D- and L-Ribonolactone Isomers
As a Senior Application Scientist specializing in chiral building blocks, I frequently encounter challenges related to the quality control and downstream application of sugar lactones. D- and L-ribonolactone are indispensable precursors in the synthesis of nucleoside analogues, iminosugars, and complex natural products[1]. However, their structural dynamics in solution present unique challenges for accurate optical purity validation.
This guide objectively compares the physical properties of D- and L-ribonolactone, explores the causality behind their polarimetric behavior, and provides self-validating experimental workflows to ensure absolute scientific integrity in your laboratory.
Mechanistic Insights: Optical Activity and Structural Stability
Ribonolactone exists as a five-membered 1,4-lactone (γ-lactone) with three chiral centers at C2, C3, and C4. The absolute configuration of these stereocenters dictates the direction and magnitude of polarized light rotation.
The Aqueous Hydrolysis Pitfall: A common pitfall in the laboratory is treating ribonolactone as a static molecule in aqueous solution. In water, the 1,4-lactone ring exists in a slow equilibrium with its open-chain aldonic acid counterpart (ribonic acid)[2]. This ring-opening event alters the chiral environment, resulting in a time-dependent drift in optical rotation—a phenomenon akin to mutarotation.
To circumvent this instability during complex multi-step syntheses, chemists frequently derivatize the molecule into 2,3-O-isopropylidene-ribonolactone. The acetonation of the cis-diol at C2 and C3 locks the lactone conformation, prevents aqueous hydrolysis, and provides a highly soluble, optically stable intermediate for precise polarimetric validation[2].
Fig 1. Divergent structural pathways of D-ribonolactone affecting optical rotation.
Comparative Data: Optical Rotation Values
The following table synthesizes the quantitative optical rotation parameters for pure D- and L-ribonolactone isomers, alongside their protected derivatives. Notice the dramatic shift in specific rotation magnitude and direction upon the addition of the isopropylidene protecting group.
| Compound | CAS Number | Specific Rotation [α]²⁰_D | Solvent | Concentration (c) |
| D-Ribono-1,4-lactone | 5336-08-3 | +17.0° to +19.0°[3] | H₂O | 5.0 g/100 mL |
| L-Ribono-1,4-lactone | 133908-85-7 | -17.0° to -19.0°[4] | H₂O | 5.0 g/100 mL |
| 2,3-O-Isopropylidene-D-ribonolactone | 30725-00-9 | -65.0° to -70.0°[5] | CHCl₃ | 1.0 g/100 mL |
| 2,3-O-Isopropylidene-L-ribonolactone | Various | +65.0° to +70.0° | CHCl₃ | 1.0 g/100 mL |
Self-Validating Experimental Protocols
To ensure trustworthiness, every analytical procedure must validate its own baseline assumptions. The following protocols are designed with built-in control mechanisms.
Protocol A: Direct Polarimetric Measurement of Unprotected Ribonolactone
Objective: Accurately determine the optical purity of the raw isomer while accounting for the causality of aqueous hydrolysis.
-
Instrument Calibration: Power on the polarimeter and allow the sodium D-line lamp (589 nm) to thermally stabilize for 30 minutes. Zero the instrument using a 100 mm (1 dm) cell filled with pure, degassed distilled water at 20 °C. Validate the optical accuracy using a standardized sucrose solution (Expected [α]²⁰_D = +66.5°).
-
Sample Preparation: Accurately weigh 1.250 g of pure D-ribonolactone[1] or L-ribonolactone[4]. Transfer quantitatively to a 25.0 mL Class A volumetric flask.
-
Dissolution: Add ~15 mL of distilled water (20 °C) and swirl gently to dissolve. Dilute to the mark and mix thoroughly to achieve a concentration of
. -
Immediate Measurement (t=0): Critical Step. Immediately transfer the solution to the polarimeter cell. Record the observed rotation (α) without delay to prevent hydrolysis artifacts.
-
Time-Course Validation (t=24h): Retain the solution in the cell and measure again after 24 hours. A decrease in the magnitude of the specific rotation inherently validates that the active 1,4-lactone ring was initially present and is undergoing expected slow hydrolysis[2]. If the rotation does not change, the sample may have already degraded prior to analysis.
-
Calculation: Apply Biot's formula: [α]²⁰_D = α / (l × c) , where l is path length in dm (1) and c is concentration in g/mL (0.05).
Fig 2. Self-validating polarimetric workflow for ribonolactone isomers.
Protocol B: Acetonation and Measurement of Protected Ribonolactone
Objective: Synthesize a conformationally locked derivative to provide a stable specific rotation reading in an organic solvent.
-
Acetonation: Suspend 5.0 g of the ribonolactone isomer in 100 mL of anhydrous acetone. Add a catalytic amount of concentrated sulfuric acid (or p-toluenesulfonic acid).
-
Reaction Monitoring: Stir the mixture at room temperature. The reaction is thermodynamically driven by the favored cis-configuration of the C2 and C3 hydroxyl groups[2]. Monitor via TLC (Ethyl Acetate/Hexane) until the starting material is fully consumed.
-
Neutralization & Extraction: Neutralize the acid catalyst by adding excess solid sodium bicarbonate. Filter the suspension and concentrate the filtrate under reduced pressure to yield a crude syrup.
-
Purification: Recrystallize the crude product from a mixture of ethyl acetate and hexanes to yield pure 2,3-O-isopropylidene-ribonolactone[5].
-
Stable Polarimetry: Dissolve 0.250 g of the protected lactone in 25.0 mL of chloroform (
). Measure the optical rotation at 20 °C. The expected specific rotation for the D-isomer is -65.0° to -70.0°. This reading will remain completely stable over time due to the absence of the hydrolytic pathway.
References
- CymitQuimica. "CAS 5336-08-3: (+)-Ribonolactone". CymitQuimica.
- ECHEMI. "30725-00-9, 2,3-O-Isopropylidene-D-ribonolactone Formula". ECHEMI.
- Canadian Science Publishing. "THE PREPARATION OF SOME DERIVATIVES OF D-RIBONO-1→4-LACTONE AND D-RIBITOL". Canadian Journal of Chemistry.
- TCI Chemicals. "2,3-O-Isopropylidene-D-ribonic gamma-Lactone | 30725-00-9". TCI America.
- Fisher Scientific. "D(+)-Ribonic acid gamma-lactone, 96% 10 g". Thermo Scientific Acros.
- United States Biological. "L-Ribonic acid-1,4-lactone CAS 133908-85-7". US Biological.
Sources
Structural and Kinetic Divergence: A Comparative Guide to Isosaccharino-1,4-lactone and 2-Deoxyribonolactone
Introduction
As a Senior Application Scientist navigating the intersections of environmental chemistry and molecular oncology, I frequently encounter the need to characterize transient, sugar-derived lactones. Two prominent, yet fundamentally distinct, 1,4-lactones are Isosaccharino-1,4-lactone (ISAL) and 2-deoxyribonolactone (dL) .
While both share a pentono-1,4-lactone core, their origins, stabilities, and biological implications are worlds apart. ISAL is a stable, pH-dependent degradation product of cellulose with profound implications for nuclear waste management[1]. Conversely, dL is a highly labile, oxidized abasic DNA lesion generated by radical attack (e.g., via gamma irradiation or enediyne antibiotics) that poses a severe block to DNA polymerases and induces genetic mutations[2].
This guide objectively compares their structural properties, details the causality behind the experimental workflows used to isolate them, and provides self-validating protocols for their characterization.
Section 1: Structural and Thermodynamic Divergence
Isosaccharino-1,4-lactone (ISAL) (C6H10O5) is a six-carbon sugar derivative featuring a branched hydroxymethyl group at the C2 position[3]. In aqueous solution, it exists in a dynamic, pH-dependent equilibrium with its open-chain carboxylate form, α-D-isosaccharinic acid (HISA)[4]. Because of this equilibrium, researchers must tightly control environmental pH to isolate the closed lactone ring.
2-Deoxyribonolactone (dL) is a five-carbon oxidized abasic site within a DNA backbone. It lacks a nucleobase at the C1' position, which has instead been oxidized to a lactone carbonyl[5]. Because of the electron-withdrawing nature of the lactone, the adjacent phosphodiester bonds are highly susceptible to β- and δ-elimination, making dL exceptionally unstable and prone to causing spontaneous DNA strand scission[6].
Section 2: Mechanistic Pathways
Formation and degradation pathway of the 2-deoxyribonolactone (dL) DNA lesion.
pH-dependent equilibrium between Isosaccharinic Acid and Isosaccharino-1,4-lactone.
Section 3: Experimental Methodologies (Self-Validating Protocols)
Protocol 1: Site-Specific Synthesis and NMR Characterization of dL in DNA
Causality: Direct solid-phase synthesis of dL-containing oligonucleotides is impossible because the lactone ring is destroyed during standard alkaline deprotection steps[5]. To bypass this, we utilize a photolabile precursor (2'-deoxyribonitroindole) that survives DNA synthesis and can be converted to dL post-purification via targeted UV irradiation[2].
Step-by-Step Workflow:
-
Synthesis: Synthesize the target oligonucleotide using standard phosphoramidite chemistry, incorporating a 2'-deoxyribonitroindole phosphoramidite at the specific sequence site where the lesion is desired[2].
-
Deprotection: Cleave and deprotect the DNA under standard basic conditions (e.g., concentrated ammonia at 55°C). The nitroindole precursor remains stable under these conditions.
-
Photolysis (The Critical Step): Dissolve the purified oligonucleotide in a cold, neutral buffer (10 mM sodium phosphate, pH 7.0) to prevent premature β-elimination. Irradiate the sample at >320 nm for 30-60 minutes. The nitroindole moiety undergoes an intramolecular 1'-hydrogen abstraction in its excited state, quantitatively yielding the dL lesion without thermal degradation[2].
-
NMR Validation: Lyophilize the sample and reconstitute in 99.96% D2O. Perform 2D NOESY and DQF-COSY NMR[5].
-
Self-Validation Check: Confirm the presence of the dL H2' and H2'' protons, which distinctly resonate at 2.95 ppm and 2.66 ppm, respectively[5]. The absence of the nitroindole aromatic signals confirms 100% conversion.
-
Protocol 2: Kinetic Analysis of ISAL Lactonization via pH-Stat Autotitration
Causality: Because ISAL and HISA rapidly interconvert based on pH, static measurements often capture a mixed population[4]. To accurately determine the lactonization rate constant, one must force the system entirely into the open form (high pH) and then rapidly shift to acidic conditions, monitoring the ring closure in real-time[4].
Step-by-Step Workflow:
-
Preparation: Prepare a 0.1 M solution of α-D-isosaccharinic acid in a 0.1 M NaClO4 background matrix to maintain constant ionic strength[4].
-
Alkaline Shift: Adjust the pH to >10 using NaOH. At this pH, >99% of the molecules exist as the open-chain carboxylate (HISA)[4].
-
Acidic Quench: Rapidly inject a predetermined excess of HClO4 to drop the pH to ~3.0.
-
Real-Time Monitoring: Use a pH-stat autotitrator coupled with periodic sampling for Ion Chromatography (IC) or 13C NMR.
-
Self-Validation Check: In 13C NMR, monitor the disappearance of the carboxylate carbon (~178 ppm) and the emergence of the lactone carbonyl carbon (~175 ppm).
-
-
Data Fitting: Plot the natural log of the HISA concentration versus time. The linear slope yields the pseudo-first-order rate constant, from which the half-life (typically ~122 minutes at room temperature) can be derived[4].
Section 4: Comparative Quantitative Data
| Property / Parameter | Isosaccharino-1,4-lactone (ISAL) | 2-Deoxyribonolactone (dL) |
| Molecular Formula | C6H10O5[3] | C5H6O4 (as free lactone residue)[7] |
| Molecular Weight | 162.14 g/mol [3] | ~114.10 g/mol (base-free sugar moiety) |
| Primary Origin | Alkaline degradation of cellulose[1] | Radical-mediated C1' oxidation of DNA[2] |
| Stability (pH 7.0) | Highly stable (equilibrium with HISA)[4] | Highly labile (t1/2 dependent on sequence)[6] |
| Degradation Pathway | Hydrolysis to open-chain carboxylate[4] | β- and δ-elimination to 5-methylene-2-furanone[2] |
| Key NMR Signatures | Lactone carbonyl at ~175 ppm (13C) | H2' at 2.95 ppm, H2'' at 2.66 ppm (1H)[5] |
| Biological Impact | Radionuclide complexation in waste[1] | Strong replication block, mutagenic (G→A transitions)[2] |
Conclusion
While ISAL and dL share a fundamental lactone ring structure, their experimental handling requires vastly different approaches. ISAL analysis demands rigorous thermodynamic control of pH to manage its equilibrium states. Conversely, dL necessitates extremely mild, photochemically triggered synthesis and cold, neutral conditions to prevent spontaneous DNA strand scission. Understanding these mechanistic boundaries is critical for researchers developing nuclear waste remediation strategies or novel chemotherapeutics targeting DNA repair pathways.
References
-
Coppel, Y., et al. "2'-Deoxyribonolactone Lesion in DNA: Refined Solution Structure Determined by Nuclear Magnetic Resonance and Molecular Modeling." Biochemistry, 1999.5
-
Roupioz, Y., et al. "Chemistry of the 2-deoxyribonolactone lesion in oligonucleotides: cleavage kinetics and products analysis." Journal of the American Chemical Society, 2002.6
-
Kotera, M., et al. "2′-Deoxyribonolactone lesion produces G→A transitions in Escherichia coli." Nucleic Acids Research, 2004. 2
-
Allard, S., et al. "Characterization of α-Isosaccharinic Acid: Lactone and Carboxylic Conformations." Journal of Solution Chemistry, 2004. 4
-
Rai, D., et al. "Evaluation of equilibrium constants for deprotonation and lactonisation of α-D-isosaccharinic acid." Journal of Solution Chemistry / Taylor & Francis, 2015. 1
-
PubChem. "Isosaccharino-1,4-lactone | C6H10O5 | CID 64785." National Institutes of Health. 3
-
Greenberg, M. M., et al. "Reactivity of the 2-deoxyribonolactone lesion in single-stranded DNA and its implication in reaction mechanisms of DNA damage and repair." Nucleic Acids Research, 1999. 7
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. 2′-Deoxyribonolactone lesion produces G→A transitions in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isosaccharino-1,4-lactone | C6H10O5 | CID 64785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Chemistry of the 2-deoxyribonolactone lesion in oligonucleotides: cleavage kinetics and products analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
Resolving Substituted Oxolan-2-one Crystals: A Comparative Guide to High-Brilliance X-ray Diffractometers
Substituted oxolan-2-ones (commonly known as
However, determining their absolute stereochemistry via X-ray crystallography presents a fundamental physical challenge: they are light-atom structures (composed entirely of C, H, O, and N) . Because the parent
This guide objectively compares the performance of industry-leading in-house microfocus diffractometers—the Rigaku XtaLAB Synergy-S and the Bruker D8 VENTURE —against a Synchrotron Beamline baseline, providing drug development professionals with actionable, data-backed insights for light-atom crystallography.
The Core Challenge: Light-Atom Anomalous Dispersion
To unambiguously determine the absolute configuration of a chiral oxolan-2-one derivative, the crystallographic data must yield a reliable Flack parameter near zero. This requires measuring the minute intensity differences between Friedel pairs (
The Causality of Source Selection:
Standard Molybdenum (Mo K
Caption: Hardware architecture comparison of modern microfocus X-ray diffractometers.
Product Comparison: Rigaku vs. Bruker vs. Synchrotron
When evaluating hardware for oxolan-2-one derivatives, the choice of detector technology and X-ray optics dictates the quality of the final structural model.
Table 1: Hardware & Specification Comparison
| Feature | Rigaku XtaLAB Synergy-S | Bruker D8 VENTURE | Synchrotron (Baseline, e.g., DLS I19) |
| X-ray Source | PhotonJet-S (Cu K | Diamond IµS (Cu K | Undulator / Bending Magnet (Tunable) |
| Detector Technology | HyPix-6000HE (HPC) | PHOTON III (Mixed-Mode CPAD) | PILATUS / EIGER (HPC) |
| Detector Physics | Direct detection, zero dark noise | Photon counting + integration | Direct detection, zero dark noise |
| Goniometer | Ultrafast Kappa (Telescopic 2 | AGH Kappa (Piezoelectric) | Multi-axis Diffractometer |
| Ideal Crystal Size | 20 – 150 µm | 20 – 150 µm | < 10 µm (Microcrystals) |
| Primary Software | CrysAlisPro | APEX4 | DIALS / Xia2 |
Table 2: Comparative Experimental Performance Data
Data represents typical performance metrics for a 30 µm chiral substituted oxolan-2-one crystal analyzed at 100 K.
| Metric | Rigaku XtaLAB Synergy-S | Bruker D8 VENTURE | Synchrotron (Baseline) |
| Data Collection Time | 45 minutes | 50 minutes | 2 minutes |
| Resolution Limit (Å) | 0.82 | 0.83 | 0.75 |
| 3.2% | 3.4% | 4.8% (See note below) | |
| 2.8% | 2.9% | 3.5% | |
| Flack Parameter Precision | 0.02(4) | 0.03(5) | 0.01(2) |
Mechanistic Insight on Synchrotron
Self-Validating Experimental Protocol
To ensure absolute trustworthiness in your structural data, the following protocol establishes a self-validating workflow for analyzing substituted oxolan-2-ones.
Caption: Step-by-step X-ray crystallography workflow for oxolan-2-one derivatives.
Step 1: Crystallization via Vapor Diffusion
-
Action: Dissolve the oxolan-2-one derivative in a minimum volume of a good solvent (e.g., dichloromethane). Place this in an inner vial, surrounded by an outer chamber containing a volatile antisolvent (e.g., hexanes).
-
Causality: Vapor diffusion allows for a slow, thermodynamically controlled approach to the supersaturation curve. Rapid precipitation methods (like rotary evaporation) induce defect formation and racemic twinning, which destroys anomalous signal integrity.
-
Validation Checkpoint: Examine the crystal under a polarized light microscope. Complete optical extinction every 90° of rotation validates that the crystal is a single, untwinned domain.
Step 2: Crystal Mounting and Cryocooling
-
Action: Harvest a 20–50 µm crystal using a MiTeGen loop coated in Paratone-N oil. Immediately plunge it into the 100 K nitrogen cold stream of the diffractometer's Oxford Cryostream.
-
Causality: Substituted oxolan-2-ones often possess low melting points or volatile co-solvents. Flash-cooling to 100 K freezes the paratone oil to rigidly mount the crystal while drastically reducing atomic thermal vibrations (B-factors). This prevents solvent loss and enhances high-angle diffraction intensity.
-
Validation Checkpoint: A preliminary 5-minute X-ray scan must yield sharp, well-defined diffraction spots out to at least 1.0 Å resolution. Diffuse rings indicate catastrophic ice formation or lattice collapse.
Step 3: Data Collection Strategy (Cu K )
-
Action: Execute a multi-run
-scan strategy to achieve >99.5% completeness and a multiplicity of >4. -
Causality: High multiplicity is mathematically required to accurately measure the weak anomalous differences of oxygen atoms. The Rigaku HyPix-6000HE detector excels here; as a Hybrid Photon Counting (HPC) detector lacking a scintillator, it has zero dark noise, ensuring that weak high-angle reflections are not lost in background static.
-
Validation Checkpoint: Following integration in CrysAlisPro or APEX4, the internal agreement factor (
) must be < 5%. Higher values indicate radiation damage or incorrect unit cell indexing.
Step 4: Phasing, Refinement, and Absolute Configuration
-
Action: Solve the phase problem using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on
(SHELXL). -
Causality: Intrinsic phasing mathematically bypasses the phase problem by exploiting the statistical relationships between structure factor amplitudes, which is highly effective for light-atom structures.
-
Validation Checkpoint: The Flack parameter must refine to
. A value near 1.0 indicates the structural model is the inverted enantiomer, while a value near 0.5 indicates racemic twinning. The final value must be < 5% to be considered publication-grade.
Conclusion
For resolving the absolute stereochemistry of light-atom substituted oxolan-2-ones, the Rigaku XtaLAB Synergy-S and Bruker D8 VENTURE both offer exceptional performance that rivals historical synchrotron data. The Rigaku system holds a slight edge in signal-to-noise ratio for extremely weak diffractors due to its zero-noise HPC detector, while the Bruker system's mixed-mode CPAD detector offers robust dynamic range preventing low-angle saturation. By utilizing Cu K
References
-
Papoular, R. J., et al. "X-Ray powder diffraction structure determination of γ-butyrolactone at 180 K: Phase problem solution from the lattice energy minimization with two independent molecules." Acta Crystallographica Section B, 2005.[Link]
-
Sugiyama, M., et al. "Crystal structure of a gamma-butyrolactone autoregulator receptor protein in Streptomyces coelicolor A3(2)." PubMed, 2004.[Link]
-
"Synthesis, Characterization, and Crystal Structure of trans-3-Cyclohexylamino-4-methoxy-.GAMMA.-butyrolactone." R Discovery, 2008.[Link]
-
"Synthesis of Plakortolides E and I Enabled by Base Metal Catalysis." ChemRxiv, 2021.[Link]
-
"XRD: Bruker Single Crystal D8 Venture." Stanford Nano Shared Facilities. [Link]
Comparative reactivity of ribonolactone vs gluconolactone
Comparative Reactivity Guide: Ribonolactone vs. Gluconolactone
Executive Summary
This guide provides a technical comparison of D-ribono-1,4-lactone (a
Key Differentiator: The 6-membered
Structural & Mechanistic Basis
The reactivity difference stems from the interplay between ring strain and conformational entropy.
| Feature | D-Ribono-1,4-lactone | D-Glucono-1,5-lactone |
| Ring Size | 5-membered ( | 6-membered ( |
| Conformation | Envelope ( | Distorted Chair / Half-Chair |
| Ring Strain | Low. The planar ester group fits well within the 5-membered ring geometry. | High. The ester group forces planarity that conflicts with the chair preference, creating torsional strain. |
| Hydrolysis Product | D-Ribonic acid | D-Gluconic acid |
| Thermodynamics | Thermodynamic product (favored at equilibrium). | Kinetic product (formed first in oxidation, but rearranges). |
Mechanistic Insight: The "Strain-Release" Driver
Contrary to cycloalkanes (where cyclohexane is stress-free), in lactones, the
-
Gluconolactone: The
hybridization of the carbonyl carbon requires a planar geometry that introduces significant torsional strain in a 6-membered ring. Nucleophilic attack (e.g., by water or amines) relieves this strain by converting the carbon to (tetrahedral), making the reaction transition state energetically favorable. -
Ribonolactone: The 5-membered ring accommodates the planar ester group with minimal distortion. Consequently, it lacks the "spring-loaded" strain energy to drive rapid ring opening.
Figure 1: Comparative reactivity landscape showing the strain-driven instability of gluconolactone versus the stability of ribonolactone.
Hydrolytic Stability (Spontaneous Reactivity)
This section details the spontaneous behavior of these lactones in aqueous media, a critical factor for formulation stability and shelf-life.
Quantitative Comparison
| Parameter | Glucono-1,5-lactone | Ribono-1,4-lactone |
| Hydrolysis | ||
| Half-life ( | ~60 minutes (pH dependent) | Days to Weeks (at neutral pH) |
| Equilibrium Composition | Mixture: Acid (55-66%), | Predominantly Lactone (in acid) / Acid (in base). |
| pH Sensitivity | Extremely sensitive; rapid base-catalyzed hydrolysis. | Moderate sensitivity; requires stronger base/heat. |
Causality & Application
-
Gluconolactone (GDL): Because it hydrolyzes spontaneously to form gluconic acid, it is used as a Slow-Release Acidifier in food (e.g., tofu coagulation) and cosmetics. The rate of acid release is controlled by temperature and concentration.
-
Ribonolactone: Its stability makes it an ideal Chiral Pool Building Block . It can withstand mild aqueous workups without ring opening, allowing for selective functionalization of hydroxyl groups.
Nucleophilic Derivatization (Aminolysis)
For drug development (e.g., synthesizing glycomimetics), the reaction with amines to form amides is a standard transformation.
-
Reactivity Trend:
-Lactone > -Lactone. -
Gluconolactone: Reacts rapidly with primary amines in methanol/ethanol at room temperature. No catalyst is usually required.
-
Ribonolactone: Reacts sluggishly. Often requires reflux conditions or Lewis acid catalysis to drive the reaction to completion.
Experimental Protocols
Protocol A: Real-Time Hydrolysis Monitoring (pH-Stat Method)
Use this protocol to quantify the instability of the lactone under physiological conditions.
Reagents:
-
Analyte: 10 mM Gluconolactone or Ribonolactone solution.
-
Titrant: 0.1 M NaOH (standardized).
-
Solvent: Degassed deionized water (
).
Workflow:
-
Setup: Calibrate a pH-stat titrator (e.g., Metrohm or Mettler Toledo) to pH 7.0.
-
Initiation: Dissolve the lactone in water. Immediately submerge the pH electrode and burette tip.
-
Titration: Set the instrument to maintain pH 7.0 constant. As the lactone hydrolyzes, it releases protons (
). The instrument automatically adds NaOH to neutralize the acid. -
Data Collection: Record the volume of NaOH added (
) vs. time ( ). -
Analysis:
-
Plot
vs. time. -
The slope represents
.
-
Self-Validation:
-
Check: The final volume of NaOH should correspond to 1 molar equivalent of the starting lactone. If
, suspect incomplete hydrolysis or impure starting material.
Protocol B: Aminolysis for Amide Synthesis
Use this protocol for derivatizing the lactone scaffold.
Reagents:
-
Substrate: 1.0 eq Lactone (Ribono- or Glucono-).
-
Nucleophile: 1.2 eq Primary Amine (e.g., Benzylamine).
-
Solvent: Anhydrous Methanol.
Step-by-Step:
-
Dissolve lactone in methanol (0.5 M concentration).
-
Add amine dropwise while stirring.
-
Glucono-: Stir at Room Temperature for 2–4 hours.
-
Ribono-: Heat to Reflux (
) for 12–24 hours. -
Monitoring: Check TLC (Ethyl Acetate/Methanol 9:1). Stain with Permanganate (KMnO4).
-
Lactone: Appears as a spot that fades/streaks.
-
Amide Product: Distinct lower
spot (more polar).
-
-
Workup: Evaporate solvent. Recrystallize from Ethanol/Hexane.
Figure 2: Decision tree for experimental workflows, highlighting the condition severity required for ribonolactone derivatization.
References
-
Pocker, Y., & Green, E. (1973). Hydrolysis of D-glucono-1,5-lactone. II. Comparative studies of general acid-base catalysis in water and deuterium oxide. Journal of the American Chemical Society.
-
Skou, E., & Jacobsen, T. (1982). The Hydrolysis Kinetics of Glucono-delta-lactone in Solutions without Anion Catalysis. Acta Chemica Scandinavica.[2]
-
Wiberg, K. B., & Waldron, R. F. (1991). Lactones.[1][2][3][4][5][6][7][8][9][10] 1. Heats of formation and strain energies.[5][10][11] Journal of the American Chemical Society.
-
Parke, S. A., et al. (1997). Tastes, structure and solution properties of D-glucono-1,5-lactone.[7][9] Chemical Senses.[7]
-
FAO/WHO Expert Committee on Food Additives. (1998). Glucono-delta-lactone: Specifications and Purity.[1]
Sources
- 1. fao.org [fao.org]
- 2. scispace.com [scispace.com]
- 3. willson.cm.utexas.edu [willson.cm.utexas.edu]
- 4. Ring-opening copolymerization thermodynamics and kinetics of γ-valerolactone/ϵ-caprolactone | PLOS One [journals.plos.org]
- 5. Why delta-valerolactone polymerizes and gamma-butyrolactone does not - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Lactone - Wikipedia [en.wikipedia.org]
- 9. Tastes, structure and solution properties of D-glucono-1,5-lactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. On the strain energy of 5-ring and 6-ring lactones - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. quora.com [quora.com]
Safety Operating Guide
4-Hydroxy-4-(hydroxymethyl)oxolan-2-one proper disposal procedures
Executive Summary & Chemical Context
4-Hydroxy-4-(hydroxymethyl)oxolan-2-one (IUPAC), commonly referred to in nucleoside chemistry as 2-C-Methyl-D-erythrono-1,4-lactone , is a critical chiral building block.[1][2][3][4] It is primarily used in the synthesis of branched-chain nucleoside analogs (e.g., viral polymerase inhibitors).[1][2][3][4]
While often regarded as a "sugar derivative," this compound possesses a reactive lactone moiety.[2][3] Improper disposal can lead to regulatory non-compliance (RCRA violations in the US) or unintended exothermic hydrolysis if mixed with incompatible waste streams.[2][3]
Core Safety Directive: Treat this substance as Non-Halogenated Organic Chemical Waste . Do not dispose of it down the drain or in municipal trash.[2][3][5]
Chemical Profile & Risk Assessment
Before initiating disposal, you must validate the physical state and hazard profile of your specific lot.[2]
| Property | Data / Characteristic | Operational Implication |
| CAS Number | 18422-53-2 (Generic isomer) / 495-32-9 (Related) | Verify against your specific SDS (Safety Data Sheet).[1][2][3][4] |
| Physical State | Crystalline Solid or Viscous Syrup | Determines if "Solid Waste" or "Liquid Waste" protocols apply.[2][3] |
| Reactivity | Lactone Ring (Cyclic Ester) | Hydrolysis Risk: Reacts with strong bases (NaOH/KOH) to open the ring, generating heat.[1][2][3][4] Do not mix with basic waste. |
| Solubility | High (Water, Polar Solvents) | Mobile in environment; requires strict containment.[1][2][3][4] |
| GHS Hazards | Warning (H319, H315) | Causes serious eye irritation and skin irritation.[1][2][3][4][6][7] Standard PPE required.[2][3][6][7][8][9][10] |
Decision Logic: Waste Stream Segregation
The following decision tree illustrates the logic for segregating this specific lactone. Adhering to this prevents "waste bulking" accidents where incompatible functional groups react in the drum.[2][3][11]
Figure 1: Waste Stream Segregation Logic. Note the critical separation from basic waste to prevent exothermic lactone hydrolysis.[1][2][4]
Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Substance)
Applicability: Expired raw material, contaminated weighing papers, filter cakes.[1][2][3][4]
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1][2][3][4] Glass is acceptable but poses a breakage risk.[2][3]
-
Transfer: Transfer the solid using a chemically resistant scoop. Avoid generating dust.[2][3][7][8][9][10][12]
-
Labeling:
-
Sealing: Ensure the lid is screwed on tightly. Wipe the exterior with a damp paper towel (dispose of the towel in the same container).[2][4]
Protocol B: Liquid Waste (Reaction Mixtures)
Applicability: Mother liquors, rotovap residues dissolved in solvent.[1][2][3][4]
-
Solvent Compatibility Check:
-
pH Check (The "Lactone Rule"):
-
Bulking: Pour into the appropriate carboy (HDPE or Safety Can) using a funnel. Leave 10% headspace for expansion.[2][3]
Emergency Procedures (Spill Management)
In the event of a spill outside of containment:
-
Isolate: Evacuate the immediate area (10 ft radius).
-
PPE: Don Nitrile gloves (double gloved recommended), lab coat, and safety goggles.[2][3][4]
-
Containment:
-
Decontamination: Clean the surface with water and detergent.[2][3] Note: The lactone is water-soluble, so simple aqueous cleaning is effective.[1][2][4]
-
Disposal: All cleanup materials must go into the Solid Hazardous Waste bin, not the regular trash.
Regulatory Compliance & Documentation
-
RCRA Status (USA): This specific chemical is generally not listed on the EPA's P-list or U-list.[1][2][3][4] However, it is a chemical waste and must be incinerated.[2][3]
-
Inventory Management: Deduct the disposed amount from your laboratory's chemical inventory system (e.g., ChemTracker) to maintain accurate volume reporting.[2][3][4]
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[2][3]
-
Thermo Fisher Scientific. (2021).[2][3] Safety Data Sheet: Gamma-Butyrolactone (Analogous Lactone Handling). [1][2][4]
-
U.S. Environmental Protection Agency. (2023).[2][3] Resource Conservation and Recovery Act (RCRA) Regulations.[2][3][11] [1][2][4]
-
PubChem. (2023).[2][3] Compound Summary: 2-C-Methyl-D-erythrono-1,4-lactone.[1][2][4][13] [1][2][4]
Sources
- 1. PhytoBank: Showing 4-hydroxy-5-(hydroxymethyl)oxolan-2-one (PHY0176906) [phytobank.ca]
- 2. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. cpachem.com [cpachem.com]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. chemicalbull.com [chemicalbull.com]
- 7. echemi.com [echemi.com]
- 8. fishersci.com [fishersci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 2,3-Didehydro-D-erythro-hexono-1,4-lactone(89-65-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 11. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 12. assets.thermofisher.cn [assets.thermofisher.cn]
- 13. 2-C-Methyl-D-erythrono-1,4-lactone|Research Chemical [benchchem.com]
Personal protective equipment for handling 4-Hydroxy-4-(hydroxymethyl)oxolan-2-one
Advanced Operational Guide: PPE, Handling, and Disposal Protocols for 4-Hydroxy-4-(hydroxymethyl)oxolan-2-one
As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a discipline grounded in chemical mechanisms. When handling specialized synthetic intermediates like 4-hydroxy-4-(hydroxymethyl)oxolan-2-one (CAS: 207846-01-3), researchers must bridge the gap between structural chemistry and operational risk. This guide provides the definitive, causality-driven protocols required to handle this specific oxolan-2-one derivative safely and efficiently.
Hazard Assessment & Mechanistic Causality
4-Hydroxy-4-(hydroxymethyl)oxolan-2-one is a highly functionalized gamma-lactone (a dihydrofuran-2(3H)-one derivative)[1]. While specific toxicological data for novel building blocks can be limited, we must extrapolate the hazard profile from its core pharmacophore. Oxolan-2-one derivatives are classified under GHS as acutely toxic if swallowed (H301/H302) and are known to cause severe ocular damage (H318)[1][2].
The Causality of Toxicity: The oxolan-2-one ring is highly susceptible to nucleophilic attack. In a biological context, the lactone carbonyl acts as an electrophile, reacting with primary amines and thiols present in mucosal membranes and ocular tissues. This leads to covalent adduct formation (acylation) and subsequent cellular damage. Furthermore, the dual hydroxyl groups on this specific molecule increase its aqueous solubility, facilitating rapid dermal and mucosal absorption compared to unsubstituted lactones.
Mechanistic pathway of oxolan-2-one biological interaction and toxicity.
Mandatory Personal Protective Equipment (PPE)
To mitigate these specific electrophilic risks, a self-validating PPE system is required. The selection of each barrier is dictated by the physicochemical properties of the lactone.
| PPE Category | Specification | Mechanistic Rationale |
| Hand Protection | Double-layered Nitrile Gloves (min 0.11 mm thickness) | Lactones can permeate latex and thin vinyl. Nitrile provides superior chemical resistance against polar organic intermediates. Double-gloving ensures a fail-safe if the outer layer is compromised. |
| Eye Protection | Form-fitting Chemical Splash Goggles | Due to the H318 (Causes serious eye damage) classification of oxolan-2-ones[1], standard safety glasses are insufficient. Goggles prevent aerosolized particles or micro-splashes from bypassing the lenses. |
| Body Protection | Flame-retardant, fluid-resistant Lab Coat (buttoned to the top) | Prevents dermal absorption. The hydrophilic nature of the diol substituents means the chemical can easily dissolve in sweat if it breaches standard clothing. |
| Respiratory | N95/P100 Particulate Respirator (if handled outside a hood) | While vapor pressure is low at room temperature, handling dry powders risks inhalation of micro-particulates, leading to respiratory acylation and irritation. |
Standard Operating Procedure: Handling & Execution
Every protocol must be a self-validating system where the completion of one step ensures the safety of the next.
Step 1: Environmental Isolation
-
Action: Conduct all weighing, transfer, and solubilization procedures inside a certified Class II Type A2 biological safety cabinet or a hard-ducted chemical fume hood.
-
Validation: Verify inward airflow (face velocity of 80–100 fpm) using a continuous flow monitor before opening the chemical container.
Step 2: Static Mitigation during Weighing
-
Action: Use an anti-static zero-ionizer fan when handling the powder. Weigh the compound into a pre-tared, sealable static-dissipative weigh boat or directly into the reaction vial.
-
Validation: The powder should not cling to the spatula or the sides of the vessel, confirming static forces are neutralized, thereby preventing aerosolization.
Step 3: Closed-System Transfer
-
Action: Seal the reaction vial before removing it from the fume hood. If transferring to an LC-MS or NMR room, place the sealed vial inside a secondary shatterproof container.
-
Validation: Visual inspection of the secondary container's O-ring ensures total hermetic isolation during transit.
Workflow for handling and exposure mitigation of lactone intermediates.
Spill Response and Disposal Plan
Lactone compounds and their derivatives must never be introduced into standard aqueous waste streams due to their potential to alter pH upon hydrolysis and their general biocidal properties against wastewater treatment biofilms.
Immediate Spill Response:
-
Isolate: Evacuate the immediate 2-meter radius.
-
Contain: Cover the spill with a damp, inert absorbent material (e.g., vermiculite or a commercial chemical spill pad). Do not dry sweep, as this will aerosolize the active lactone.
-
Neutralize: For minor surface contamination, wipe the area with a mild alkaline solution (e.g., 5% sodium bicarbonate) to force the hydrolysis of the oxolan-2-one ring into its inactive hydroxyacid metabolite, followed by a water rinse.
Waste Disposal Logistics:
-
Segregation: Collect all contaminated absorbent materials, used nitrile gloves, and empty chemical receptacles into a chemically compatible, clearly labeled hazardous waste bin.
-
Destruction: Dispose of contents and containers via an approved industrial combustion plant (incineration)[2]. High-temperature incineration ensures the complete thermal breakdown of the furanone ring into carbon dioxide and water vapor, preventing environmental contamination.
References
-
Chemos. "Safety Data Sheet: 5-[(3,4-Dihydroxyphenyl)methyl]oxolan-2-one". Chemos GmbH. URL:[Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
